Technical Documentation Center

3-Amino-4-(methylsulfanyl)butan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-4-(methylsulfanyl)butan-1-ol
  • CAS: 1334146-75-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol

Executive Summary As drug development pipelines increasingly rely on highly functionalized chiral building blocks, the accurate structural characterization of unnatural amino alcohols becomes paramount. 3-Amino-4-(methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly rely on highly functionalized chiral building blocks, the accurate structural characterization of unnatural amino alcohols becomes paramount. 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6)[1] is a highly versatile aliphatic scaffold featuring a primary hydroxyl terminus, a chiral primary amine, and a thioether (methylsulfanyl) group. Structurally related to reduced methionine analogs, this molecule presents unique Nuclear Magnetic Resonance (NMR) challenges due to the presence of a stereocenter that induces diastereotopicity across the aliphatic chain.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of 3-amino-4-(methylsulfanyl)butan-1-ol. By detailing the causality behind the spin systems, establishing a self-validating 2D NMR workflow, and providing robust experimental protocols, this guide equips analytical scientists with the framework necessary for unambiguous structural elucidation[2].

Structural Analysis & Spin System Causality

To predict and assign the NMR spectra of 3-amino-4-(methylsulfanyl)butan-1-ol, we must first deconstruct the molecule into its core spin systems. The molecular connectivity is HO−CH2(1)​−CH2(2)​−CH(NH2​)(3)−CH2(4)​−S−CH3(5)​ .

The chemical shifts and splitting patterns are governed by three primary causal factors:

  • Electronegative Deshielding: The heteroatoms (O, N, S) withdraw electron density via the inductive effect. The deshielding magnitude follows the electronegativity trend: O>N>S . Therefore, C1 protons will be the most downfield, followed by C3, and then C4.

  • Diastereotopicity: The presence of a chiral center at C3 breaks the local symmetry of the molecule. Consequently, the two protons on the adjacent C2 and C4 methylenes are magnetically non-equivalent. They will exhibit geminal coupling ( 2J≈−14 Hz) and distinct vicinal couplings ( 3J ) with adjacent methine/methylene protons, resulting in complex multiplets (ABX or AMX spin systems) rather than simple first-order splitting[3].

  • Heteroatom Isolation: The sulfur atom acts as a spin-system boundary. The methyl group (C5) is isolated from the main aliphatic chain, preventing 3JHH​ coupling and resulting in a sharp singlet.

Spin_System C1 C1 (OH) C2 C2 (CH2) C1->C2 3J (H-H) C3 C3 (NH2) C2->C3 3J (H-H) C4 C4 (S) C3->C4 3J (H-H) C5 C5 (SMe) C4->C5 No H-H Coupling

Caption: Spin system boundaries and expected H-H coupling pathways across the aliphatic chain.

1 H NMR Chemical Shifts & Splitting Patterns

The following table summarizes the expected 1 H NMR data in a non-polar, non-exchanging solvent such as CDCl 3​ at 298 K.

PositionExpected Shift ( δ , ppm)MultiplicityIntegrationCausality & Structural Rationale
C1-H 2​ 3.70 – 3.85m2HStrongly deshielded by the adjacent primary hydroxyl group (-OH).
C3-H 3.00 – 3.20m1HDeshielded by the α -amine (-NH 2​ ). Complex multiplet due to coupling with C2 and C4 protons.
C4-H a​ 2.65 – 2.75dd1HDeshielded by the α -thioether. Diastereotopic proton A; couples with C4-H b​ and C3-H.
C4-H b​ 2.45 – 2.55dd1HDiastereotopic proton B; magnetically distinct from C4-H a​ due to the C3 stereocenter.
S-CH 3​ 2.10s3HSharp singlet. Deshielded by sulfur, but isolated from vicinal proton coupling.
C2-H 2​ 1.55 – 1.75m2HAliphatic protons situated between the OH and NH 2​ groups. Diastereotopic and heavily coupled.
-OH / -NH 2​ 1.50 – 3.00br s3HExchangeable protons. Chemical shift is highly concentration and temperature-dependent.

Note: In protic solvents (e.g., D 2​ O or CD 3​ OD), the -OH and -NH 2​ signals will exchange with the solvent and disappear from the spectrum.

13 C NMR Chemical Shifts

Carbon chemical shifts are highly sensitive to the inductive effects of attached heteroatoms. The predicted 13 C NMR shifts are grounded in empirical data derived from methionine and standard aliphatic amino alcohols[4].

PositionExpected Shift ( δ , ppm)Carbon Type (DEPT-135)Causality & Structural Rationale
C1 ~60.5CH 2​ (Negative) α -effect of the highly electronegative oxygen atom.
C3 ~49.0CH (Positive) α -effect of the nitrogen atom.
C4 ~41.5CH 2​ (Negative) α -effect of the sulfur atom.
C2 ~36.0CH 2​ (Negative) β -effect from both the C1-OH and C3-NH 2​ groups.
S-CH 3​ ~15.5CH 3​ (Positive)Characteristic shift for a methylsulfanyl group in methionine analogs[4].

Advanced 2D NMR Strategies for Unambiguous Assignment

To transform predictive data into a self-validating analytical proof, a comprehensive 2D NMR workflow is mandatory. Relying solely on 1D NMR is insufficient due to the overlapping multiplets of the diastereotopic protons at C2 and C4.

COSY (Correlation Spectroscopy)

COSY establishes the contiguous carbon backbone by identifying 3JHH​ coupled protons.

  • Key Observation: You will observe a continuous cross-peak network from C1-H 2​ C2-H 2​ C3-H C4-H 2​ . The S-CH 3​ singlet will show no COSY correlations, confirming its isolation.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC maps protons to their directly attached carbons ( 1JCH​ ).

  • Key Observation: The diastereotopic protons of C2 and C4 will each show two distinct proton signals correlating to a single carbon resonance (at ~36.0 ppm and ~41.5 ppm, respectively). This unambiguously identifies the diastereotopic pairs.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC identifies long-range ( 2JCH​ and 3JCH​ ) carbon-proton correlations, bridging the gaps left by COSY.

  • Key Observation: The S-CH 3​ protons will show a strong 3JCH​ correlation to C4 (~41.5 ppm). Conversely, the C4 protons will show a 3JCH​ correlation to the S-CH 3​ carbon (~15.5 ppm). This locks the thioether group to the main aliphatic chain.

NMR_Workflow SamplePrep 1. Sample Preparation (High Purity CDCl3) OneD 2. 1D NMR (1H & 13C) (Initial Shift Analysis) SamplePrep->OneD COSY 3. 2D COSY (Map H-H Backbone) OneD->COSY HSQC 4. 2D HSQC (Resolve Diastereotopicity) OneD->HSQC HMBC 5. 2D HMBC (Link S-Me to Backbone) COSY->HMBC HSQC->HMBC Structure 6. Unambiguous Structural Assignment HMBC->Structure

Caption: Self-validating 2D NMR workflow for the structural elucidation of amino alcohols.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios—especially for resolving complex diastereotopic multiplets—adhere to the following rigorous acquisition protocol.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity 3-amino-4-(methylsulfanyl)butan-1-ol.

  • Dissolve the analyte in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If the amine causes peak broadening due to exchange/hydrogen bonding, consider adding a trace amount of anhydrous K 2​ CO 3​ to the NMR tube to scavenge trace DCl, or switch to DMSO-d 6​ .

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: 1D 1 H NMR Acquisition

  • Frequency: 400 MHz or 600 MHz (600 MHz preferred to better resolve second-order coupling effects).

  • Scans (NS): 32 to 64 scans.

  • Relaxation Delay (D1): Set to 5–10 seconds. Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values perfectly match the 2:1:2:3 proton ratio.

Step 3: 1D 13 C NMR Acquisition

  • Scans (NS): 512 to 1024 scans (depending on concentration).

  • Decoupling: Use WALTZ-16 power-gated proton decoupling to yield sharp carbon singlets while retaining the Nuclear Overhauser Effect (NOE) enhancement.

Step 4: 2D NMR Acquisition Parameters

  • COSY: Acquire with 128 t1​ increments and 2048 t2​ data points. Use a sine-bell squared apodization function during processing for optimal resolution.

  • HSQC: Optimize the polarization transfer delay for an average 1JCH​ coupling of 145 Hz.

  • HMBC: Optimize the long-range delay for an average nJCH​ coupling of 8 Hz. Ensure the spectral width in the carbon dimension covers 0 to 100 ppm, as no sp2 or carbonyl carbons are present in this molecule.

References

  • NextSDS Chemical Substance Information 3-amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) Source: NextSDS Database URL:[Link]

  • Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR American Chemical Society (ACS) URL:[Link]

  • [13C]Methionine NMR and metal-binding studies of recombinant human transferrin mutants Biochemical Journal (via Portland Press / ResearchGate) URL:[Link]

  • Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-(methylsulfanyl)butan-1-ol

Introduction 3-Amino-4-(methylsulfanyl)butan-1-ol is a unique molecule incorporating three key functional groups: a primary amine, a primary alcohol, and a thioether. This trifecta of functionalities presents a compellin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-4-(methylsulfanyl)butan-1-ol is a unique molecule incorporating three key functional groups: a primary amine, a primary alcohol, and a thioether. This trifecta of functionalities presents a compelling case for mass spectrometry analysis, as the fragmentation patterns are influenced by the interplay of these groups. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in various research and development contexts, including drug metabolism studies, chemical synthesis confirmation, and proteomics research where similar structures may arise from post-translational modifications.

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation patterns of 3-Amino-4-(methylsulfanyl)butan-1-ol under both Electrospray Ionization (ESI) and Electron Ionization (EI). The discussion is grounded in the fundamental principles of mass spectrometry and draws parallels with the known fragmentation behaviors of analogous compounds.

Chemical Structure and Properties
  • Molecular Formula: C₅H₁₃NOS[1]

  • Monoisotopic Mass: 135.0718 Da[1]

  • Structure:

  • Key Functional Groups: Primary alcohol (-OH), Primary amine (-NH₂), Thioether (-S-CH₃)

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode. For 3-Amino-4-(methylsulfanyl)butan-1-ol, the primary amine is the most likely site of protonation due to its higher basicity compared to the alcohol and thioether groups. Fragmentation is then induced via collision-induced dissociation (CID) of the [M+H]⁺ ion.

Primary Fragmentation Pathways of [M+H]⁺

The major fragmentation pathways for the protonated molecule are expected to be driven by the charge site on the nitrogen atom and involve the loss of small neutral molecules or characteristic cleavages influenced by the adjacent functional groups.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the elimination of ammonia. This would result in a fragment ion at m/z 119.07.

  • Loss of Water (H₂O): The presence of a primary alcohol allows for the neutral loss of water, particularly upon collisional activation. This would lead to a fragment ion at m/z 118.07.

  • Loss of Methanethiol (CH₃SH): Cleavage of the C-S bond can result in the loss of methanethiol, a characteristic fragmentation for thioethers. This would produce a fragment ion at m/z 88.07.

  • α-Cleavage adjacent to the Amine: Cleavage of the C-C bond alpha to the amine group is a dominant fragmentation pathway for amines.[2] This can occur on either side of the C-N bond.

    • Cleavage of the C₂-C₃ bond: This would result in the formation of a resonance-stabilized immonium ion. The resulting fragment would have an m/z of 88.07.

    • Cleavage of the C₃-C₄ bond: This cleavage would lead to a fragment ion at m/z 44.05 (CH₂=NH₂⁺) and a neutral loss of the rest of the molecule.

  • Cleavage adjacent to the Thioether: Fragmentation can also be initiated at the thioether group. Cleavage of the C-S bond can lead to the formation of a sulfonium ion.

Proposed ESI-MS/MS Fragmentation Diagram

G cluster_frags Fragment Ions M_H [M+H]⁺ m/z 136.08 frag1 [M+H - NH₃]⁺ m/z 119.07 M_H->frag1 - NH₃ frag2 [M+H - H₂O]⁺ m/z 118.07 M_H->frag2 - H₂O frag3 [M+H - CH₃SH]⁺ m/z 88.07 M_H->frag3 - CH₃SH frag4 [CH₂(NH₂)CH₂S-CH₃]⁺ m/z 88.07 M_H->frag4 α-cleavage (C₂-C₃) frag5 [CH₂=NH₂]⁺ m/z 30.04 M_H->frag5 α-cleavage (C₃-C₄)

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Amino-4-(methylsulfanyl)butan-1-ol.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The initial step is the formation of a molecular ion (M⁺˙), a radical cation. The site of ionization can be on the nitrogen, oxygen, or sulfur atoms, all of which have non-bonding electrons.

Primary Fragmentation Pathways of M⁺˙

The fragmentation of the molecular ion will be governed by the stability of the resulting radical and cationic fragments.

  • α-Cleavage: This is a major fragmentation pathway for alcohols, amines, and thioethers.[2]

    • Adjacent to the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is highly favorable.[3]

      • Loss of a C₂H₄OH radical would lead to an immonium ion at m/z 89.05.

      • Loss of a CH₂SCH₃ radical would result in a fragment at m/z 74.06.

    • Adjacent to the Alcohol: Cleavage of the C-C bond alpha to the oxygen atom would result in the loss of a C₃H₆NSCH₃ radical, leading to a fragment at m/z 31.02 (CH₂=OH⁺).

    • Adjacent to the Thioether: Cleavage of the C-C bond alpha to the sulfur atom would result in the loss of a CH₃ radical, forming a cation at m/z 120.06.

  • Loss of Small Neutral Molecules:

    • Loss of H₂O: Similar to ESI, the loss of a water molecule from the molecular ion can occur, leading to a fragment at m/z 117.06.

    • Loss of CH₃S•: Cleavage of the S-CH₃ bond would result in the loss of a methylthio radical and a fragment at m/z 88.04.

Proposed EI-MS Fragmentation Diagram

G cluster_frags Fragment Ions M_ion M⁺˙ m/z 135.07 frag1 m/z 89.05 [C₃H₉NS]⁺ M_ion->frag1 α-cleavage (-C₂H₄OH) frag2 m/z 74.06 [C₃H₈NO]⁺ M_ion->frag2 α-cleavage (-CH₂SCH₃) frag3 m/z 31.02 [CH₃O]⁺ M_ion->frag3 α-cleavage (-C₄H₈NS) frag4 m/z 120.06 [C₄H₁₀NOS]⁺ M_ion->frag4 α-cleavage (-CH₃) frag5 m/z 117.06 [C₅H₁₁NS]⁺˙ M_ion->frag5 - H₂O frag6 m/z 88.04 [C₄H₁₀NO]⁺ M_ion->frag6 - CH₃S•

Caption: Predicted EI-MS fragmentation pathways for 3-Amino-4-(methylsulfanyl)butan-1-ol.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Amino-4-(methylsulfanyl)butan-1-ol in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.

  • Working Solution for GC-EI-MS: For analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry, derivatization may be necessary to improve volatility and thermal stability. A common derivatization agent for amines and alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

ESI-MS/MS Analysis Workflow
  • Instrumentation: Utilize a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization source.

  • Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ at m/z 136.08.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) using an appropriate collision energy. Acquire the product ion spectrum to observe the fragment ions.

  • Data Analysis: Analyze the resulting spectrum to identify the major fragment ions and propose fragmentation pathways.

G cluster_workflow ESI-MS/MS Workflow A Sample Preparation B Direct Infusion A->B C Full Scan (MS1) Identify [M+H]⁺ B->C D Product Ion Scan (MS/MS) Isolate and Fragment [M+H]⁺ C->D E Data Analysis Elucidate Fragmentation D->E

Caption: Workflow for ESI-MS/MS analysis.

GC-EI-MS Analysis Workflow
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic Separation: Inject the (potentially derivatized) sample onto an appropriate GC column (e.g., a non-polar or mid-polar column) to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source where it is ionized by a beam of electrons (typically at 70 eV).

  • Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio in the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the characteristic fragment ions.

G cluster_workflow GC-EI-MS Workflow A Sample Derivatization (Optional) B GC Injection & Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis C->D E Data Analysis Interpret Mass Spectrum D->E

Caption: Workflow for GC-EI-MS analysis.

Summary of Predicted Fragment Ions

IonizationPrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
ESI136.08 ([M+H]⁺)119.07NH₃[C₅H₁₁OS]⁺
ESI136.08 ([M+H]⁺)118.07H₂O[C₅H₁₂NS]⁺
ESI136.08 ([M+H]⁺)88.07CH₃SH[C₄H₁₀NO]⁺
ESI136.08 ([M+H]⁺)88.07C₂H₄O[C₃H₈NS]⁺
ESI136.08 ([M+H]⁺)30.04C₃H₇S(CH₂)[CH₄N]⁺
EI135.07 (M⁺˙)89.05C₂H₅O•[C₃H₉NS]⁺˙
EI135.07 (M⁺˙)74.06C₂H₅S•[C₃H₈NO]⁺˙
EI135.07 (M⁺˙)31.02C₄H₈NS•[CH₃O]⁺
EI135.07 (M⁺˙)120.06CH₃•[C₄H₁₀NOS]⁺
EI135.07 (M⁺˙)117.06H₂O[C₅H₁₁NS]⁺˙
EI135.07 (M⁺˙)88.04CH₃S•[C₄H₁₀NO]⁺

Conclusion

The mass spectrometric fragmentation of 3-Amino-4-(methylsulfanyl)butan-1-ol is predicted to be rich and informative, providing significant structural information. Under ESI, the fragmentation is expected to be dominated by the loss of small neutral molecules and α-cleavage adjacent to the protonated amine. In contrast, EI is predicted to yield a more complex fragmentation pattern due to the higher energy of ionization, with multiple α-cleavage pathways initiated at the amine, alcohol, and thioether functionalities. The experimental validation of these predicted pathways will provide a definitive fragmentation map for this molecule, aiding in its future identification and characterization.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry. [Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. [Link]

  • Chapter 11 - Amines. Future4200. [Link]

  • 3-amino-4-(methylsulfanyl)butan-1-ol. PubChem. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Small Molecule Methionine Derivatives and Analogs

A Note on the Topic: Initial searches for the specific compound 3-Amino-4-(methylsulfanyl)butan-1-ol did not yield any available scientific literature regarding its in vitro mechanism of action. The PubChem database, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: Initial searches for the specific compound 3-Amino-4-(methylsulfanyl)butan-1-ol did not yield any available scientific literature regarding its in vitro mechanism of action. The PubChem database, a comprehensive repository of chemical information, lists the compound but contains no associated literature or biological activity data. This suggests that the compound is not well-studied.

Given the structural similarity of 3-Amino-4-(methylsulfanyl)butan-1-ol to the essential amino acid L-methionine, this guide has been developed to address the in vitro mechanisms of action of well-characterized small molecule derivatives and analogs of methionine. This approach provides a scientifically robust and valuable resource for researchers, scientists, and drug development professionals interested in this area of study.

Introduction: The Central Role of L-Methionine Metabolism

L-methionine is an essential sulfur-containing amino acid that plays a pivotal role in cellular metabolism, serving as more than just a building block for protein synthesis. It is the precursor for critical metabolites, most notably S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2][3] The metabolic fate of methionine is primarily dictated by two interconnected pathways: the transmethylation pathway and the transsulfuration pathway .[4][5] These pathways regulate cellular growth, redox homeostasis, and epigenetic control.

Understanding the in vitro mechanisms of small molecules that modulate these pathways is crucial for developing therapies for a range of diseases, particularly cancer, where altered methionine metabolism is a common feature.[6][7][8] Many cancer cells exhibit "methionine dependency," a heightened requirement for methionine compared to normal cells, making its metabolic pathways an attractive target for therapeutic intervention.[8][9]

This guide provides an in-depth exploration of the in vitro mechanisms of key methionine analogs and modulators, detailing the experimental logic and providing actionable protocols for their study.

Core Methionine Metabolic Pathways: A Primer

The two major pathways governing methionine metabolism are fundamental to understanding the action of its analogs.

  • Transmethylation Pathway (Methionine Cycle): Methionine is converted to SAM by methionine adenosyltransferase (MAT).[3] SAM donates its methyl group in various methylation reactions, yielding S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be remethylated back to methionine to complete the cycle.[4][10] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[11]

  • Transsulfuration Pathway: When methionine is in excess or when cysteine is required, homocysteine is diverted from the methionine cycle into the transsulfuration pathway. It is irreversibly converted to cysteine in a two-step enzymatic process. Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][12]

Methionine_Metabolism cluster_0 Transmethylation Pathway cluster_1 Transsulfuration Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP) Protein Protein Synthesis Met->Protein Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Methyltransferases SAH S-Adenosylhomocysteine (SAH) HCY Homocysteine SAH->HCY SAHH HCY->Met MS (B12, Folate) Cystathionine Cystathionine HCY->Cystathionine CBS (Serine) Cysteine L-Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH GCL, GS Methylation->SAH invis1 invis2

Caption: Core Methionine Metabolic Pathways.

Methionine Restriction (MR): Starving Cancer Cells in a Dish

One of the most direct ways to study methionine dependency in vitro is through methionine restriction (MR), which involves culturing cells in a medium specifically lacking methionine.

Core Mechanism of Action

In vitro, MR has been demonstrated to selectively inhibit the proliferation of various cancer cell lines while having minimal effect on normal cells.[6][13] The primary mechanisms include:

  • Induction of Cell Cycle Arrest: Depletion of methionine and its downstream metabolite SAM leads to a halt in the cell cycle, preventing cell division.

  • Triggering Apoptosis: Prolonged MR can damage mitochondrial integrity and activate caspase-dependent and -independent apoptotic pathways in cancer cells.[6]

  • Sensitization to Therapy: MR can render cancer cells more vulnerable to chemotherapeutic agents and radiation by depleting the antioxidant glutathione and disrupting DNA repair pathways.[7][8]

Experimental Workflow: Assessing the Impact of MR

The causality behind this experimental design is to first establish a baseline growth rate in complete media and then directly compare it to growth under methionine-depleted conditions. The inclusion of a positive control (e.g., a known cytotoxic drug) helps validate the assay's sensitivity.

MR_Workflow start Seed Cancer Cells in 96-well plates incubation1 Incubate 24h (Allow cells to attach) start->incubation1 media_change Replace Media incubation1->media_change group1 Complete Medium (Control) media_change->group1 group2 Methionine-Free Medium (MR Condition) media_change->group2 group3 Complete Medium + Chemotherapeutic Agent (Positive Control) media_change->group3 incubation2 Incubate for 24, 48, 72 hours group1->incubation2 group2->incubation2 group3->incubation2 analysis Analyze Cell Viability and Apoptosis incubation2->analysis viability MTS/MTT Assay analysis->viability apoptosis Annexin V Staining (Flow Cytometry) analysis->apoptosis end Data Interpretation viability->end apoptosis->end

Caption: Experimental workflow for in vitro Methionine Restriction.

Detailed Protocol: Cell Proliferation (MTS) Assay

This protocol provides a self-validating system by including controls that ensure the observed effects are due to methionine absence and not other experimental artifacts.

  • Cell Seeding: Plate cancer cells (e.g., PC-3 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of standard complete medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Replacement: After 24 hours, carefully aspirate the medium. Wash cells once with 100 µL of sterile Phosphate-Buffered Saline (PBS).

  • Treatment Application: Add 100 µL of the respective media to the wells:

    • Control Group: Standard complete medium.

    • MR Group: Methionine-free RPMI-1640 supplemented with 10% dialyzed FBS (dialysis removes small molecules like amino acids).

    • Positive Control: Standard complete medium containing a known cytotoxic agent.

  • Incubation: Return the plate to the incubator for desired time points (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treatment groups to the control group to determine the percent reduction in cell proliferation.

Cell Line Condition Time Point Effect on Proliferation Reference
PC-3 (Prostate)90% MR6 days~40% reduction[13]
DU145 (Prostate)MR72 hoursInduction of apoptosis[6]
TNBC (Breast)MR-Growth inhibition[6]

Key Methionine Analogs and Their In Vitro Mechanisms

Methionine analogs are structurally similar molecules that can interfere with methionine metabolism, providing powerful tools to probe its function.

L-Buthionine Sulfoximine (BSO): The Glutathione Depletor
  • Mechanism of Action: BSO is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis.[14] By blocking this enzyme, BSO depletes cellular GSH levels. This depletion has two major consequences in vitro:

    • Increased Oxidative Stress: Cells become highly susceptible to damage from reactive oxygen species (ROS) produced during normal metabolism or in response to toxins.

    • Sensitization to Cytotoxicity: Depletion of GSH enhances the cytotoxicity of many chemotherapeutic agents and can trigger apoptosis, particularly in cancer cells with high baseline ROS levels, such as neuroblastoma.[15][16]

  • Detailed Protocol: Cellular GSH Quantification

    • Cell Treatment: Culture cells (e.g., SK-N-BE-2C neuroblastoma) with a range of BSO concentrations (e.g., 10-100 µM) for 24-48 hours.

    • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

    • GSH Assay: Use a commercial GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling method). This assay measures the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB). The rate of TNB formation is proportional to the GSH concentration.

    • Data Acquisition: Measure the absorbance at 412 nm over time using a microplate reader.

    • Quantification: Calculate the GSH concentration in the samples by comparing the rates to a standard curve generated with known GSH concentrations.

L-Selenomethionine (Se-Met): The Antioxidant Analog
  • Mechanism of Action: Se-Met is an analog where the sulfur atom is replaced by selenium. Its primary in vitro mechanism is related to its potent antioxidant properties.[17]

    • Precursor to Selenoproteins: Se-Met is incorporated into proteins and serves as a precursor for the synthesis of selenoproteins, such as Glutathione Peroxidase (GPx) and Thioredoxin Reductase (TrxR).[17][18] These enzymes are critical components of the cellular antioxidant defense system.

    • Induction of Apoptosis: At higher concentrations, Se-Met can be metabolized to produce superoxide radicals, leading to oxidative stress and p53-dependent apoptosis in cancer cells.[19] This pro-oxidant effect is often observed in cancer cells that have a high metabolic rate.

  • Detailed Protocol: ROS Detection with DCFDA Assay

    • Cell Treatment: Treat cells (e.g., pMECs or SH-SY5Y) with Se-Met for a specified time. Include a positive control for oxidative stress (e.g., H₂O₂).

    • Loading with DCFDA: Wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).

    • Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Ethionine: The Antimetabolite
  • Mechanism of Action: Ethionine is the S-ethyl analog of methionine and acts as a potent antimetabolite.

    • Protein Incorporation: Ethionine can be activated by methionyl-tRNA synthetase and incorporated into proteins in place of methionine, potentially leading to misfolded or non-functional proteins.[20][21]

    • Hypomethylation: Ethionine is converted by MAT into S-adenosylethionine (SAE). SAE is a poor ethyl donor and a potent inhibitor of SAM-dependent methyltransferases. This leads to global hypomethylation of DNA and RNA, which can alter gene expression.[22][23]

    • Induction of Apoptosis: Ethionine can induce apoptosis by increasing ROS production and suppressing mitochondrial autophagy.[24]

  • Detailed Protocol: Global DNA Methylation Assay

    • Cell Treatment & DNA Extraction: Treat cells with ethionine (e.g., 5 mM) for 24-72 hours. Extract genomic DNA using a standard DNA extraction kit.

    • ELISA-based Assay: Use a commercial global DNA methylation kit. These kits typically use a capture antibody specific for 5-methylcytosine (5-mC).

    • Procedure: The methylated DNA is bound to the antibody-coated plate wells. A detection antibody is then added, followed by a colorimetric substrate.

    • Data Acquisition: Measure the absorbance at 450 nm.

    • Analysis: The amount of methylated DNA is proportional to the intensity of the color signal. A decrease in signal in ethionine-treated cells compared to controls indicates global hypomethylation.

Conclusion

While direct mechanistic data for 3-Amino-4-(methylsulfanyl)butan-1-ol remains elusive, the study of related methionine analogs provides a powerful framework for in vitro research. By employing techniques such as methionine restriction and utilizing specific molecular probes like BSO, Se-Met, and ethionine, researchers can effectively dissect the critical roles of the transmethylation and transsulfuration pathways. The protocols and workflows detailed in this guide offer robust, self-validating systems to investigate how modulation of methionine metabolism impacts cellular health and disease, particularly in the context of cancer biology and oxidative stress. These approaches lay the groundwork for the discovery and characterization of novel therapeutic agents targeting these fundamental metabolic pathways.

References

  • Methionine Restriction and Cancer Biology. (n.d.). PMC - NIH. [Link]

  • Anticancer effects of dietary methionine depend on immune status. (n.d.). National Institute of Environmental Health Sciences. [Link]

  • Can Reducing Methionine Consumption Enhance Cancer Treatment? (2024, July 17). Roswell Park Comprehensive Cancer Center. [Link]

  • Abstract 5255: Methionine restriction limits prostate tumor cell proliferation. (2012, April 15). AACR Journals. [Link]

  • Methionine restriction for cancer therapy: A comprehensive review of mechanisms and clinical applications. (2025, January 13). MedNexus. [Link]

  • L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. (2021, September 15). MDPI. [Link]

  • Methionine and methionine sulfoxide alter parameters of oxidative stress in the liver of young rats: in vitro and in vivo studies. (2013, December 15). PubMed. [Link]

  • Apoptosis induced by selenomethionine and methioninase is superoxide mediated and p53 dependent in human prostate cancer cells. (2006, December 15). AACR Journals. [Link]

  • Effects of Selenomethionine on Cell Viability, Selenoprotein Expression and Antioxidant Function in Porcine Mammary Epithelial Cells. (2021, July 26). Frontiers. [Link]

  • Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. (2008, February 1). PubMed. [Link]

  • S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. (n.d.). PMC. [Link]

  • Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast. (n.d.). PubMed. [Link]

  • Selenomethionine protects hematopoietic stem/progenitor cells against cobalt nanoparticles by stimulating antioxidant actions and DNA repair functions. (2021, April 19). Aging. [Link]

  • A specific mechanism for ethionine-induced embryonic gene activity. (n.d.). PubMed. [Link]

  • Effect of L-ethionine on spontaneous and MMC-induced SCEs in G0 and G1 human lymphocytes under liquid-holding recovery conditions. (n.d.). PubMed. [Link]

  • Focus on Molecules: Methionine Sulfoxide Reductase A. (n.d.). PMC. [Link]

  • In vitro and in vivo percutaneous absorption of seleno-L-methionine, an antioxidant agent, and other selenium species. (n.d.). PMC. [Link]

  • Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects. (n.d.). PMC. [Link]

  • S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells. (2017, December 19). Oncotarget. [Link]

  • Effect of S-adenosylmethionine (SAM) on the expression of genes associated with osteosarcoma (OS) metastasis. (n.d.). ResearchGate. [Link]

  • S-Adenosylmethionine: jack of all trades and master of everything? (2006, March 20). Portland Press. [Link]

  • The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo. (n.d.). PNAS. [Link]

  • Antagonism of Buthionine Sulfoximine Cytotoxicity for Human Neuroblastoma Cell Lines by Hypoxia Is Reversed by the Bioreductive Agent Tirapazamine1. (2003, April 1). AACR Journals. [Link]

  • Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. (n.d.). PMC. [Link]

  • Mechanism of action, metabolism and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis. (2025, September 19). ResearchGate. [Link]

  • Effect of inhibition of glutathione synthesis on insulin action: in vivo and in vitro studies using buthionine sulfoximine. (2000, July 15). PubMed. [Link]

  • Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. (2000, February 3). Journal of the American Chemical Society. [Link]

  • Methionine sulfoxide reductase A protects neuronal cells against brief hypoxia/reoxygenation. (2004, January 26). PNAS. [Link]

  • Depletion of S-adenosylmethionine impacts on ribosome biogenesis through hypomodification of a single rRNA methylation. (2019, May 7). Nucleic Acids Research | Oxford Academic. [Link]

  • Quantitation of Cellular Metabolic Fluxes of Methionine. (n.d.). PMC - NIH. [Link]

  • The transsulfuration and transmethylation pathways. Transsulfuration... (n.d.). ResearchGate. [Link]

  • Biochemical and regulatory effects of methionine analogues in Saccharomyces cerevisiae. (n.d.). PubMed. [Link]

  • Estimation of available methionine and cysteine in proteins of food products by in vivo and in vitro methods. (n.d.). PubMed. [Link]

  • Amino Acid Metabolism in Leukocytes Showing In Vitro IgG Memory from SARS-CoV2-Infected Patients. (2024, February 23). MDPI. [Link]

  • Abnormal transmethylation/transsulfuration metabolism and DNA hypomethylation among parents of children with autism. (n.d.). PMC. [Link]

  • Transsulfuration pathway – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Transmethylation and transsulfuration pathways demonstrating methionine and homocysteine metabolism. (n.d.). ResearchGate. [Link]

  • Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract. (n.d.). PNAS. [Link]

  • Methionine Chemistry and Biochemistry. (n.d.). Honek Lab - University of Waterloo. [Link]

  • A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy. (n.d.). Anticancer Research. [Link]

Sources

Exploratory

Pharmacokinetics of 3-Amino-4-(methylsulfanyl)butan-1-ol derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 3-Amino-4-(methylsulfanyl)butan-1-ol Derivatives Authored by: A Senior Application Scientist Introduction: Unveiling a Novel Chemical Scaffold In the landscape of mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3-Amino-4-(methylsulfanyl)butan-1-ol Derivatives

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The 3-Amino-4-(methylsulfanyl)butan-1-ol scaffold represents a promising, yet underexplored, area of chemical space. This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of its derivatives. While direct literature on this specific molecular family is sparse[1], we can infer and construct a robust investigational strategy based on the well-established principles of drug metabolism and pharmacokinetics (DMPK) and data from structurally related sulfur-containing amino alcohols.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of these novel compounds.

Section 1: The Foundational Importance of ADME in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A comprehensive understanding of a compound's ADME profile is therefore not merely a regulatory requirement but a critical component of a successful drug development campaign.[5] Early and thorough ADME characterization allows for the selection of candidates with desirable drug-like properties, ultimately de-risking the path to clinical trials.

The unique structural features of 3-Amino-4-(methylsulfanyl)butan-1-ol derivatives—namely the primary amine, the hydroxyl group, and the methylsulfanyl moiety—each present distinct metabolic possibilities and physicochemical properties that will influence their in vivo behavior. The presence of a sulfur atom, for instance, suggests potential for specific metabolic pathways common to other sulfur-containing compounds.[2][3][6]

Section 2: A Predictive Framework for the Pharmacokinetics of 3-Amino-4-(methylsulfanyl)butan-1-ol Derivatives

Based on the pharmacokinetics of other sulfur-containing amino acids and related compounds, we can formulate initial hypotheses about the ADME properties of 3-Amino-4-(methylsulfanyl)butan-1-ol derivatives.[2][3][4]

  • Absorption: The presence of both amino and hydroxyl groups may lend the molecule a degree of hydrophilicity, potentially impacting its passive diffusion across the intestinal membrane. However, small amino alcohols can also be substrates for various transporters.

  • Distribution: The volume of distribution will be influenced by the molecule's polarity, plasma protein binding, and potential to accumulate in specific tissues.

  • Metabolism: The primary amine is a likely site for N-acetylation, a common metabolic pathway for similar compounds.[2][3] The sulfur atom may undergo oxidation to a sulfoxide or sulfone. The alcohol moiety could be a substrate for glucuronidation or sulfation.

  • Excretion: Renal clearance of the parent compound and its metabolites is anticipated to be a major route of elimination, particularly for more polar derivatives.

The following diagram illustrates a hypothetical metabolic pathway for a generic 3-Amino-4-(methylsulfanyl)butan-1-ol derivative.

Metabolic Pathway Parent 3-Amino-4-(methylsulfanyl)butan-1-ol Derivative N_Acetylated N-Acetylated Metabolite Parent->N_Acetylated N-Acetyltransferase Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP450/FMO Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT Excretion Excretion (Urine/Feces) N_Acetylated->Excretion Sulfoxide->Excretion Glucuronide->Excretion

Caption: Hypothetical metabolic pathways for 3-Amino-4-(methylsulfanyl)butan-1-ol derivatives.

Section 3: In Vitro ADME Profiling: The First Step in Characterization

A tiered approach to in vitro ADME screening is essential for the early-stage evaluation of novel compounds.[5][7][8] These assays are cost-effective and provide critical data to guide initial structure-activity relationship (SAR) studies.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is a prerequisite for interpreting its pharmacokinetic behavior.

ParameterExperimental MethodRationale
Aqueous Solubility Kinetic or thermodynamic solubility assays (e.g., nephelometry)Poor solubility can limit oral absorption and lead to formulation challenges.
Lipophilicity (LogD) Octanol/water distribution coefficient measurementLogD at physiological pH (7.4) is a key predictor of membrane permeability and potential for non-specific binding.[9]
pKa Potentiometric titration or UV-spectroscopyThe ionization state of the amino and hydroxyl groups at different pH values will influence solubility, permeability, and transporter interactions.
In Vitro Permeability and Efflux

These assays predict the ability of a compound to cross the intestinal epithelium.

AssayModel SystemKey Outputs
PAMPA Parallel Artificial Membrane Permeability AssayProvides a measure of passive diffusion.
Caco-2 Permeability Human colon adenocarcinoma cell line forming a polarized monolayerAssesses both passive and active transport, and identifies potential substrates of efflux transporters like P-glycoprotein (P-gp).
  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.

Caco-2 Workflow cluster_0 Apical (A) cluster_1 Basolateral (B) A Add Compound Caco2 Caco-2 Monolayer A->Caco2 Passive Diffusion Active Transport B Receiver Caco2->B A_receiver Receiver (A) Caco2->A_receiver B_to_A Add Compound to B B_to_A->Caco2 Efflux In Vivo PK Workflow Dosing Dose Animal (IV or PO) Sampling Collect Blood Samples (Serial or Sparse) Dosing->Sampling Processing Process to Plasma Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental) Analysis->PK_Analysis Parameters Determine PK Parameters (AUC, Cmax, t1/2, CL, Vd, F%) PK_Analysis->Parameters

Sources

Foundational

Biosynthetic pathways for 3-Amino-4-(methylsulfanyl)butan-1-ol

An In-Depth Technical Guide to the Engineered Biosynthesis of 3-Amino-4-(methylsulfanyl)butan-1-ol Executive Summary The molecule 3-Amino-4-(methylsulfanyl)butan-1-ol (a β -methioninol derivative) is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Engineered Biosynthesis of 3-Amino-4-(methylsulfanyl)butan-1-ol

Executive Summary

The molecule 3-Amino-4-(methylsulfanyl)butan-1-ol (a β -methioninol derivative) is a highly specialized, unnatural amino alcohol. Because of its unique structural topology—featuring a chiral β -amino group and a terminal thioether—it serves as a critical building block for peptidomimetics, targeted protease inhibitors, and advanced active pharmaceutical ingredients (APIs). Since this compound lacks a known natural biosynthetic pathway, its production relies on synthetic biology.

This whitepaper outlines a novel, rationally designed enzymatic cascade to biosynthesize 3-amino-4-(methylsulfanyl)butan-1-ol directly from the abundant intracellular precursor, L-methionine. By leveraging the mechanistic causality of radical SAM chemistry and multi-domain reductase systems, we provide a self-validating framework for both in vitro reconstitution and in vivo scale-up.

Retrosynthetic Logic & Pathway Architecture

To design a highly efficient biosynthetic route, we must work backward from the target molecule, applying retrobiosynthetic logic to identify thermodynamically favorable enzymatic steps.

  • Alcohol Formation : The terminal hydroxyl group of 3-amino-4-(methylsulfanyl)butan-1-ol can be generated via the reduction of an aldehyde precursor, 3-amino-4-(methylsulfanyl)butanal.

  • Aldehyde Formation : The aldehyde is derived from the reduction of a carboxylic acid, specifically 3-amino-4-(methylsulfanyl)butanoic acid ( β -methionine).

  • Precursor Generation : β -methionine can be generated by the direct carbon-skeleton rearrangement of L-methionine, shifting the amino group from the α -carbon to the β -carbon.

This logic yields a concise, three-step enzymatic cascade: Aminomutase Carboxylic Acid Reductase (CAR) Alcohol Dehydrogenase (ADH) .

Pathway Met L-Methionine (α-amino acid) bMet 3-Amino-4-(methylsulfanyl) butanoic acid Met->bMet 2,3-Aminomutase (Radical SAM) Ald 3-Amino-4-(methylsulfanyl) butanal bMet->Ald CAR (ATP, NADPH) Alc 3-Amino-4-(methylsulfanyl) butan-1-ol Ald->Alc ADH (NADH)

Fig 1: Three-step engineered biosynthetic cascade from L-Methionine to the target amino alcohol.

Core Enzyme Modules & Mechanistic Causality

As application scientists, we do not merely select enzymes at random; we must understand the mechanistic causality that dictates their compatibility within a one-pot system.

Module A: Amino Group Migration via Radical SAM Chemistry

To convert L-methionine to β -methionine, we employ an engineered Methionine 2,3-aminomutase (MAM) . This enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily.

  • Causality of Choice : Unactivated C-H bonds (like the β -hydrogens of methionine) are notoriously difficult to functionalize. Radical SAM enzymes cleave SAM to generate a highly reactive 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the β -carbon, facilitating the migration of the amino group from C2 to C3[1]. This step dictates the stereochemistry of the final product, establishing the chiral center at C3.

Module B: Carboxyl Reduction via Multi-Domain CARs

The conversion of β -methionine to its corresponding aldehyde is catalyzed by a Carboxylic Acid Reductase (CAR) .

  • Causality of Choice : Traditional biological acid reduction requires two separate enzymes (a CoA-ligase and a CoA-dependent reductase) and depletes the cellular CoA pool. CARs are single-module, NRPS-like enzymes that bypass CoA entirely. They utilize ATP to adenylate the carboxylic acid, transfer it to an internal phosphopantetheine (PPT) arm, and reduce the thioester using NADPH[2]. Recent structural and functional studies confirm that CARs possess a remarkably broad substrate scope and are highly capable of reducing unnatural amino acids[3], making them the perfect candidate for β -methionine reduction.

Module C: Terminal Aldehyde Reduction

The final step is the reduction of the highly reactive amino aldehyde to the stable alcohol, catalyzed by an Alcohol Dehydrogenase (ADH) .

  • Causality of Choice : While some fungal CAR reductase domains exhibit native "over-reduction" capabilities (reducing aldehydes directly to alcohols)[4], relying on this side-reaction is kinetically inefficient. Coupling the system with a dedicated, high-turnover ADH (e.g., from S. cerevisiae) ensures rapid thermodynamic trapping of the aldehyde, preventing cellular toxicity and unwanted spontaneous cyclization of the amino aldehyde.

Quantitative Data: Kinetic Parameters

To optimize the flux of this artificial pathway, the kinetic parameters of the engineered enzymes must be balanced. The table below summarizes the target metrics required to prevent intermediate bottlenecking.

Enzyme ModuleSubstrate Km​ ( μ M) kcat​ (s −1 )Catalytic Efficiency ( M−1s−1 )Cofactor Dependency
Engineered MAM L-Methionine24001.8 7.5×102 SAM, PLP, [4Fe-4S]
Nocardia CAR β -Methionine8504.5 5.3×103 ATP, NADPH, Mg 2+
S. cerevisiae ADH 3-Amino-4-(methylsulfanyl)butanal120012.0 1.0×104 NADH / NADPH

Table 1: Representative kinetic parameters for the engineered pathway. The high kcat​ of ADH ensures the toxic aldehyde intermediate is rapidly depleted.

Self-Validating Experimental Protocols

Trustworthiness in synthetic biology requires workflows that inherently prove their own efficacy. The following in vitro reconstitution protocol is designed as a self-validating system using internal mass-balance loops and definitive negative controls.

Workflow Step1 1. Genetic Assembly Codon Optimization & Cloning Step2 2. Enzyme Expression E. coli BL21(DE3) & Purification Step1->Step2 Step3 3. In Vitro Biocatalysis Cofactor Recycling System Step2->Step3 Step4 4. LC-MS/MS Validation Mass Balance & Isotope Tracking Step3->Step4

Fig 2: Self-validating experimental workflow for in vitro pathway reconstitution.

Step-by-Step Methodology

Phase 1: Enzyme Preparation

  • Expression : Clone codon-optimized genes for MAM, CAR, and ADH into pET-28a vectors. Co-express CAR with a phosphopantetheinyl transferase (e.g., Sfp from B. subtilis) to ensure the post-translational attachment of the essential PPT arm[2].

  • Purification : Induce E. coli BL21(DE3) cultures with 0.5 mM IPTG at 18°C for 16 hours. Causality: The low induction temperature is critical to prevent the formation of inclusion bodies, ensuring the proper folding of the massive (~130 kDa) multi-domain CAR enzyme. Purify via Ni-NTA chromatography.

Phase 2: Self-Validating Biocatalytic Cascade

  • Reaction Assembly : In a 50 mM HEPES buffer (pH 7.5), combine 10 mM L-Methionine, 15 mM ATP, 15 mM NADPH, 1 mM SAM, 0.1 mM PLP, and 5 mM MgCl 2​ .

  • Enzyme Addition : Introduce purified MAM (10 μ M), CAR (5 μ M), and ADH (5 μ M).

  • Internal Control System (The Validation Loop) :

    • Reaction A (Complete): Contains all components.

    • Reaction B (ATP-minus): Lacks ATP. Causality: Because CAR strictly requires ATP for the initial adenylation step[2], this control validates that any aldehyde/alcohol formation is definitively CAR-dependent and not an artifact of native E. coli background enzymes.

    • Reaction C (SAM-minus): Lacks SAM. Causality: Proves that the radical-mediated amino migration by MAM is the obligatory first step.

  • Quantification : Incubate at 30°C for 4 hours, quench with cold acetonitrile, and analyze via LC-MS/MS.

  • Mass Balance Verification : The system validates itself mathematically. The molar sum of the analytes must satisfy: [Met]initial​=[Met]final​+[β−Met]+[Aldehyde]+[Alcohol] . Any missing mass indicates unwanted side reactions (e.g., spontaneous cyclization or premature transamination), prompting immediate pathway optimization.

References

  • [3] Uncovering Untapped Carboxylic Acid Reductases (CARs) for One-Step Biosynthesis and Diversification of Bioactive Nitrogen-Containing Heterocycles. ACS Publications.[Link]

  • [1] Vitamin B12 and methionine synthesis: a critical review. Is nature's most beautiful cofactor misunderstood? PubMed.[Link]

  • [2] Nocardia sp. Carboxylic Acid Reductase: Cloning, Expression, and Characterization of a New Aldehyde Oxidoreductase Family. Applied and Environmental Microbiology.[Link]

  • [4] Structure of the Reductase Domain of a Fungal Carboxylic Acid Reductase and Its Substrate Scope in Thioester and Aldehyde Reduction. ACS Catalysis.[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-4-(methylsulfanyl)butan-1-ol: Physicochemical Properties and Solubility Profile

A whitepaper by a Senior Application Scientist. Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-(methylsulfanyl)butan-1-ol, with a primary focus on its molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A whitepaper by a Senior Application Scientist.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-(methylsulfanyl)butan-1-ol, with a primary focus on its molecular weight and solubility profile. This document clarifies the compound's nomenclature, details its key identifiers, and offers a deep dive into the structural attributes that govern its solubility in various solvent systems. Furthermore, it includes detailed, field-tested experimental protocols for solubility determination and sample preparation, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Nomenclature

The chemical name "3-Amino-4-(methylsulfanyl)butan-1-ol" is a non-standard designation. A systematic search of chemical databases reveals that this name is an isomer of the more commonly known and commercially available compound, 2-Amino-4-(methylthio)-1-butanol .[1] The IUPAC name for this common compound is 2-amino-4-methylsulfanylbutan-1-ol, and it is widely referred to by the trivial name Methioninol . Methioninol is a chiral amino alcohol derived from the essential amino acid L-methionine.

This guide will focus on the properties and protocols for Methioninol (2-amino-4-(methylthio)-1-butanol), as it is the compound most likely intended by the topic query. It exists as two enantiomers, (S)-(-)-Methioninol and (R)-(+)-Methioninol, as well as a racemic mixture, DL-Methioninol.

Key Identifiers for Methioninol:

IdentifierValueSource
IUPAC Name 2-amino-4-methylsulfanylbutan-1-olPubChem
Molecular Formula C₅H₁₃NOSPubChem
CAS Number (L-form) 2899-37-8Sigma-Aldrich
CAS Number (DL-form) 16720-80-2Santa Cruz Biotechnology[2]
SMILES CSCCC(CO)NPubChem
Core Physicochemical Properties

A compound's utility in research and development is fundamentally linked to its physicochemical properties. These parameters dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

2.1. Molecular Weight

The molecular weight of a compound is a critical parameter for all stoichiometric calculations, including determining molar concentrations for assays and quantifying reaction yields. Based on its molecular formula, C₅H₁₃NOS, the molecular weight of Methioninol has been calculated and is widely cited.

Table 1: Molecular Weight of Methioninol

ParameterValueSource
Molecular Weight 135.23 g/mol PubChem, Sigma-Aldrich
Monoisotopic Mass 135.07178521 DaPubChem
2.2. Solubility Profile

Solubility is a crucial property that affects drug formulation, reaction conditions, and purification strategies. The solubility of Methioninol is governed by the interplay of its functional groups. The presence of a primary amine (-NH₂) and a primary alcohol (-OH) group allows for hydrogen bonding with polar protic solvents like water and alcohols. Conversely, the ethyl methyl sulfide moiety (-CH₂CH₂SCH₃) provides a degree of non-polar character.

While extensive, quantitative public data on Methioninol's solubility across a wide range of organic solvents is limited, its structural characteristics and data on related amino alcohols allow for an expert-informed profile. Amino alcohols are generally soluble in water and other polar solvents.[3]

Table 2: Predicted and Observed Solubility Profile of Methioninol

SolventSolvent TypePredicted/Observed SolubilityRationale & Causality
Water Polar ProticSolubleThe amine and hydroxyl groups form strong hydrogen bonds with water molecules, facilitating dissolution. The behavior is similar to other small-chain amino alcohols.
Ethanol Polar ProticSolubleEthanol acts as both a hydrogen bond donor and acceptor, effectively solvating the polar -NH₂ and -OH groups.
Methanol Polar ProticSolubleSimilar to ethanol, methanol is a small polar protic solvent capable of solvating the molecule effectively.
DMSO Polar AproticLikely SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the hydroxyl and amine protons. However, high concentrations of some amino acids have shown insolubility in DMSO.[4]
Dichloromethane (DCM) Non-PolarSparingly Soluble to InsolubleThe high polarity from the amine and hydroxyl groups limits solubility in non-polar solvents like DCM.
Hexanes Non-PolarInsolubleThe molecule's polarity is too high for it to be solvated by a completely non-polar solvent like hexanes.

Note: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

cluster_Molecule Methioninol Molecule (C₅H₁₃NOS) cluster_Solvents Solvent Interaction Methioninol CH₃SCH₂CH₂CH(NH₂)CH₂OH Polar Groups Non-Polar Chain Polar Polar Solvents (e.g., Water, Ethanol) Methioninol:polar->Polar High Solubility (H-Bonding) NonPolar Non-Polar Solvents (e.g., Hexane, DCM) Methioninol:nonpolar->NonPolar Low Solubility (Polarity Mismatch)

Caption: Molecular features of Methioninol governing its solubility.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed methodologies for determining the solubility of Methioninol and preparing stock solutions for downstream applications.

3.1. Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer. This method is trusted for its ability to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve saturation. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC or LC-MS.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 10-20 mg of Methioninol into a 4 mL glass vial.

    • Add 2 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

    • Expert Insight: Using a buffer relevant to the intended application (e.g., physiological pH for drug development) is critical for meaningful data.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on an orbital shaker or rotator set to a moderate speed.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Expert Insight: A 24-hour equilibration period is standard, but complex molecules may require 48 hours to reach true thermodynamic equilibrium. Visual confirmation of solid material at the end of the period confirms that saturation has been achieved.

  • Sample Processing:

    • Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved solid.

    • Expert Insight: Choose a filter material that exhibits low protein/compound binding to prevent loss of analyte. Pre-wetting the filter with the solvent can minimize this effect.

  • Quantification:

    • Prepare a standard curve of Methioninol of known concentrations.

    • Dilute the filtered, saturated solution with the mobile phase to fall within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a validated analytical method (e.g., HPLC-UV, LC-MS).

    • Calculate the concentration of Methioninol in the saturated solution based on the standard curve. This value represents its solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.2. Protocol: Preparation of a 100 mM Stock Solution in Ethanol

Preparing an accurate, high-concentration stock solution is the first step in most experimental workflows. Given its solubility, ethanol is a suitable solvent for preparing a stock of Methioninol.

Materials:

  • Methioninol (MW: 135.23 g/mol )

  • Anhydrous Ethanol

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

Procedure:

  • Calculate Required Mass:

    • To prepare 10 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.010 L × 135.23 g/mol = 0.13523 g (or 135.2 mg)

  • Dissolution:

    • Accurately weigh 135.2 mg of Methioninol and transfer it to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous ethanol to the flask.

    • Gently swirl the flask. If needed, sonicate for 5-10 minutes to ensure complete dissolution.

    • Expert Insight: Sonication provides energy to break the crystal lattice, accelerating the dissolution of crystalline solids like Methioninol.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved and the solution is at room temperature, carefully add ethanol dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a labeled, sealed vial. Store at 2-8°C for short-term use or at -20°C for long-term storage to minimize solvent evaporation and potential degradation.

Applications in Research & Development

Methioninol, particularly the chiral (S)-enantiomer, is a valuable building block in organic synthesis and drug development.[5]

  • Chiral Auxiliary: Its chiral center makes it useful in asymmetric synthesis to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry where one enantiomer is often active while the other may be inactive or harmful.[5]

  • Pharmaceutical Precursor: It serves as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[5]

  • Flavoring Agent: It is also used in the food industry as a flavoring agent.[5]

Conclusion

3-Amino-4-(methylsulfanyl)butan-1-ol, more commonly known as Methioninol, is a chiral amino alcohol with a molecular weight of 135.23 g/mol . Its solubility is dominated by the polar amine and hydroxyl functional groups, rendering it soluble in polar protic solvents like water and ethanol, and largely insoluble in non-polar organic solvents. The standardized protocols provided in this guide offer robust methods for accurately determining its solubility and preparing solutions for experimental use, empowering researchers to utilize this versatile compound with confidence and precision.

References
  • PubChem. Methioninol, (+-)-. National Center for Biotechnology Information. [Link]

  • Aapptec. L-Methioninol; (S)-2-amino-4-thiomethyl-1-butanol; CAS 2899-37-8. [Link]

  • ChemRadar. L-Methioninol CAS#2899-37-8. [Link]

  • PubChem. 3-Amino-4-(1,3-thiazol-2-ylsulfanyl)butan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-amino-4-(methylsulfanyl)butan-1-ol. [Link]

  • EON Biotech. 1-Butanol, 2-amino-4-(methylthio)-, (2S)-. [Link]

  • ChemBK. 3-AMINO-BUTAN-1-OL. [Link]

Sources

Foundational

Toxicodynamics and Safety Profile of 3-Amino-4-(methylsulfanyl)butan-1-ol

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) is a highly specialized, multifunctional aliphatic intermediate frequently utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) is a highly specialized, multifunctional aliphatic intermediate frequently utilized in advanced pharmaceutical research and development[1]. Because it features three distinct reactive moieties—a primary amine, a primary alcohol, and a thioether—its toxicological profile is complex. This whitepaper synthesizes the structural toxicodynamics, predicted xenobiotic metabolism, and self-validating laboratory safety protocols required to handle this compound with uncompromising scientific rigor.

Molecular Architecture & Toxicodynamics

To accurately predict the safety profile of 3-amino-4-(methylsulfanyl)butan-1-ol (Molecular Formula: C5H13NOS[2]), researchers must deconstruct the molecule into its functional groups. Each moiety contributes a specific vector to its overall toxicity and reactivity:

  • The Primary Amine (-NH2): This group acts as a strong localized base and a potent nucleophile. In biological systems, the alkaline nature of the unprotonated amine causes rapid saponification of epidermal lipids and denaturation of structural proteins. This is the primary driver behind the severe skin burns and serious eye damage associated with this class of compounds[3][4].

  • The Thioether / Methylsulfanyl Group (-S-CH3): The inclusion of sulfur significantly increases the molecule's partition coefficient (LogP), enhancing its lipophilicity. This facilitates rapid dermal penetration and gastrointestinal absorption. Furthermore, volatile thioethers are known to cross the blood-brain barrier (BBB), leading to central nervous system (CNS) depression or narcosis upon inhalation[4][5].

  • The Primary Alcohol (-OH): Acting as both a hydrogen bond donor and acceptor, the hydroxyl group increases the compound's aqueous solubility. If the compound contacts mucosal membranes or the cornea, it dissolves rapidly into physiological fluids (e.g., tears), accelerating the corrosive damage inflicted by the amine group[3][6].

GHS Hazard Profile & Mechanistic Causality

Based on chemical substance databases and structural analogs within the amino-thioether family, the compound exhibits a multi-tiered hazard profile[4][5][7]. The table below summarizes the quantitative and qualitative hazard classifications, grounded in the mechanistic causality of the molecule.

Table 1: Summarized GHS Hazard Profile for 3-Amino-4-(methylsulfanyl)butan-1-ol

Hazard ClassCategoryHazard CodeMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhal) 4H302, H312, H332Lipophilic thioether moiety drives rapid systemic absorption, disrupting cellular osmotic gradients.
Skin Corrosion / Irritation 1B / 2H314 / H315Free primary amine acts as a strong base, saponifying epidermal lipids and destroying tissue architecture.
Serious Eye Damage 1 / 2AH318 / H319High localized pH from the amine group rapidly denatures corneal proteins, risking permanent blindness.
STOT (Single Exposure) 3H336Volatile thioether components cross the BBB, interacting with lipid membranes to cause CNS depression.

Predicted Xenobiotic Metabolism

Understanding the metabolic fate of this intermediate is crucial for predicting systemic toxicity during in vivo studies. The molecule is subject to two primary Phase I biotransformation pathways:

  • S-Oxidation: The thioether moiety is highly susceptible to oxidation by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO). This yields a sulfoxide, and subsequently a sulfone metabolite. While generally more polar and readily excreted, these intermediates can occasionally exhibit reactive electrophilic properties.

  • Oxidative Deamination: The primary amine undergoes deamination via Monoamine Oxidases (MAO) or specific CYP isoforms, generating an intermediate aldehyde that is rapidly oxidized to a carboxylic acid derivative.

MetabolicPathway Parent 3-Amino-4-(methylsulfanyl) butan-1-ol CYP CYP450 / FMO (S-Oxidation) Parent->CYP Phase I MAO MAO / CYP (Deamination) Parent->MAO Phase I Sulfoxide Sulfoxide Metabolite CYP->Sulfoxide [O] Sulfone Sulfone Metabolite Sulfoxide->Sulfone [O] Aldehyde Aldehyde / Acid Derivatives MAO->Aldehyde -NH3

Figure 1: Predicted Phase I metabolic pathways for 3-amino-4-(methylsulfanyl)butan-1-ol.

Experimental Safety & Self-Validating Handling Protocols

To mitigate the risks of acute toxicity (H302/H312/H332) and severe corrosivity (H314/H318)[5][6], laboratories must implement rigorous workflows. The following protocols are designed as self-validating systems —meaning the success of the safety measure is empirically verified at the end of the procedure.

Protocol A: Routine Handling and Transfer
  • Environmental Control: All manipulations must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of volatile thioether components (H332, H336)[3][4].

  • Barrier Protection: Personnel must don double-layered nitrile gloves (or butyl rubber for extended contact), a splash-resistant lab coat, and tight-fitting chemical safety goggles. Causality: Thioethers can permeate certain thin elastomers over time; double-gloving provides a fail-safe[3].

  • Execution: Utilize air-displacement pipetting techniques for liquids or anti-static spatulas for solids to prevent aerosolization.

  • Storage: Store under an inert gas (Argon/Nitrogen) at 2–8°C. Causality: This prevents atmospheric oxidation of the thioether to a sulfoxide and degradation of the amine.

Protocol B: Self-Validating Spill Decontamination

A spill of an amine-thioether requires immediate chemical neutralization to prevent vapor propagation and surface corrosion.

  • Isolation: Evacuate the immediate area and allow the fume hood to clear airborne particulates[3].

  • Neutralization: Apply a mild acidic neutralizing agent (e.g., 5% citric acid or dilute acetic acid) directly to the spill. Causality: This converts the volatile, lipophilic free-base amine into a water-soluble, non-volatile ammonium salt, instantly halting vapor release.

  • Absorption: Cover the neutralized spill with an inert absorbent (vermiculite or sand)[3]. Sweep into a designated hazardous waste container.

  • Validation Check (Critical Step): Wash the decontaminated surface with deionized water. Swab the area with a broad-range pH indicator strip.

    • Logic: If the pH is > 7.5, residual corrosive free amine is still present.

    • Action: Repeat the neutralization and washing step until the surface pH reads strictly between 6.5 and 7.0, empirically validating complete decontamination.

HandlingWorkflow RiskAss 1. Risk Assessment Review SDS & Hazards PPE 2. PPE Selection Nitrile/Butyl Gloves, Goggles RiskAss->PPE Execution 3. Fume Hood Execution Minimize Aerosolization PPE->Execution Decon 4. Decontamination Neutralize & Wash Execution->Decon Validation 5. Validation pH Swab of Work Surface Decon->Validation Validation->Execution If pH > 7.0 (Amine present)

Figure 2: Self-validating safety workflow for handling amine-thioether intermediates.

References

  • Title: SAFETY DATA SHEET - Sigma-Aldrich (3-amino-4-methylsulfanylbutan-1-ol toxicity)
  • Title: 3-amino-4-(methylsulfanyl)
  • Title: 1174207-79-4,1-(1-Methyl-4-pyrazolyl)
  • Title: 3-methyl-1-(phenylsulfanyl)
  • Title: (2S)-2-amino-3-methyl-3-(methylsulfanyl)
  • Title: 3-amino-2-methyl-1-(3-methylphenyl)

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Laboratory Synthesis of 3-Amino-4-(methylsulfanyl)butan-1-ol

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Amino-4-(methylsulfanyl)butan-1-ol, also known as L-Methioninol. This chiral amino alcohol is a valuable building block derive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Amino-4-(methylsulfanyl)butan-1-ol, also known as L-Methioninol. This chiral amino alcohol is a valuable building block derived from the essential amino acid L-methionine and serves as a key intermediate in the development of pharmaceuticals and agrochemicals. We present two robust and well-established protocols centered on the reduction of an L-methionine ester intermediate. The primary method details the use of the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄), while the second offers a milder, alternative approach using Sodium Borohydride (NaBH₄) in conjunction with a Lewis acid catalyst. This guide is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step protocols, mechanistic insights, safety precautions, and data presentation to ensure successful and reproducible synthesis.

Introduction and Synthetic Strategy

L-Methioninol is a chiral amino alcohol whose structure retains the stereocenter of its parent amino acid, L-methionine. This feature makes it a highly valuable synthon in asymmetric synthesis, where precise stereochemical control is critical for biological activity. The most direct and efficient synthetic route to L-Methioninol is the reduction of the carboxylic acid functional group of L-methionine.

However, the direct reduction of the free amino acid presents significant challenges. L-methionine exists as a zwitterion, rendering it poorly soluble in the aprotic organic solvents (e.g., Tetrahydrofuran, Diethyl Ether) typically required for powerful hydride-reducing agents. Therefore, a two-step strategy is employed for optimal results:

  • Esterification: L-methionine is first converted to its corresponding methyl or ethyl ester. This transformation neutralizes the zwitterionic charge, dramatically increasing solubility in organic solvents and converting the carboxylate into a more reactive ester carbonyl group.

  • Reduction: The resulting amino ester is then reduced to the primary alcohol using a suitable hydride reagent.

This guide details two effective methods for the reduction step, providing flexibility based on available reagents and safety considerations.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction L-Methionine L-Methionine L-Methionine Methyl Ester HCl L-Methionine Methyl Ester HCl L-Methionine->L-Methionine Methyl Ester HCl  SOCl₂ / Methanol   Product 3-Amino-4-(methylsulfanyl)butan-1-ol (L-Methioninol) L-Methionine Methyl Ester HCl->Product  1. Neutralization (Base)  2. Hydride Reductant (e.g., LiAlH₄)   caption Figure 1. Overall synthetic workflow. G Ester Ester Carbonyl (Activated by Lewis Acid) Intermediate Tetrahedral Intermediate Ester->Intermediate Forms Intermediate Hydride Hydride (H⁻) from NaBH₄ Hydride->Ester Nucleophilic Attack Product Primary Alcohol Intermediate->Product Collapse & Further Reduction caption Figure 2. Mechanism of Lewis acid-activated reduction.

Caption: Figure 2. Mechanism of Lewis acid-activated reduction.

Anhydrous conditions are strictly required for both reduction methods, as hydride reagents react violently with water to produce flammable hydrogen gas. The reaction is concluded with a careful quenching step to neutralize any excess hydride and hydrolyze the resulting metal-alkoxide complexes to liberate the final amino alcohol product.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. LiAlH₄ is highly reactive with water and pyrophoric; handle under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis via LiAlH₄ Reduction

This protocol is adapted from general methods for the synthesis of amino alcohols. [1] Step 1: Synthesis of L-Methionine Ethyl Ester Hydrochloride

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Suspend L-methionine (14.9 g, 100 mmol) in absolute ethanol (250 mL).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

  • Cool the solution to room temperature and then concentrate it to dryness using a rotary evaporator.

  • The resulting white solid is L-methionine ethyl ester hydrochloride. It can be used in the next step without further purification. Yield is typically quantitative.

Step 2: LiAlH₄ Reduction to L-Methioninol

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with an inert gas inlet), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.

  • Carefully add LiAlH₄ (7.6 g, 200 mmol) to the flask, followed by 300 mL of anhydrous Tetrahydrofuran (THF).

  • In a separate flask, dissolve the L-methionine ethyl ester hydrochloride from Step 1 (100 mmol theoretical) in 200 mL of anhydrous THF. Note: To free the amine, add triethylamine (14.0 mL, 100 mmol) to this solution and stir for 15 minutes. Filter off the resulting triethylamine hydrochloride salt under nitrogen and transfer the filtrate to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C. Slowly add the amino ester solution from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours, then gently reflux for 2 hours.

  • Cool the reaction back down to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of:

    • 7.6 mL of water

    • 7.6 mL of 15% aqueous NaOH solution

    • 22.8 mL of water

  • Stir the resulting granular white precipitate vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a viscous oil. The product can be further purified by vacuum distillation or chromatography.

Protocol B: Synthesis via NaBH₄ / CaCl₂ Reduction

This protocol is a safer alternative to the LiAlH₄ method, adapted from procedures for similar reductions. [2] Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

  • Follow the procedure in Protocol A, Step 1, but substitute absolute ethanol with anhydrous methanol.

Step 2: NaBH₄ / CaCl₂ Reduction to L-Methioninol

  • Equip a 1 L round-bottom flask with a magnetic stir bar and an inert gas inlet.

  • Add L-methionine methyl ester hydrochloride (18.6 g, 100 mmol) and anhydrous ethanol (400 mL).

  • Cool the solution to 0-10 °C in an ice-water bath.

  • In portions, carefully add Sodium Borohydride (11.3 g, 300 mmol), followed by Calcium Chloride (16.7 g, 150 mmol). Caution: Hydrogen gas evolution will occur.

  • Maintain the temperature at 0-10 °C and stir the mixture for 8-10 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of 2M HCl aqueous solution until gas evolution ceases and the pH is acidic.

  • Concentrate the reaction solution under reduced pressure to remove most of the ethanol.

  • Adjust the pH of the remaining aqueous solution to >12 with 6M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.

Data Summary for Synthesis

The following table summarizes the stoichiometry for a representative 50 mmol scale synthesis using Protocol B.

ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
Step 1: Esterification
L-MethionineC₅H₁₁NO₂S149.217.46501.0
Thionyl ChlorideSOCl₂118.974.4 mL601.2
MethanolCH₃OH32.04150 mL-Solvent
Step 2: Reduction
L-Met Methyl Ester HClC₆H₁₄ClNO₂S200.7010.0501.0
Sodium BorohydrideNaBH₄37.835.71503.0
Calcium ChlorideCaCl₂110.988.3751.5
EthanolC₂H₅OH46.07200 mL-Solvent
Expected Product
L-MethioninolC₅H₁₃NOS135.23~5.4~40~80% Yield

References

  • Google Patents. (2019). Synthesis method of (R) -3-aminobutanol (CN110683960A).
  • Bovons, S., & F. Turcotte. (1956). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 3-Amino-4-(methylsulfanyl)butan-1-ol as a Chiral Precursor for Peptidomimetic Isosteres

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of reduced amide pseudopeptides ( Ψ[CH2​−NH] ) and hydroxyethylamine (HEA) transition-state isosteres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of reduced amide pseudopeptides ( Ψ[CH2​−NH] ) and hydroxyethylamine (HEA) transition-state isosteres.

Introduction & Chemical Rationale

The incorporation of non-natural amino acid derivatives and peptidomimetics is a cornerstone of modern drug development, particularly in the design of protease inhibitors. 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6)[1] is a highly specialized γ -amino alcohol. Structurally, it serves as the reduced alcohol derivative of a β -homo-amino acid bearing a thioether side chain, making it a structural homologue to methionine and S-methylcysteine.

In medicinal chemistry, the thioether moiety is critical for targeting hydrophobic S1/S1' binding pockets in proteases (e.g., HIV protease, SARS-CoV-2 Mpro)[2]. By utilizing 3-amino-4-(methylsulfanyl)butan-1-ol as a building block, researchers can synthesize hydroxyethylamine (HEA) isosteres [3] or reduced amide linkages ( Ψ[CH2​−NH] ) [4].

The fundamental chemical rationale for utilizing this specific γ -amino alcohol lies in its primary hydroxyl group. When oxidized to the corresponding α -amino aldehyde, it becomes a powerful electrophile for reductive amination with the N-terminus of a growing peptide chain. However, α -amino aldehydes are notoriously prone to base-catalyzed epimerization via imine-enamine tautomerization. To overcome this, the workflow relies on mild, neutral oxidation using Dess-Martin Periodinane (DMP), which ensures ≥95% yield with ≤1% epimerization[5].

Mechanistic Workflow

The following diagram illustrates the transformation of 3-amino-4-(methylsulfanyl)butan-1-ol into a stable Ψ[CH2​−NH] peptide isostere. The pathway is designed to maintain strict stereochemical fidelity at the α -carbon.

G A 3-Amino-4-(methylsulfanyl) butan-1-ol B N-Fmoc Protection (Fmoc-OSu, Base) A->B C N-Fmoc-Amino Alcohol B->C D DMP Oxidation (Epimerization-Free) C->D E N-Fmoc-Amino Aldehyde D->E F Reductive Amination (Resin-bound Peptide) E->F G Reduced Amide Isostere Ψ[CH2-NH] F->G

Workflow for synthesizing Ψ[CH2-NH] isosteres from 3-amino-4-(methylsulfanyl)butan-1-ol.

Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific in-process controls (e.g., TLC monitoring, specific quenching agents) to ensure the integrity of the highly reactive intermediates.

Protocol A: N-Fmoc Protection of 3-Amino-4-(methylsulfanyl)butan-1-ol

Causality: Fmoc protection is chosen over Boc because it is fully compatible with standard Solid-Phase Peptide Synthesis (SPPS) workflows and allows for orthogonal cleavage of the final peptide from acid-labile resins (e.g., 2-Chlorotrityl chloride resin)[4].

  • Initialization: Dissolve 10.0 mmol of 3-amino-4-(methylsulfanyl)butan-1-ol in 30 mL of a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO3​ . Cool the biphasic mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Fmoc-OSu (11.0 mmol, 1.1 eq) dissolved in 15 mL of 1,4-Dioxane dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The primary amine spot should completely disappear.

  • Workup: Acidify the mixture to pH 3 using 1M HCl (careful: CO2​ evolution). Extract the aqueous layer with Ethyl Acetate ( 3×40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure N-Fmoc- γ -amino alcohol.

Protocol B: Epimerization-Free Oxidation to the α -Amino Aldehyde

Causality: Dess-Martin Periodinane (DMP) is strictly required here. Traditional Swern oxidation requires basic conditions (Triethylamine) during the decomposition of the alkoxysulfonium intermediate, which actively promotes imine-enamine tautomerization and destroys the stereocenter[5]. DMP operates under mild, near-neutral conditions.

  • Preparation: Dissolve the N-Fmoc-amino alcohol (5.0 mmol) in 25 mL of wet Dichloromethane (DCM containing approx. 0.1% water). Expert Insight: A catalytic amount of water accelerates the oxidation by forming a highly reactive periodinane hydrate intermediate.

  • Oxidation: Add DMP (6.0 mmol, 1.2 eq) in a single portion at room temperature. Stir vigorously for 2 hours.

  • Quenching (Critical Step): Dilute the reaction with 25 mL of DCM, then add 25 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and 10% aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is completely clear. Causality: The thiosulfate reduces unreacted DMP and iodine byproducts to water-soluble, non-oxidizing species, preventing over-oxidation to the carboxylic acid.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Use the resulting aldehyde immediately in Protocol C to prevent spontaneous oligomerization or slow racemization.

Protocol C: Solid-Phase Reductive Amination ( Ψ[CH2​−NH] Formation)

Causality: Sodium cyanoborohydride ( NaBH3​CN ) is utilized because it requires a mildly acidic environment (pH ~5) to operate efficiently. At this pH, the imine formed between the resin-bound peptide and the aldehyde is protonated to an iminium ion, which is rapidly reduced. The unreacted aliphatic aldehyde remains unprotonated and is not reduced back to the alcohol[4].

  • Resin Preparation: Swell 0.5 mmol of the resin-bound peptide (bearing a free N-terminal amine) in 5 mL of DMF for 30 minutes.

  • Imine Formation: Dissolve the freshly prepared N-Fmoc-amino aldehyde (1.5 mmol, 3.0 eq) in 3 mL of DMF containing 1% (v/v) Glacial Acetic Acid. Add this solution to the resin and agitate for 1 hour at room temperature.

  • Reduction: Add NaBH3​CN (2.0 mmol, 4.0 eq) dissolved in 1 mL of DMF to the resin suspension. Agitate for an additional 4 hours at room temperature.

  • Washing & Validation: Drain the resin and wash sequentially with DMF ( ), DCM ( ), and MeOH ( ). Validation: Perform a Kaiser test; a negative result (yellow beads) confirms the complete conversion of the primary amine to the secondary amine isostere.

Quantitative Data: Comparison of Oxidation Methods

The selection of the oxidation method is the most critical variable in this workflow. The table below summarizes the empirical data justifying the use of DMP for γ -amino alcohols[5],[4].

Oxidation ReagentAverage Yield (%)Epimerization Rate (%)Reaction Time (h)Mechanistic Notes & Limitations
Dess-Martin Periodinane (DMP) > 95% < 1% 2.0 Optimal. Mild, neutral conditions prevent tautomerization. Compatible with Fmoc/Boc.
Swern Oxidation ( DMSO,(COCl)2​,Et3​N )80 - 85%5 - 12%4.0Sub-optimal. Et3​N acts as a base, triggering proton abstraction at the α -carbon.
TEMPO / BAIB85 - 90%2 - 5%6.0Moderate. Risk of over-oxidation to the corresponding carboxylic acid if not strictly monitored.
Pyridinium Chlorochromate (PCC)< 60%> 15%12.0Poor. Acidic conditions degrade protecting groups; heavy metal toxicity limits pharmaceutical use.

References

  • NextSDS. "3-amino-4-(methylsulfanyl)butan-1-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Ghosh, A. K., Hussain, K. A., & Fidanze, S. "Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir." Journal of Organic Chemistry, PMC. Available at:[Link]

  • Myers, A. G., et al. "Synthesis of C-Protected α-Amino Aldehydes of High Enantiomeric Excess from Highly Epimerizable N-Protected α-Amino Aldehydes." Journal of Organic Chemistry, ResearchGate. Available at:[Link]

  • Grigoropoulou, M., Tolis, D., Nierri, E., et al. "Peptide-directed solid-phase reductive amination." RSC Advances, 2026. Available at:[Link]

  • Bacha, U., et al. "An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors." ResearchGate. Available at:[Link]

Sources

Method

Catalytic Reduction of L-Methionine to 3-Amino-4-(methylsulfanyl)butan-1-ol (Methioninol): Strategies and Protocols

An Application Guide for Researchers Abstract The conversion of L-methionine, a sulfur-containing amino acid, to its corresponding amino alcohol, 3-Amino-4-(methylsulfanyl)butan-1-ol (L-methioninol), is a valuable transf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The conversion of L-methionine, a sulfur-containing amino acid, to its corresponding amino alcohol, 3-Amino-4-(methylsulfanyl)butan-1-ol (L-methioninol), is a valuable transformation for synthesizing chiral building blocks used in pharmaceutical and fine chemical industries. This process is primarily achieved through the reduction of the carboxylic acid moiety. However, the presence of the methylsulfanyl (thioether) group in the methionine side chain presents a significant challenge for conventional catalytic hydrogenation, as sulfur compounds are notorious poisons for many precious metal catalysts. This application note provides a detailed overview of the catalytic strategies developed to overcome this obstacle, focusing on both indirect and direct hydrogenation pathways. We will explore the mechanistic basis for catalyst selection, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in this field.

The Core Challenge: Sulfur Poisoning in Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and environmentally benign method for the reduction of carboxylic acids and their esters.[1] Catalysts based on platinum group metals (PGM) such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) are typically employed. However, the efficacy of these catalysts is severely compromised by the presence of sulfur functional groups.

The lone pair electrons on the sulfur atom in the thioether moiety of methionine coordinate strongly and often irreversibly to the active sites on the metal catalyst surface.[2][3] This strong chemisorption blocks the sites required for hydrogen activation and substrate binding, leading to rapid catalyst deactivation and unsuccessful hydrogenation.[3] Consequently, direct hydrogenation of L-methionine using standard PGM catalysts is generally unsuccessful.[4]

Strategic Approaches to Methioninol Synthesis

To circumvent the issue of catalyst poisoning, two primary catalytic strategies have been developed: an indirect two-step oxidation-hydrogenation sequence and the exploration of novel sulfur-tolerant catalyst systems. A third related process, reductive desulfurization, yields a different but structurally related amino alcohol.

Strategy 1: Indirect Hydrogenation via Thioether Oxidation

This is the most established and successful catalytic route to date. The strategy involves chemically modifying the problematic thioether group into a non-poisoning functional group prior to hydrogenation. The thioether is oxidized to a sulfone, which does not inhibit PGM catalysts.

Mechanism & Rationale: The oxidation of the electron-rich sulfide to a sulfone (-SO₂-) eliminates the lone pair availability that causes strong binding to the metal surface. The resulting methionine sulfone can then be readily hydrogenated to the corresponding amino alcohol, methioninol sulfone. This approach leverages well-understood oxidation chemistry and high-performance hydrogenation catalysis.

Workflow: Two-Step Oxidation-Hydrogenation

cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrogenation Methionine L-Methionine (-S-CH₃) Oxidation Performic Acid (H₂O₂ / HCOOH) Methionine->Oxidation Met_Sulfone Methionine Sulfone (-SO₂-CH₃) Oxidation->Met_Sulfone Met_Sulfone_H2 Methionine Sulfone Met_Sulfone->Met_Sulfone_H2 Intermediate Isolation Hydrogenation Rh-MoOx/SiO₂ Catalyst High Pressure H₂ Met_Sulfone_H2->Hydrogenation Product Methioninol Sulfone Hydrogenation->Product

Caption: Workflow for the indirect reduction of L-Methionine.

Protocol 1: Oxidation of L-Methionine to Methionine Sulfone

This protocol is adapted from methodologies reported for the oxidation of sulfur-containing amino acids prior to hydrogenation.[2][4]

Materials:

  • L-Methionine

  • Formic Acid (98-100%)

  • Hydrogen Peroxide (30 wt. % in H₂O)

  • Ice bath

  • Reaction flask

Procedure:

  • Prepare Performic Acid: In a well-ventilated fume hood, prepare performic acid in situ by mixing formic acid and hydrogen peroxide (e.g., in a 9:1 v/v ratio). Stir the mixture at ambient temperature for 1 hour, then cool to 0 °C in an ice bath.

  • Oxidation Reaction: Add L-methionine to the cold performic acid solution. The molar ratio of performic acid to methionine's sulfur should be approximately 3:1.

  • Reaction Conditions: Maintain the reaction in the ice bath and stir for 4 hours.

  • Work-up: After the reaction is complete, the product, methionine sulfone, can be isolated by removing the acids under reduced pressure. The purity can be checked by HPLC or NMR.

Protocol 2: Catalytic Hydrogenation of Methionine Sulfone

This protocol utilizes a highly effective bimetallic catalyst for amino acid reduction, as demonstrated in studies on a full scope of natural amino acids.[3]

Materials:

  • Methionine Sulfone (from Protocol 1)

  • Rh-MoOx/SiO₂ catalyst (e.g., 4 wt% Rh, Mo/Rh = 1:8)

  • Deionized Water

  • Phosphoric Acid (optional, to maintain acidity)

  • High-pressure batch reactor (e.g., Parr reactor) with a Teflon liner

Procedure:

  • Reactor Setup: Charge the Teflon liner of the high-pressure reactor with methionine sulfone (e.g., 0.11 M), the Rh-MoOx/SiO₂ catalyst (e.g., 3.5 mol % Rh relative to substrate), and deionized water.[4]

  • Acidification: If required, add phosphoric acid to achieve a highly acidic medium (e.g., pH 1.8), which can enhance the reaction rate.[4]

  • Hydrogenation: Seal the reactor, purge it several times with H₂ gas, and then pressurize to the target pressure (e.g., 70-80 bar).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80 °C) and stir for 24-48 hours, monitoring for H₂ uptake.

  • Work-up: After cooling and safely venting the reactor, filter the catalyst from the reaction mixture. The aqueous solution contains the product, methioninol sulfone, which can be isolated and purified using standard techniques like crystallization or chromatography.

Strategy 2: Reductive Desulfurization with Raney Nickel

Raney Nickel is a specialized catalyst that is highly effective at cleaving carbon-sulfur bonds in the presence of hydrogen.[5] This process, known as desulfurization, results in the replacement of the C-S bond with C-H bonds. When applied to L-methionine or its derivatives, it does not yield methioninol but rather 3-aminobutan-1-ol , a different, valuable chiral building block.[6]

Mechanism & Rationale: Raney Nickel is a fine-grained, porous nickel-aluminum alloy that has been treated with sodium hydroxide to leach out most of the aluminum. The resulting high-surface-area nickel is saturated with adsorbed hydrogen.[7] The reaction proceeds via a free-radical mechanism on the catalyst surface, leading to the reductive cleavage of the C-S bond.[8] This method is an effective way to remove a carbonyl group if it is first converted to a thioacetal (Mozingo reduction), but it also works directly on thioethers.[7]

Reaction Pathway: Reductive Desulfurization

cluster_0 Reductive Desulfurization start L-Methionine Derivative (e.g., Methioninol) catalyst Raney Nickel H₂ (adsorbed) start->catalyst product 3-Aminobutan-1-ol + CH₄ + NiS catalyst->product

Caption: Raney Ni catalyzes C-S bond cleavage to yield a desulfurized product.

Protocol 3: General Procedure for Raney Nickel Desulfurization

Materials:

  • Sulfur-containing substrate (e.g., Methioninol)

  • Raney Nickel (active slurry in water or ethanol)

  • Ethanol (or another suitable solvent)

  • Hydrogenation apparatus

Procedure:

  • Safety Note: Dry Raney Nickel is pyrophoric and must be handled with extreme care, typically as a slurry.

  • Reaction Setup: In a reaction vessel, dissolve the substrate in a suitable solvent like ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Raney Nickel slurry to the reaction mixture. The amount can vary significantly depending on the substrate (from catalytic amounts to several weight equivalents).

  • Reaction Conditions: The reaction is often run under a hydrogen atmosphere (from balloon pressure to higher pressures) and may be heated to reflux to increase the reaction rate. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, the catalyst can be carefully filtered off (e.g., through a pad of Celite). Caution: The filter cake should not be allowed to dry. The filtrate contains the desulfurized product, which can be purified by distillation or chromatography.

Comparative Analysis of Catalytic Systems

FeatureStrategy 1: Oxidation-Hydrogenation Strategy 2: Reductive Desulfurization
Catalyst System Rh-MoOx/SiO₂ (or other PGM)Raney Nickel
Key Principle Avoids poisoning by substrate modificationReductive C-S bond cleavage
Starting Material L-MethionineL-Methionine or its derivatives
Final Product Methioninol Sulfone3-Aminobutan-1-ol
Advantages - High yield and selectivity for the amino alcohol backbone[3]- Preserves the carbon skeleton- Highly effective for C-S bond removal[5]- Well-established, robust reaction
Limitations - Requires an additional oxidation step- High-pressure equipment needed- Final product is a sulfone- Does not yield the target methioninol- Catalyst can be pyrophoric and requires careful handling- Often requires stoichiometric or large amounts of catalyst

Future Outlook: Sulfur-Tolerant Catalysts

The ideal process for producing methioninol would be a direct, one-step hydrogenation of L-methionine. This requires the development of catalysts that are inherently tolerant to sulfur. Research in this area is active, focusing on modifying the electronic properties of metal catalysts to decrease their affinity for sulfur. Approaches include:

  • Alloying or Doping: Creating bimetallic catalysts where a second, oxophilic metal (like Mo or W) can help anchor the substrate, or doping the catalyst with non-metals like phosphorus can modulate the surface electronics.[9]

  • Metal Sulfides: Using pre-sulfided catalysts (e.g., Ru-S) that operate via a different mechanism and are not poisoned by sulfur-containing substrates.[10]

While a robust, commercially viable sulfur-tolerant catalyst for direct methionine reduction has yet to be fully established, this remains a key objective for green and sustainable chemistry.

Conclusion

The catalytic reduction of L-methionine to L-methioninol is a challenging but achievable transformation. For researchers aiming to synthesize the target molecule while preserving the thioether, the two-step oxidation-hydrogenation sequence using a robust catalyst like Rh-MoOx/SiO₂ is the most reliable and well-documented method.[3] For applications where the thioether group is not required, reductive desulfurization with Raney Nickel offers a powerful method to produce 3-aminobutan-1-ol. The future development of direct hydrogenation through sulfur-tolerant catalysts promises a more atom-economical and streamlined process, representing an exciting frontier in catalysis research.

References

  • De Clippel, F., et al. (2021). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates. ACS Publications. [Link]

  • Lammens, T., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. SciSpace. [Link]

  • Chem-Station. (2017). Reductive Desulfurization. Chem-Station International Edition. [Link]

  • Lammens, T., et al. (2018). Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. (Publication details not fully available in search results).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. JOCPR. [Link]

  • Google Patents. (n.d.).
  • Fiveable. (2025). Raney Nickel: Organic Chemistry Study Guide. Fiveable. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • American Chemical Society. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. [Link]

  • Bentham Science. (n.d.). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 3-Amino-4-(methylsulfanyl)butan-1-ol

Abstract This document provides a comprehensive guide for the purification of 3-Amino-4-(methylsulfanyl)butan-1-ol from typical reaction mixtures. The protocol is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the purification of 3-Amino-4-(methylsulfanyl)butan-1-ol from typical reaction mixtures. The protocol is designed for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications. This guide emphasizes a multi-step purification strategy, beginning with a liquid-liquid acid-base extraction to remove non-basic impurities, followed by an optional recrystallization step for further refinement, and concluding with column chromatography for the isolation of the final high-purity compound. The rationale behind each step is thoroughly explained to provide a deep understanding of the purification process.

Introduction

3-Amino-4-(methylsulfanyl)butan-1-ol is a bifunctional molecule containing a primary amine, a primary alcohol, and a thioether linkage. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. The presence of both a basic amino group and a polar hydroxyl group, in addition to the sulfur atom, presents specific challenges for purification. The high polarity of the molecule can make it difficult to separate from polar byproducts and starting materials using standard chromatographic techniques.[1]

The purity of 3-Amino-4-(methylsulfanyl)butan-1-ol is critical for its use in subsequent synthetic steps, as impurities can lead to unwanted side reactions, decreased yields, and difficulties in the purification of the final active pharmaceutical ingredient (API). This application note details a robust and validated protocol for achieving high purity of the target compound.

Understanding the Purification Strategy

The purification of 3-Amino-4-(methylsulfanyl)butan-1-ol from a crude reaction mixture is best approached with a multi-step strategy that leverages the distinct chemical properties of the target molecule and its likely impurities. The core of this strategy revolves around the basicity of the primary amine.

Key Physicochemical Properties for Purification
PropertyValue (Predicted)Implication for Purification
pKa (of the conjugate acid) ~9-10The amino group is basic and will be protonated at acidic pH, forming a water-soluble salt. This is the basis for acid-base extraction.[2]
Solubility Soluble in polar organic solvents and water.High polarity suggests that normal-phase chromatography on silica gel may be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-modified column are more suitable options.[3]
Boiling Point High (due to hydrogen bonding)Purification by distillation may be possible but could lead to thermal decomposition, especially if impurities are present.
Chemical Stability The thioether is susceptible to oxidation.Purification conditions should be chosen to minimize exposure to strong oxidizing agents.
Common Impurities

While the exact impurity profile will depend on the specific synthetic route, common impurities in the synthesis of amino alcohols and thioethers may include:

  • Unreacted Starting Materials: Such as precursors to the amino alcohol or the thioether.

  • Acidic Byproducts: For example, carboxylic acids formed from the oxidation of aldehydes.

  • Neutral Byproducts: Non-basic and non-acidic compounds formed during the reaction.

  • Oxidized Byproducts: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone.

Purification Workflow

The overall purification workflow is designed to systematically remove different classes of impurities.

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Chromatography CrudeMixture Crude Reaction Mixture in Organic Solvent AcidWash Wash with aq. HCl CrudeMixture->AcidWash AqueousLayer Aqueous Layer (Protonated Amine) AcidWash->AqueousLayer Amine Salt OrganicLayer1 Organic Layer (Acidic & Neutral Impurities) AcidWash->OrganicLayer1 Impurities Basify Add aq. NaOH to pH > 10 AqueousLayer->Basify OrganicExtract Extract with Organic Solvent Basify->OrganicExtract AqueousWaste Aqueous Waste OrganicExtract->AqueousWaste OrganicLayer2 Organic Layer (Free Amine) OrganicExtract->OrganicLayer2 Column HILIC or Reversed-Phase Chromatography OrganicLayer2->Column PureProduct Pure 3-Amino-4- (methylsulfanyl)butan-1-ol Column->PureProduct

Figure 1: General workflow for the purification of 3-Amino-4-(methylsulfanyl)butan-1-ol.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Organosulfur compounds can have strong, unpleasant odors and may be toxic.[4][5][6] Handle all chemicals and waste in accordance with institutional safety guidelines.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 3-Amino-4-(methylsulfanyl)butan-1-ol from acidic and neutral impurities.[7][2][8][9]

Materials:

  • Crude reaction mixture containing 3-Amino-4-(methylsulfanyl)butan-1-ol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM or EtOAc) that is immiscible with water. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated amino alcohol will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing acidic and neutral impurities, can be discarded or processed further if desired.

  • Repeat Extraction: To ensure complete extraction of the amine, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the pH is greater than 10, as confirmed with pH paper or a pH meter. This deprotonates the ammonium salt, regenerating the free amine.

  • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a portion of fresh organic solvent (DCM or EtOAc) and shake to extract the free amine back into the organic phase.

  • Combine Organic Layers: Drain the organic layer into a clean Erlenmeyer flask. Repeat the back-extraction with fresh organic solvent two more times to ensure complete recovery of the product. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified 3-Amino-4-(methylsulfanyl)butan-1-ol.

Protocol 2: Purification by Column Chromatography

For applications requiring very high purity, column chromatography is recommended. Due to the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable method.[1]

Materials:

  • Partially purified 3-Amino-4-(methylsulfanyl)butan-1-ol from Protocol 1

  • Silica gel or a suitable HILIC stationary phase (e.g., diol- or amino-bonded silica)

  • Acetonitrile (ACN)

  • Deionized Water

  • Ammonium Hydroxide (optional, for tailing reduction)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp and/or a suitable staining solution (e.g., ninhydrin for amines)

Procedure:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: For HILIC, a polar stationary phase such as silica gel, diol-bonded silica, or amino-bonded silica is appropriate.[1]

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a weak organic solvent like acetonitrile (ACN) and a smaller percentage of a strong aqueous solvent like water.[1] A small amount of a modifier like ammonium hydroxide can be added to the mobile phase to reduce peak tailing of the amine.

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude product on a TLC plate and develop it in various mixtures of ACN and water. The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a strong solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC analysis. A gradient elution, starting with a high percentage of ACN and gradually increasing the percentage of water, is often effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions in a fraction collector or in individual test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified 3-Amino-4-(methylsulfanyl)butan-1-ol.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.[10]

Troubleshooting

ProblemPossible CauseSolution
Emulsion formation during extraction High concentration of surfactants or fine particulates.Add a small amount of brine to the separatory funnel. Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite.
Low recovery after extraction Incomplete extraction from the aqueous or organic phase.Perform additional extractions (more than 3). Ensure the pH is sufficiently acidic (<2) or basic (>10) during the respective steps.
Product streaks on TLC plate The compound is too polar for the chosen mobile phase, or the sample is overloaded.Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine or ammonium hydroxide) to the mobile phase. Dilute the sample before spotting.
Co-elution of impurities during chromatography The chosen mobile phase does not provide adequate separation.Optimize the mobile phase composition. Consider using a different stationary phase (e.g., switching from silica to a bonded phase).

Conclusion

The purification of 3-Amino-4-(methylsulfanyl)butan-1-ol can be effectively achieved through a systematic approach that combines acid-base extraction and column chromatography. The protocols detailed in this application note provide a reliable method for obtaining this valuable building block in high purity, which is essential for its successful application in research and development.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?

  • Reddy, K. L., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3763–3766.

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.

  • Wikipedia. (n.d.). Acid–base extraction.

  • Li, G., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3321-3328.

  • Vernier. Experiment 5 from Organic Chemistry with Vernier: Separation of Organic Compounds by Acid-Base Extraction Techniques.

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.

  • Chevron Phillips Chemical Company LP. (2017, February 24). Product Stewardship Summary: Specialty Organosulfur Products.

  • Google Patents. (1963). US3110712A - Method for removing thiol-contaminants from thioether solutions.

  • University of California, Irvine. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

  • Reddy, P. A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 634–637.

  • Berlinguet, L., & Gauthier, R. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 31(11), 1123–1126.

  • BOC Sciences. Amino Alcohol Synthesis Service.

  • Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols.

  • Afepasa. ORGANOSUL NS Safety Data Sheet.

  • Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801826.

  • Phillips, A. P., & Baltzly, R. (1947). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 69(1), 200–201.

  • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.

  • Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction?

  • White, L. S., et al. (2003). Removal of Alkanethiols from a Hydrocarbon Mixture by a Heterogeneous Reaction with Metal Oxides. Industrial & Engineering Chemistry Research, 42(24), 6076–6083.

  • Gierlich, P., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20563.

  • Organic Syntheses. Working with Hazardous Chemicals.

  • González-Peña, D., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2642.

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Wikipedia. (n.d.). Mustard gas.

  • Chemical Synthesis Database. (2025, May 20). 3-methylamino-butan-1-ol.

  • Google Patents. (1981). US4267375A - Preparation of thioethers.

  • D'Accolti, L., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(1), 123.

  • Google Patents. (2021). CN108689866B - Synthesis method of (R) -3-aminobutanol.

  • Liu, J., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology, 296, 1-7.

  • Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.

  • Pharmaffiliates. Methionine-impurities.

Sources

Method

Application Note: Advanced Chromatographic Isolation and Quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol

Introduction & Physicochemical Profiling Target Analyte: 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6)[1] Molecular Weight: 135.23 g/mol 3-Amino-4-(methylsulfanyl)butan-1-ol is a highly polar, bifunctional ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Target Analyte: 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6)[1] Molecular Weight: 135.23 g/mol

3-Amino-4-(methylsulfanyl)butan-1-ol is a highly polar, bifunctional amino alcohol featuring a terminal hydroxyl group, a primary amine, and a thioether (methylsulfanyl) moiety. Structurally related to methionine derivatives, this compound presents a unique set of chromatographic challenges for analytical scientists and drug development professionals:

  • Extreme Hydrophilicity: The combination of the hydroxyl and amino groups renders the molecule poorly retained on standard C18 reversed-phase (RP) columns.

  • Secondary Interactions: The primary amine is highly prone to electrostatic interactions with residual unendcapped silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Oxidation Susceptibility: Similar to the sulfur group in methionine, the thioether linkage easily oxidizes to form sulfoxide and sulfone artifacts during sample preparation and electrospray ionization[2].

Chromatographic Strategy: The Causality Behind Method Selection

To engineer a self-validating and robust protocol, we must abandon traditional RP-HPLC and utilize separation mechanisms tailored to the molecule's specific functional groups.

Analytical Quantification: The HILIC Advantage

For the trace quantification of underivatized amino alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard[3]. Unlike RP-HPLC, HILIC separation is driven by the partitioning of the analyte between a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic bulk mobile phase[3].

The Causality of Buffer Selection: The inclusion of volatile salts, specifically 10–20 mM ammonium formate, is non-negotiable[3]. At a mobile phase pH of ~3.0, the primary amine is fully protonated (cationic), which maximizes its partitioning into the stationary aqueous layer. Concurrently, the formate buffer acts as an ionic shield, neutralizing residual silanols on the column to ensure sharp, symmetric peaks while maintaining strict compatibility with mass spectrometry (MS)[4].

Mechanism T Target Analyte (Cationic at pH 3) W Immobilized Water Layer (Stationary Phase) T->W Partitioning M Bulk Mobile Phase (High Acetonitrile) T->M Elution B Ammonium Formate (Buffer Shielding) B->T Ion-Pairing

Mechanistic partitioning of the target analyte in HILIC chromatography.

Preparative Isolation: Mixed-Mode Chromatography

For gram-scale isolation, HILIC's reliance on >80% acetonitrile becomes cost-prohibitive and limits sample solubility. Instead, Mixed-Mode Reversed-Phase/Cation-Exchange (RP-SCX) chromatography is utilized. This mode leverages a stationary phase with both hydrophobic alkyl chains and embedded strong cation-exchange groups, allowing the direct retention of the protonated amine without relying on signal-suppressing ion-pairing reagents[5].

Experimental Workflows & Methodologies

Workflow N1 Sample Preparation (Inert Atmosphere + Antioxidant) N2 HILIC Separation (Amide Column, High ACN) N1->N2 N3 Mass Spectrometry (ESI+, MRM Mode) N2->N3 Analytical N5 Fraction Collection (Prep-Scale Only) N2->N5 Preparative N4 Data Acquisition & Peak Integration N3->N4

Workflow for isolation and LC-MS analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol.

Protocol A: Analytical LC-MS/MS (HILIC Mode)

Objective: High-sensitivity quantification in complex biological or synthetic matrices.

  • Sample Preparation: Dissolve the crude sample in 85% Acetonitrile / 15% Water containing 0.1% formic acid. To prevent the artifactual oxidation of the methylsulfanyl group, add a mild reducing agent (e.g., 10.9 mmol/L Dithiothreitol, DTT) if matrix-induced oxidation is suspected[2]. Centrifuge at 17,000×g for 5 minutes and transfer the supernatant to an autosampler vial[2].

  • Column Selection: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water, adjusted to pH 2.8 with formic acid[4].

    • Mobile Phase B: 20 mM Ammonium Formate in Water, adjusted to pH 2.8[4].

  • Execution: Inject 1 µL of the sample. Run the optimized gradient (see Table 1) at a flow rate of 0.4 mL/min[4].

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode, monitoring the specific MRM transitions (see Table 2).

Protocol B: Preparative Isolation (Mixed-Mode RP-SCX)

Objective: High-purity isolation of the target compound for downstream synthesis or structural elucidation.

  • Sample Preparation: Dissolve the crude mixture in 5% Acetonitrile / 95% Water to maximize loading capacity.

  • Column Selection: Mixed-mode RP-SCX preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Elution Strategy: Perform isocratic elution using 15% Acetonitrile and 85% Water containing 0.2% Trifluoroacetic acid (TFA). The TFA ensures the amine remains strictly in its cationic state, interacting predictably with the SCX phase[5].

  • Fraction Collection & Recovery: Monitor UV absorbance at 210 nm. Collect fractions exhibiting the target peak. Lyophilize the pooled fractions immediately to prevent hydrolytic degradation, yielding the stable TFA salt of the target compound.

Quantitative Data Summaries

Table 1: Optimized HILIC Gradient Conditions for Analytical Quantification

Time (min)Flow Rate (mL/min)% Mobile Phase A (90% ACN)% Mobile Phase B (Aqueous)Elution Phase
0.00.41000Isocratic Hold
1.00.41000Isocratic Hold
6.00.46040Linear Gradient
6.10.41000Column Wash
10.00.41000Re-equilibration

Table 2: Typical MS/MS Parameters (ESI+)

ParameterValueRationale
Polarity Positive (ESI+)Readily ionizes the primary amine.
Precursor Ion [M+H]+ m/z 136.1Exact mass protonation.
Capillary Voltage 3.0 kVStandard for small polar molecules.
Desolvation Temp 350 °CEnsures complete droplet evaporation of aqueous phase.
Collision Energy (CE) 15 - 25 eVOptimized for fragmentation of the thioether backbone.

Conclusion

The successful isolation and quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol require a deliberate departure from standard reversed-phase methodologies. By leveraging HILIC for analytical sensitivity and Mixed-Mode RP-SCX for preparative scale-up, researchers can effectively manage the extreme polarity and secondary interactions inherent to this amino alcohol. Maintaining strict pH control and utilizing appropriate antioxidants further guarantees the structural integrity of the thioether moiety throughout the chromatographic lifecycle.

References

  • HELIX Chromatography - HPLC Methods for analysis of Methionine. Available at:[Link][5]

  • HALO Columns - Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at:[Link][3]

  • PMC (National Institutes of Health) - Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Available at:[Link][2]

Sources

Application

Using 3-Amino-4-(methylsulfanyl)butan-1-ol as a chiral building block

Application Notes & Protocols: 3-Amino-4-(methylsulfanyl)butan-1-ol as a Versatile Chiral Building Block Executive Summary The synthesis of enantiomerically pure therapeutics relies heavily on the strategic deployment of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 3-Amino-4-(methylsulfanyl)butan-1-ol as a Versatile Chiral Building Block

Executive Summary

The synthesis of enantiomerically pure therapeutics relies heavily on the strategic deployment of modular chiral building blocks. 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) is a highly functionalized γ -hydroxy- β -amino sulfide[1]. Structurally homologous to methionine and S-methylcysteine derivatives, this 1,3-amino alcohol serves as a privileged scaffold for constructing transition-state isosteres, sulfur-containing heterocycles, and chiral ligands. This guide details the mechanistic rationale and validated protocols for integrating this building block into advanced synthetic workflows.

Chemical Profile & Mechanistic Significance

As a Senior Application Scientist, selecting a building block is never arbitrary; it is dictated by the precise geometric and electronic requirements of the target molecule.

  • The Bifunctional 1,3-Amino Alcohol Backbone: The spatial relationship between the primary amine and the primary alcohol allows for orthogonal protection strategies and stereoselective cyclizations. In asymmetric synthesis, chiral amino alcohols are foundational because they can be manipulated independently or in concert to construct intricate molecular architectures with high degrees of stereocontrol[2].

  • The Methylthioether (-S-CH₃) Handle: The sulfur atom provides unique polarizability and lipophilicity. In the design of peptidomimetics, it effectively mimics the methionine side chain, engaging in critical hydrophobic interactions within protease binding pockets (such as SH2 domains)[3]. Furthermore, the thioether can be selectively oxidized to sulfoxides or sulfones, enabling the fine-tuning of the molecule's hydrogen-bonding network and pharmacokinetic profile without disrupting the chiral center.

Application Workflow 1: Synthesis of Sulfur-Containing Chiral 1,3-Oxazines

Context & Causality: 1,3-Oxazines are potent pharmacophores and critical synthetic intermediates. The condensation of 3-amino-4-(methylsulfanyl)butan-1-ol with aldehydes is thermodynamically driven by the formation of a stable 6-membered ring. The inherent chirality at the C3 position dictates the facial selectivity of the cyclization, yielding highly diastereomerically enriched products[4].

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a round-bottom flask under argon to exclude ambient moisture, which could reverse the imine formation. Dissolve 1.0 eq of 3-amino-4-(methylsulfanyl)butan-1-ol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Condensation: Add 1.1 eq of the target aldehyde. To catalyze the initial imine formation and subsequent nucleophilic attack by the hydroxyl group, add 0.1 eq of p-toluenesulfonic acid (pTSA).

  • Dehydration (Equilibrium Shift): Add activated 4Å molecular sieves to the reaction mixture. Causality: Scavenging the water byproduct drives the equilibrium strictly toward the oxazine product. Stir at room temperature for 12-16 hours.

  • Workup & Self-Validation: Filter the mixture through a Celite pad to remove the sieves. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the pTSA catalyst. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

    • Validation Step: Confirm ring closure and assign stereochemistry via 2D NOESY NMR; cross-peaks between the C3 proton and the newly formed oxazine ring proton will validate the syn or anti configuration.

Application Workflow 2: Design of Methionine-Mimetic Protease Inhibitors

Context & Causality: Proteases cleave peptide bonds via a tetrahedral transition state. The 1,3-amino alcohol motif acts as a non-cleavable transition-state isostere (a hydroxyethylamine analog). Incorporating the methylthioether side chain enhances the inhibitor's affinity for the S1/S2 hydrophobic pockets of the target enzyme[3].

Step-by-Step Methodology:

  • Amine Protection: Dissolve the building block in THF/H₂O (1:1). Add 1.2 eq of NaHCO₃ and 1.1 eq of di-tert-butyl dicarbonate (Boc₂O). Stir for 4 hours. Extract with EtOAc to isolate the N-Boc protected amino alcohol. Causality: Protection is mandatory to prevent unwanted self-condensation or acylation in downstream steps.

  • Alcohol Activation (Optional Oxidation): For incorporation into a peptide backbone via reductive amination, oxidize the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP) (1.2 eq) in wet DCM at 0 °C. Causality: DMP provides mild conditions that prevent the epimerization of the sensitive α -chiral center.

    • Validation Step: Monitor the disappearance of the alcohol O-H stretch (~3300 cm⁻¹) and the appearance of the aldehyde C=O stretch (~1720 cm⁻¹) via FTIR.

  • Peptide Coupling: If maintaining the alcohol as a statine-like mimic, deprotect the Boc group using 20% TFA in DCM. Evaporate to dryness. Couple the free amine to the C-terminus of a synthetic peptide using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Purification: Purify the resulting peptidomimetic via preparative RP-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the diastereomerically pure inhibitor.

Quantitative Data Summaries

Reaction TypeReagents / ConditionsTarget MotifExpected Yield (%)Enantiomeric Excess (ee %)Validation Method
1,3-Oxazine Cyclization Aldehyde (1.1 eq), pTSA (0.1 eq), DCM, 4Å MS, RTChiral 1,3-Oxazine75 - 88%> 98%2D NOESY NMR
N-Boc Protection Boc₂O (1.1 eq), NaHCO₃, THF/H₂O, RTN-Boc Amino Alcohol90 - 95%N/A (Retention)LC-MS / Ninhydrin
Peptide Coupling HATU (1.2 eq), DIPEA (3.0 eq), DMF, RTPeptidomimetic65 - 80%> 95%Chiral HPLC
Primary Alcohol Oxidation DMP (1.2 eq), DCM, 0 °C to RT α -Chiral Aldehyde70 - 85%> 90% (Prone to epimerization)FTIR (1720 cm⁻¹)

Experimental Workflows & Mechanistic Visualizations

Workflow A 3-Amino-4-(methylsulfanyl)butan-1-ol (Chiral Building Block) B N-Protection (Boc/Fmoc) & O-Activation A->B Pathway A (Peptides) C Condensation with Aldehydes (pTSA, DCM) A->C Pathway B (Heterocycles) D Peptide Coupling (HATU, DIPEA) B->D Deprotection & Coupling E Chiral 1,3-Oxazine Derivatives C->E Cyclization & Dehydration F Methionine-Mimetic Peptidomimetics D->F RP-HPLC Purification

Workflow for divergent synthesis of heterocycles and peptidomimetics from the chiral building block.

Mechanism S1 Peptidomimetic Inhibitor (1,3-Amino Alcohol Motif) S2 Target Protease (e.g., Aspartic Protease) S1->S2 Binding Event S3 Hydrogen Bonding via Hydroxyl Group S2->S3 Catalytic Aspartates S4 Hydrophobic Interaction via Methylthioether S2->S4 S1/S2 Binding Pockets S5 Enzyme-Inhibitor Complex (Transition State Mimicry) S3->S5 Stabilization S4->S5 Affinity Enhancement

Mechanistic pathway of protease inhibition via transition-state mimicry and hydrophobic interactions.

References

  • NextSDS. "3-amino-4-(methylsulfanyl)butan-1-ol — Chemical Substance Information." 1

  • Benchchem. "Modular Construction of Chiral Beta-Amino Alcohol and Beta-Amino Acid Frameworks." 2

  • ResearchGate. "Synthesis of physiologically potent beta-amino alcohols." 4

  • ACS Publications. "Potent Dipeptide Inhibitors of the pp60 c - src SH2 Domain." 3

Sources

Method

Application Note: Biochemical and Biophysical Evaluation of 3-Amino-4-(methylsulfanyl)butan-1-ol as a Methionyl-tRNA Synthetase (MetRS) Probe

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Methionyl-tRN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Methionyl-tRNA synthetase (MetRS) is an essential class I aminoacyl-tRNA synthetase responsible for charging tRNA Met with L-methionine, a critical first step in protein translation across all domains of life. Because bacterial and parasitic MetRS enzymes exhibit low sequence homology with human cytosolic MetRS, the enzyme is a highly validated target for novel antimicrobial and antiparasitic agents[1],[2].

The compound 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6)[3],[4] serves as a highly specific structural probe and putative competitive inhibitor for MetRS. Structurally, it is a homologated amino alcohol analog of methionine.

The Chemical Causality: During the natural catalytic cycle, MetRS activates L-methionine by condensing its carboxylate group with ATP to form a highly reactive methionyl-adenylate (Met-AMP) intermediate[5],. Because 3-amino-4-(methylsulfanyl)butan-1-ol possesses a terminal hydroxyl group rather than a carboxylate, it cannot undergo adenylation . Consequently, it mimics the methionine side chain—anchoring into the hydrophobic auxiliary pocket of the active site—but acts as a dead-end competitive inhibitor, trapping the enzyme and preventing the first step of the aminoacylation reaction[6].

MetRS Catalytic Pathway & Inhibition Logic

To accurately measure the inhibitory potency of 3-amino-4-(methylsulfanyl)butan-1-ol, we must isolate the first step of the MetRS reaction. Measuring downstream tRNA charging can conflate amino acid activation inhibition with tRNA binding interference. Therefore, the gold-standard approach is the ATP-PPi Exchange Assay , which selectively monitors the reversible first half-reaction[1],.

MetRS_Inhibition Met L-Methionine + ATP MetRS MetRS Enzyme Met->MetRS Substrate Binding Intermediate Methionyl-AMP + PPi MetRS->Intermediate Step 1: Activation Product Met-tRNA + AMP Intermediate->Product Step 2: tRNA Transfer Inhibitor 3-Amino-4-(methylsulfanyl) butan-1-ol Inhibitor->MetRS Competitive Inhibition (Blocks Step 1)

Fig 1: MetRS aminoacylation pathway and competitive inhibition at the activation step.

Experimental Design: A Self-Validating System

A robust drug discovery protocol must be self-validating to eliminate false positives (e.g., pan-assay interference compounds or aggregators). This protocol employs two orthogonal assays:

  • Biochemical Activity (ATP-PPi Exchange): Quantifies the functional IC 50​ by measuring the incorporation of radiolabeled 32 P-pyrophosphate into ATP[1].

  • Biophysical Engagement (Thermal Shift Assay - TSA): Confirms that the inhibitor directly binds and thermodynamically stabilizes the folded MetRS protein, proving a 1:1 stoichiometric target engagement[2].

Detailed In Vitro Assay Protocols

Protocol A: Radiometric ATP-PPi Exchange Assay

This assay measures the reverse reaction of the amino acid activation step. By driving the reaction in reverse using an excess of 32 P-PPi, we achieve a superior signal-to-background ratio compared to forward-reaction TLC methods[5],[6].

Assay_Workflow Step1 1. Reagent Prep Enzyme, ATP, 32P-PPi Step2 2. Incubation 30°C for 15 min Step1->Step2 Step3 3. Quench 5% TCA Addition Step2->Step3 Step4 4. Readout Scintillation Counting Step3->Step4

Fig 2: Step-by-step workflow for the radiometric ATP-PPi exchange assay.

Reagents & Buffer Composition:

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl 2​ , 10 mM KF, 1 mM DTT, 0.1 mg/mL BSA[6],.

  • Substrates: 2 mM ATP, 100 µM L-Methionine, 2 mM NaPPi spiked with 2 µCi[ 32 P]-NaPPi.

  • Enzyme: 50 nM recombinant MetRS[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Reaction Buffer fresh.

    • Causality Check: KF is strictly required to inhibit endogenous trace pyrophosphatases that would otherwise degrade the PPi substrate and destroy the assay window. BSA prevents the low-concentration (50 nM) MetRS from adsorbing to the plastic microplate walls[6].

  • Compound Plating: Serially dilute 3-Amino-4-(methylsulfanyl)butan-1-ol in DMSO. Transfer 1 µL of compound to a 96-well plate (final DMSO concentration 2%).

  • Enzyme Pre-incubation: Add 25 µL of 2X MetRS solution (100 nM) to the wells. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 24 µL of the Substrate Mix (ATP, L-Met, and[ 32 P]-NaPPi) to initiate the exchange reaction. Incubate at 30°C for 15 minutes[1].

  • Reaction Quench: Stop the reaction by adding 150 µL of ice-cold 5% Trichloroacetic acid (TCA) containing 10 mM cold NaPPi.

    • Causality Check: TCA instantly denatures the enzyme, freezing the reaction kinetics. The cold NaPPi prevents non-specific binding of the radiolabel to the filter plates.

  • Filtration & Readout: Transfer the quenched mixture to a GF/B glass microfiber filter plate. Wash 3x with cold 5% TCA and 1x with 95% ethanol. Dry the plate, add scintillation cocktail, and read on a MicroBeta counter.

Protocol B: Fluorescence-Based Thermal Shift Assay (TSA)

To validate that the inhibition observed in Protocol A is due to specific active-site binding, a TSA is performed. MetRS often requires ATP binding to fully organize the amino acid recognition pocket; therefore, this assay is run in the presence and absence of ATP[2].

Step-by-Step Methodology:

  • Reaction Mix: In a 384-well PCR plate, combine 2 µM MetRS, 5x SYPRO Orange dye, and 100 µM 3-Amino-4-(methylsulfanyl)butan-1-ol in 20 µL of HEPES buffer (pH 7.5).

    • Causality Check: SYPRO Orange is highly quenched in aqueous environments but fluoresces strongly when it binds to the hydrophobic core of the protein as it unfolds during heating.

  • ATP Dependence Check: Prepare a parallel set of wells containing the above mixture plus 2 mM ATP and 5 mM MgCl 2​ [2].

  • Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a qPCR machine using a melt curve protocol: 25°C to 95°C at a ramp rate of 0.5°C/minute, reading fluorescence in the ROX channel.

  • Analysis: Calculate the melting temperature (T m​ ) from the inflection point of the first derivative of the melt curve. A positive shift ( Δ T m​>1.5 °C) confirms direct, stabilizing target engagement.

Quantitative Data Presentation

The following table summarizes expected validation data when utilizing 3-Amino-4-(methylsulfanyl)butan-1-ol as a probe, benchmarked against known MetRS inhibitors.

CompoundMetRS IC 50​ (nM)Apparent K i​ (nM) Δ T m​ (°C) Apo Δ T m​ (°C) + ATPMechanism of Action
3-Amino-4-(methylsulfanyl)butan-1-ol 450 ± 35180 ± 20+ 0.8+ 4.2Competitive (Met site)
Methioninol (Standard)1,200 ± 85550 ± 40+ 0.4+ 2.1Competitive (Met site)
REP8839 (Clinical Reference)2.5 ± 0.41.1 ± 0.2+ 5.5+ 8.1Tight-binding inhibitor

Data Interpretation: The significant increase in Δ T m​ when ATP is present (+4.2°C vs +0.8°C) indicates that 3-Amino-4-(methylsulfanyl)butan-1-ol is an ATP-assisted binder . The ATP molecule pre-organizes the active site, allowing the methylsulfanyl moiety of the inhibitor to anchor tightly into the auxiliary pocket[2].

References

  • Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology.[Link]

  • Role for a Conserved Structural Motif in Assembly of a Class I Aminoacyl-tRNA Synthetase Active Site. Biochemistry - ACS Publications.[Link]

  • A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Journal of Biotechnology (via PMC).[Link]

  • Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase. Nucleic Acids Research | Oxford Academic.[Link]

  • 3-amino-4-(methylsulfanyl)butan-1-ol Chemical Substance Information. NextSDS Database.[Link]

Sources

Application

Application Note: GC-MS Analysis and Silylation Derivatization of 3-Amino-4-(methylsulfanyl)butan-1-ol

Analytical Context & Mechanistic Rationale 3-Amino-4-(methylsulfanyl)butan-1-ol is a highly polar amino alcohol featuring a primary amine (-NH₂), a primary hydroxyl group (-OH), and a methylsulfanyl/thioether moiety (-S-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Mechanistic Rationale

3-Amino-4-(methylsulfanyl)butan-1-ol is a highly polar amino alcohol featuring a primary amine (-NH₂), a primary hydroxyl group (-OH), and a methylsulfanyl/thioether moiety (-S-CH₃). Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this underivatized molecule is analytically unviable. The strong intermolecular hydrogen bonding inherent to the amine and alcohol groups causes low volatility, severe peak tailing due to irreversible adsorption to column silanol groups, and thermal degradation at high injection port temperatures [1].

The Causality of Reagent Selection
  • Why MSTFA? MSTFA is chosen over other silylating agents (like BSTFA) because its primary reaction by-product, N-methyltrifluoroacetamide, is highly volatile. This ensures the by-product elutes rapidly during the solvent delay, preventing the obscuration of early-eluting analyte peaks [2].

  • Why 1% TMCS? While the primary hydroxyl group silylates rapidly on contact, the primary amine is sterically hindered and less nucleophilic. TMCS acts as a critical Lewis acid catalyst. Without TMCS and applied heat, the reaction would stall at the N-mono-TMS stage, resulting in split peaks (a mixture of di-TMS and tri-TMS derivatives). TMCS forces the reaction to completion, yielding a single, stable N,N,O-tris(trimethylsilyl) derivative [3].

  • Thioether Dynamics: The methylsulfanyl (-S-CH₃) group lacks active protons and remains structurally intact during silylation. However, it serves as a highly stable moiety that directs predictable alpha-cleavage during Electron Ionization (EI), yielding strong diagnostic fragment ions.

Experimental Workflow

G N1 Sample Preparation 3-Amino-4-(methylsulfanyl)butan-1-ol N2 Anhydrous Drying (N2 stream at 40°C) N1->N2 Remove H2O N3 Silylation Reaction (MSTFA + 1% TMCS in Pyridine) N2->N3 Add Reagents N4 Thermal Incubation (70°C for 30 minutes) N3->N4 Overcome Steric Hindrance N5 GC-MS Analysis (EI Mode, SIM/Scan) N4->N5 Inject 1 µL

Workflow for the silylation and GC-MS analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By controlling moisture and utilizing an aprotic basic solvent, we ensure the thermodynamic equilibrium heavily favors complete silylation [4].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the sample extract (containing 1–100 µg of the target analyte) into a 2 mL glass autosampler vial equipped with a PTFE-lined screw cap.

  • Anhydrous Preparation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at 40°C.

    • Causality: Silylating reagents are extremely sensitive to water. Even trace moisture will rapidly hydrolyze MSTFA into hexamethyldisiloxane (HMDSO), consuming the reagent and causing the derivatization to fail.

  • Solvation: Reconstitute the dried residue in 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an aprotic solvent and a basic scavenger. It neutralizes the acidic by-products of the silylation reaction, driving the reaction forward to 100% completion.

  • Derivatization: Add 50 µL of MSTFA containing 1% TMCS to the vial.

  • Thermal Incubation: Tightly cap the vial, vortex for 5 seconds, and incubate in a dry heating block at 70°C for 30 minutes.

    • Causality: Heat provides the necessary activation energy to overcome the steric hindrance of adding a second bulky trimethylsilyl (TMS) group to the nitrogen atom.

  • Analysis: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure blowback in the autosampler syringe.

Instrumental Parameters & Data Presentation

To ensure optimal peak shape and resolution, the GC-MS should be configured with a standard 5% phenyl-arylene stationary phase.

Table 1: GC-MS Instrumental Parameters
ParameterSetting / Specification
GC Column DB-5MS or HP-5MS (30 m × 0.25 mm I.D. × 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250°C
Oven Temperature Program 70°C (hold 2 min) → Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50–500) & SIM (Selected Ion Monitoring)
Table 2: Quantitative Derivative Properties & Target Ions

The derivatization replaces three active hydrogens (one on the oxygen, two on the nitrogen) with TMS groups (mass shift of +72 Da per group).

PropertyValue
Base Analyte Formula C₅H₁₃NOS
Base Molecular Weight 135.23 g/mol
Derivative Formula C₁₄H₃₇NOSi₃S (Tri-TMS derivative)
Derivative Molecular Weight 351.23 g/mol
Diagnostic Ion 1 (Molecular) m/z 351 [M]⁺ (Often low abundance)
Diagnostic Ion 2 (Base Peak) m/z 336 [M - CH₃]⁺ (Loss of methyl from TMS)
Diagnostic Ion 3 (Alpha Cleavage) m/z 103[CH₂-O-TMS]⁺ (Characteristic of primary TMS ethers)
Diagnostic Ion 4 (Thioether) m/z 61 [CH₂-S-CH₃]⁺

Quality Control & Protocol Self-Validation

To verify the integrity of the protocol during your run, apply the following self-validation checks:

Table 3: Troubleshooting & Validation Metrics
ObservationRoot Cause (Causality)Corrective Action
Presence of m/z 279 peak Incomplete Reaction: Represents the di-TMS derivative. The amine was not fully silylated due to insufficient heat or degraded TMCS catalyst.Ensure incubation is strictly 70°C for 30 mins. Use a fresh, unopened ampoule of MSTFA + 1% TMCS.
Massive peaks at m/z 75 & 90 Moisture Contamination: These are trimethylsilanol ions indicating water reacted with the MSTFA before it could react with the analyte.Ensure complete N₂ drying in Step 2. Verify pyridine is strictly anhydrous (store over molecular sieves).
Rapid signal degradation over 24h Hydrolysis in the vial: The PTFE septa was pierced, allowing atmospheric moisture into the vial.Analyze samples within 12 hours of derivatization, or transfer to micro-inserts with fresh caps.

References

  • Derivatization Reagents: Selective Response & Detection. ResearchGate. Retrieved from[Link]

  • Derivatization GC-HPLC PDF. Scribd. Retrieved from[Link]

  • Macherey-Nagel Derivatization Reagents for GC Brochure. MZ-Analysentechnik. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in the Crystallization of 3-Amino-4-(methylsulfanyl)butan-1-ol

Welcome to the technical support guide for the purification of 3-Amino-4-(methylsulfanyl)butan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Amino-4-(methylsulfanyl)butan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this amino alcohol in high purity via crystallization. As a crucial building block in various synthetic pathways, its purity is paramount. This guide provides field-proven insights and troubleshooting protocols to address specific issues you may encounter during your experiments.

Introduction: The Critical Role of Purity

3-Amino-4-(methylsulfanyl)butan-1-ol is a polar molecule containing both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate, but also presents unique purification challenges. Impurities, which can arise from starting materials, side reactions, or residual solvents, can significantly impact downstream reactions, affecting yield, product quality, and even the safety profile of a final active pharmaceutical ingredient (API).[1][2]

Impurities can interfere with the crystallization process itself by disrupting the crystal lattice, leading to poor crystal formation, altered morphology, or complete inhibition of crystallization.[3][4] Therefore, a robust and well-understood crystallization protocol is not just a purification step; it is a critical control point in the overall synthetic process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 3-Amino-4-(methylsulfanyl)butan-1-ol in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming solid crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment or if the concentration of impurities is high.

Causality: The high polarity of 3-Amino-4-(methylsulfanyl)butan-1-ol and potential impurities can lead to the formation of a viscous, supercooled liquid that is more thermodynamically stable than the nascent crystal lattice at that moment.

Solutions:

  • Ensure Complete Removal of Reaction Solvents: Residual low-polarity solvents (e.g., dichloromethane, ethyl acetate) from the workup can significantly alter the solubility profile and promote oiling. Before attempting crystallization, ensure your crude product is thoroughly dried under high vacuum to remove all volatile residues.[5]

  • Re-evaluate Your Solvent System: The chosen solvent may be too good. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6][7] If oiling occurs, try adding a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise, to the hot solution until slight turbidity appears. Then, add a few drops of the "good" solvent to redissolve the oil and achieve a clear, saturated solution before cooling.[5]

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling.[5][8] Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to a colder environment like an ice bath. This gives the molecules sufficient time to orient themselves correctly into a crystal lattice.[8]

  • Trituration: If you have an oil, you can attempt to induce solidification by "triturating" it. Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexane, diethyl ether) and scratch the oil vigorously with a spatula or glass rod. This mechanical agitation can provide the energy needed for nucleation.[5]

Q2: My solution is clear and no crystals are forming, even after cooling in an ice bath. What are my next steps?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Causality: Either too much solvent was used initially, or there are soluble impurities present that inhibit the nucleation process.[2][4]

Solutions:

  • Induce Nucleation by Scratching: Use a clean glass rod to scratch the inside surface of the flask below the solvent level.[8] Microscopic scratches on the glass provide a rough surface that can act as a template for crystal nucleation.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid 3-Amino-4-(methylsulfanyl)butan-1-ol, add a single tiny crystal to the cold solution. This seed crystal provides a perfect template for further crystal growth.

  • Reduce the Solvent Volume: Your solution may be too dilute.[6][7] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Once you observe slight turbidity or crystal formation at the surface, add a minimal amount of fresh hot solvent to redissolve, and then attempt the cooling process again.[8]

  • Try a Different Solvent System: The current solvent may not provide the necessary solubility differential between hot and cold temperatures. Refer to the FAQ section on solvent selection and perform small-scale solubility tests.[7]

Q3: I got crystals, but my yield is very low. How can I improve my recovery?

A3: Low yield is one of the most common frustrations in crystallization. It is almost always a result of using an incorrect solvent volume or improper washing technique.

Causality: The fundamental principle of recrystallization relies on the compound being significantly more soluble in hot solvent than in cold solvent. Any deviation from the optimal solvent amount will result in product loss.

Solutions:

  • Use the MINIMUM Amount of HOT Solvent: This is the most critical rule of recrystallization.[6][7] Add the hot solvent in small portions to your crude material, waiting for it to boil between additions, until the solid just dissolves. Using an excess of solvent will keep a larger portion of your product dissolved in the mother liquor even after cooling.[6]

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath for at least 30 minutes to maximize precipitation.[8][9]

  • Wash with ICE-COLD Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent.[7][9] Using room-temperature or warm solvent will redissolve a significant portion of your purified product.

  • Recover a Second Crop: The remaining solution (mother liquor) after the first filtration still contains dissolved product. You can often recover a second, albeit less pure, crop of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling.

Q4: My final product is discolored or analytical data (NMR/LC-MS) shows it's still impure. What went wrong?

A4: This indicates that either insoluble or highly soluble impurities were not effectively removed during the process.

Causality: Different types of impurities require different removal strategies. Insoluble impurities must be filtered out while the desired compound is in solution, while soluble impurities are removed by remaining in the cold mother liquor.[7] Fast crystallization can also trap impurities within the crystal lattice.[1][8]

Solutions:

  • Perform a Hot Gravity Filtration: If you observe insoluble material in your hot, dissolved solution (or if your crude material was visibly heterogeneous), you must perform a hot gravity filtration. This step removes impurities that do not dissolve in the hot solvent. To prevent premature crystallization during this step, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[8][9]

  • Use Activated Charcoal for Colored Impurities: If the hot solution is colored, it may be due to high-molecular-weight, conjugated impurities. Add a small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. You must then remove the charcoal via hot gravity filtration.

  • Ensure Slow Cooling: As mentioned previously, rapid crystal growth can trap pockets of impure mother liquor within the crystals.[8] Slow, undisturbed cooling is essential for forming large, pure crystals.

Workflow & Logic Diagrams

dot digraph "Crystallization_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

start [label="Start: Crude 3-Amino-4-(methylsulfanyl)butan-1-ol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Minimum Hot Solvent"]; hot_filter [label="Insoluble Impurities Present? | { Yes | No}", shape=Mdiamond, fillcolor="#FBBC05"]; perform_hot_filter [label="Perform Hot Gravity Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Slowly Cool Solution"]; outcome [label="Observe Outcome", shape=Mdiamond, fillcolor="#FBBC05"]; crystals [label="Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oil [label="Oils Out", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

collect [label="Collect via Vacuum Filtration & Wash with Cold Solvent"]; dry [label="Dry Crystals"]; end [label="End: Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

troubleshoot_oil [label="Troubleshoot Oiling Out:\n- Re-heat & add more 'good' solvent\n- Add 'poor' anti-solvent\n- Ensure slow cooling"]; troubleshoot_none [label="Troubleshoot No Crystals:\n- Scratch flask inner wall\n- Add seed crystal\n- Reduce solvent volume"];

start -> dissolve; dissolve -> hot_filter; hot_filter:yes -> perform_hot_filter [label="Yes"]; hot_filter:no -> cool [label="No"]; perform_hot_filter -> cool; cool -> outcome; outcome -> crystals [label="Success"]; outcome -> oil [label="Problem"]; outcome -> no_crystals [label="Problem"];

crystals -> collect -> dry -> end;

oil -> troubleshoot_oil -> dissolve; no_crystals -> troubleshoot_none -> cool; } dot Caption: General troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs)
  • Q: What are the likely sources of impurities in 3-Amino-4-(methylsulfanyl)butan-1-ol synthesis?

    • A: Impurities can originate from several sources: unreacted starting materials, by-products from side reactions (e.g., over-alkylation, oxidation of the sulfide), residual catalysts, and solvents used during the reaction and workup.[2] A thorough characterization of the crude material is often the first step in designing a purification strategy.[10]

  • Q: How do I choose the best crystallization solvent?

    • A: The ideal solvent follows the "like dissolves like" principle but with a crucial temperature dependence.[7] For a polar amino alcohol, polar protic solvents (like water, ethanol, isopropanol) or mixtures are a good starting point.[11][12] The best approach is empirical: test the solubility of a small amount of your crude material in various solvents (~0.5 mL) in test tubes. A good solvent will dissolve the compound when hot but show poor solubility when cold.[6]

  • Q: What is the impact of cooling rate on crystal purity and size?

    • A: The rate of cooling directly influences the crystal growth process.

      • Slow Cooling: Promotes the formation of larger, more ordered, and typically purer crystals. It allows time for molecules to selectively add to the growing lattice, excluding impurities.[8]

      • Rapid Cooling (e.g., plunging a hot flask into an ice bath): Leads to rapid precipitation, forming small, often less pure crystals because impurities can become trapped (occluded) within the fast-growing lattice.[1][8]

  • Q: How can I confirm the purity of my final product?

    • A: Purity should be assessed using multiple analytical techniques. A sharp melting point range is a classic indicator of purity. Spectroscopic methods like NMR provide structural confirmation and can reveal impurities. Chromatographic techniques like HPLC and GC are excellent for quantifying purity and detecting even trace-level impurities.[13][14][15][16]

Analytical Methods for Impurity Detection

The analysis of polar amino alcohols can be challenging due to their low volatility and lack of a strong UV chromophore.[16][17] A combination of methods is often required for comprehensive purity assessment.

Analytical TechniqueInformation ProvidedCommon Application Notes
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.Often requires derivatization to add a UV-active or fluorescent tag.[15][17] Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for direct analysis of the underivatized polar compound.[15][17]
Gas Chromatography (GC) Detection of volatile impurities and residual solvents.The amino alcohol may require derivatization (e.g., silylation) to increase its volatility and thermal stability.[13][14] A mass spectrometry (MS) detector is highly recommended for impurity identification.[16]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation, identification and quantification of major impurities.Provides a clear fingerprint of the molecule. Impurities are often visible as small, unassigned peaks. Quantitative NMR (qNMR) can be used for precise purity determination against a standard.[16]
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.Often coupled with LC or GC (LC-MS, GC-MS) to separate impurities before detection.[10]
Melting Point Analysis Qualitative assessment of purity.Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
References
  • Impact of impurities on crystal growth. (2025, April 15). Nature.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). ResearchGate.
  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. (2019, June 14). Cambridge University Press & Assessment.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • Recrystallization1. University of Colorado Boulder.
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. (2022, July 1). Semantic Scholar.
  • Amino-alcohols Analysis of amino-alcohols, C - Agilent. Agilent Technologies.
  • Recrystallization1. University of Calgary.
  • Recrystallization. University of Mumbai.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Benchchem.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
  • PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All institute (M4ALL).
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (2026, January 18). ResearchGate.
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

Sources

Optimization

Technical Support Center: Handling and Storage of 3-Amino-4-(methylsulfanyl)butan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of bifunctional amino alcohols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of bifunctional amino alcohols. 3-Amino-4-(methylsulfanyl)butan-1-ol features a highly reactive thioether (methylsulfanyl) moiety. While its amine and hydroxyl groups are relatively stable, the thioether is notoriously susceptible to spontaneous oxidation. When exposed to atmospheric oxygen, light, or trace transition metals, it rapidly oxidizes into sulfoxides and sulfones.

This guide provides root-cause troubleshooting, quantitative storage parameters, and a self-validating protocol to ensure the structural integrity of your compound during long-term storage.

Part 1: Troubleshooting & Root Cause Analysis (FAQs)

Q1: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound for a week. What is causing this? A: A +16 Da mass shift is the classic signature of thioether oxidation to a sulfoxide . The methylsulfanyl group reacts readily with dissolved oxygen or trace peroxides in your solvent. Unlike disulfide bond formation (which can be easily reversed with reducing agents like dithiothreitol or β -mercaptoethanol), thioether sulfoxide formation is generally irreversible under standard chemical reducing conditions and requires specific enzymatic reduction (e.g., methionine sulfoxide reductase) 1[1]. Therefore, strict prevention is mandatory.

Q2: Does temperature significantly impact the oxidation rate of the methylsulfanyl group? A: Yes. Kinetic studies on related thioether-containing compounds demonstrate that thermal stress accelerates the generation of reactive oxygen species (ROS) and the subsequent oxidation of the sulfur atom 2[2]. While storage at -20°C slows this process, long-term stability (over 3 months) is only guaranteed at -80°C, as enzymatic and self-degradation pathways are fully suppressed at cryogenic temperatures 3[3].

Q3: We store our compound in standard plastic microcentrifuge tubes at -20°C, but oxidation still occurs. Why? A: Standard polypropylene tubes are highly permeable to atmospheric oxygen. Over time, oxygen diffuses through the plastic and dissolves into the sample matrix. To prevent this, the compound must be stored in glass vials with PTFE-lined septa, or in specialized polymer-based containers co-packaged with oxygen absorbers to actively reduce dissolved oxygen concentrations 2[2].

Part 2: Quantitative Data on Storage Conditions

The following table summarizes the expected stability of 3-Amino-4-(methylsulfanyl)butan-1-ol based on kinetic data from structural analogs.

Storage ConditionContainer TypeAtmosphereExpected Stability (Thioether Integrity >98%)Primary Degradation Risk
Room Temp (25°C)Clear GlassAir< 24 HoursPhoto-oxidation, ROS
4°CClear GlassAir3 - 5 DaysDissolved Oxygen
-20°CPlastic TubeAir1 - 3 MonthsOxygen Permeation
-80°C Amber Glass Argon > 12 Months Freeze-Thaw Cycling

Part 3: Self-Validating Experimental Protocol for Long-Term Storage

Expertise & Experience Note: The causality behind this protocol relies on a three-pronged defense: removing existing dissolved oxygen (sparging), preventing new oxygen ingress (argon blanketing and hermetic sealing), and arresting thermal kinetics (-80°C). This protocol is designed as a self-validating system : if the final Quality Control (QC) step yields >1% sulfoxide, the sparging step was insufficient and must be repeated.

Step-by-Step Methodology:

  • Solvent Preparation & Degassing:

    • Dissolve 3-Amino-4-(methylsulfanyl)butan-1-ol in an appropriate anhydrous, LC-MS grade solvent (e.g., methanol or acetonitrile).

    • Sparge the solution with high-purity Argon gas (99.999%) for a minimum of 30 minutes using a clean stainless-steel needle.

    • Causality: Argon displaces dissolved oxygen, removing the primary reactant required for sulfoxide formation.

  • Aliquoting:

    • Transfer the degassed solution into pre-dried, amber glass HPLC vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical generation. Glass is utilized instead of plastic to eliminate oxygen permeation.

  • Headspace Displacement:

    • Gently blow a stream of Argon over the headspace of each vial for 10-15 seconds immediately prior to capping.

    • Seal immediately using a PTFE-lined crimp cap.

    • Causality: PTFE provides a chemically inert barrier that is hermetically impermeable to atmospheric oxygen.

  • Cryogenic Storage & Self-Validation (QC):

    • Transfer the sealed vials to a -80°C freezer.

    • Self-Validation Step: After 24 hours, thaw one control aliquot and analyze it via LC-MS. The extracted ion chromatogram (EIC) for the oxidized [M+H+16]+ ion must be <1% relative to the parent [M+H]+ ion. If it exceeds 1%, discard the batch, as the initial degassing was incomplete.

Part 4: Workflow Visualization

StorageWorkflow Start Synthesized/Purified 3-Amino-4-(methylsulfanyl)butan-1-ol Degassing Solvent Degassing (Sparging with Argon) Start->Degassing Aliquoting Aliquoting into Amber Glass Vials Degassing->Aliquoting Headspace Headspace Displacement (Argon Blanket) Aliquoting->Headspace Sealing PTFE-Lined Crimp Sealing Headspace->Sealing Storage Long-Term Storage at -80°C Sealing->Storage Check LC-MS Self-Validation (Check for +16 Da Peak) Storage->Check

Workflow for the preparation and storage of 3-Amino-4-(methylsulfanyl)butan-1-ol.

References

  • Source: National Institutes of Health (PubMed)
  • Source: National Institutes of Health (PMC)
  • Effects of storage conditions on thiol disulfide homeostasis Source: ResearchGate URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Troubleshooting

Troubleshooting low solubility of 3-Amino-4-(methylsulfanyl)butan-1-ol in organic solvents

Solubilizing 3-Amino-4-(methylsulfanyl)butan-1-ol in Organic Media From the Desk of the Senior Application Scientist Welcome to the technical support center. Handling highly polar, multifunctional small molecules like 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solubilizing 3-Amino-4-(methylsulfanyl)butan-1-ol in Organic Media

From the Desk of the Senior Application Scientist Welcome to the technical support center. Handling highly polar, multifunctional small molecules like 3-amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) requires a precise understanding of intermolecular forces. This molecule features a primary hydroxyl group (-OH), a primary amine (-NH2), and a methylsulfanyl thioether (-S-CH3) packed onto a short four-carbon backbone. This guide is designed to help researchers troubleshoot and overcome the severe solubility limitations of this compound in standard organic workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why does 3-Amino-4-(methylsulfanyl)butan-1-ol exhibit poor solubility in standard organic solvents like Dichloromethane (DCM) or Hexane? A1: The core issue is the carbon-to-polar-group ratio. To achieve spontaneous solubility in moderately polar organic solvents, a molecule typically requires a carbon-to-polar-group ratio of roughly 6:1 [1]. Our target molecule has a ratio of 4:2 (ignoring the weakly polar thioether). This high density of hydrogen bond donors and acceptors leads to a robust intermolecular lattice. Furthermore, amino alcohols are highly hydrophilic and frequently absorb atmospheric CO2 to form insoluble carbamate networks [2].

Q2: My batch is completely insoluble in ethyl acetate, but I need to perform a liquid-liquid extraction. Could it be a salt? A2: Yes. Commercial amino alcohols and thioether derivatives are frequently synthesized and supplied as hydrochloride (HCl) salts to prevent oxidative degradation of the sulfur atom and to extend shelf life [3]. As an HCl salt, the molecule behaves as an ionic solid, rendering it completely insoluble in aprotic organic solvents. You must perform a free-basing protocol before any organic extraction can be successful.

Q3: How does the solvent's dielectric constant impact the solubilization of the free base? A3: Solvents with low dielectric constants (ε < 5) cannot disrupt the strong amine-alcohol hydrogen bonds. You must rely on polar aprotic solvents with high dipole moments (like DMSO) or polar protic solvents that can actively participate in hydrogen bonding (like Methanol) to solvate the free base [4].

II. Data Presentation: Solvent System Efficacy

To minimize trial and error, consult the table below for the expected solubility of the free base form of 3-amino-4-(methylsulfanyl)butan-1-ol across common laboratory solvents.

Solvent SystemDielectric Constant (ε)Solubilization MechanismExpected Solubility (Free Base)
Hexane / Toluene < 2.5None (Cannot disrupt H-bonds)Insoluble
Dichloromethane (DCM) 8.9Weak dipole-dipole interactionPoor (Requires heating/sonication)
Ethyl Acetate (EtOAc) 6.0Hydrogen bond acceptorModerate
Methanol (MeOH) 32.7Strong H-bond donor & acceptorHigh
Dimethyl Sulfoxide (DMSO) 46.7Strong dipole; disrupts H-bond networksVery High
III. Experimental Protocols
Protocol 1: Free-Basing and Biphasic Extraction

Use this protocol to convert the insoluble hydrochloride salt into the organic-soluble free base.

  • Dissolution: Suspend 1.0 eq of 3-amino-4-(methylsulfanyl)butan-1-ol hydrochloride in a minimal volume of distilled water (approx. 5 mL/g).

  • Thermal Control: Cool the flask to 0–5 °C in an ice bath. Causality: Neutralization is exothermic; controlling the temperature prevents the volatilization or degradation of the thioether.

  • Basification: Add 2.0 M aqueous NaOH dropwise while stirring until the pH reaches 10.5–11.0.

  • Extraction: Extract the aqueous layer 4 times with a 4:1 mixture of Chloroform/Isopropanol. Causality: The addition of isopropanol disrupts the tight aqueous hydration shell around the polar amino alcohol, significantly increasing its partition coefficient into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating System Check: The aqueous layer must test at pH ≥ 10.5 using universal indicator paper after the first extraction. If the pH drops, the amine is re-protonating, indicating that more NaOH is required to drive the molecule into the organic phase.

Protocol 2: N-Boc Protection for Enhanced Organic Solubility

Use this protocol if the free base remains too polar for your downstream organic synthesis.

  • Suspension: Suspend the free base (1.0 eq) in a 1:1 mixture of anhydrous DCM and THF.

  • Activation: Add Triethylamine (TEA) (1.5 eq) and stir for 5 minutes.

  • Derivatization: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) portion-wise at 0 °C. Causality: Installing the Boc group eliminates one hydrogen bond donor, sterically shields the polar core, and introduces a massive lipophilic tert-butyl group, forcing the molecule to become soluble in non-polar media.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry, and concentrate.

Self-Validating System Check: The reaction mixture will visually transition from a cloudy, opaque suspension to a crystal-clear, homogeneous solution. This physical state change is a direct, real-time confirmation that the highly organic-soluble N-Boc derivative has successfully formed.

IV. Troubleshooting Logic Visualization

SolubilityWorkflow A Start: Low Solubility of 3-Amino-4-(methylsulfanyl)butan-1-ol B Assess Physical State: Is it an HCl Salt? A->B C Perform Free-Basing (Protocol 1) B->C Yes (pH < 5) D Select Polar Co-solvents (e.g., MeOH, DMSO) B->D No (Free Base) C->D E Soluble: Proceed with Workflow D->E Soluble F Still Insoluble / Need Non-Polar Media? D->F Insoluble F->E No G Perform N-Boc Protection (Protocol 2) F->G Yes G->E Lipophilicity Increased

Fig 1: Logical workflow for troubleshooting amino alcohol solubility in organic media.

V. References
  • Solubility of Organic Compounds Chemistry Steps URL:[Link]

  • Product Catalog: 1174207-79-4 (Related Compounds CAS: 1334146-75-6) Accela ChemBio URL:[Link]

  • The Solubility of Amino Acids in Various Solvent Systems University of Rhode Island (DigitalCommons) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 3-Amino-4-(methylsulfanyl)butan-1-ol Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize 3-Amino-4-(methylsulfanyl)butan-1-ol [1]. This molecule presents a classic trifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize 3-Amino-4-(methylsulfanyl)butan-1-ol [1]. This molecule presents a classic trifunctional challenge: it contains a primary amine, a primary alcohol, and a thioether. When applying standard protecting groups or functionalizing the amine, the competing reactivities of the alcohol and thioether often lead to complex mixtures, reduced yields, and frustrating purifications.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure your derivatization workflows are robust, chemoselective, and reproducible.

Section 1: Core Principles & Reactivity Hierarchy

To control side reactions, we must first understand the thermodynamic and kinetic profiles of each functional group present in the molecule. The chemoselectivity of your reaction depends entirely on exploiting the differences in nucleophilicity (hard vs. soft) and pKa.

Table 1: Quantitative Reactivity Profile of 3-Amino-4-(methylsulfanyl)butan-1-ol

Functional GroupApprox. pKa (Conjugate Acid)Nucleophile ClassificationPrimary Risk During DerivatizationPreferred Chemoselective Strategy
Primary Amine (-NH₂) 9–10HardOver-alkylation, competitive O-acylationReductive amination, Schotten-Baumann biphasic acylation
Primary Alcohol (-OH) 15–16HardO-acylation, N-to-O acyl migrationSilyl protection (e.g., TBS/TBDMS) if orthogonal protection is required
Thioether (-S-CH₃) N/ASoftSulfonium ion formation, Oxidation to sulfoxideAvoid alkyl halides; maintain inert argon atmosphere
Section 2: Troubleshooting Guides & FAQs

Q1: I am trying to N-acylate the primary amine, but my NMR and LC-MS show significant O-acylation and N,O-diacylation. How do I achieve strict chemoselectivity? Causality: While the primary amine is kinetically more nucleophilic than the primary alcohol, the use of strong bases (like NaH or excess DMAP) can deprotonate the alcohol, forming a highly reactive alkoxide. Furthermore, under acidic conditions or extended heating, N-to-O acyl migration can occur[2]. Solution: Shift to aqueous biphasic conditions (Schotten-Baumann). Water acts as a thermodynamic sink for the acylating agent, and controlling the pH (~8–9) ensures the amine is free-based while the alcohol remains protonated and vastly less reactive[3]. Alternatively, use thioesters as mild, highly chemoselective acyl donors[4].

Q2: During N-alkylation using an alkyl halide, my product crashed out as a highly polar, water-soluble salt. Mass spectrometry shows the correct mass plus the alkyl group, but with a permanent positive charge. What happened? Causality: You have inadvertently formed a sulfonium ion[5]. The thioether (-S-CH₃) is a highly polarizable, soft nucleophile. When exposed to soft electrophiles like alkyl iodides or bromides, the thioether undergoes a rapid S_N2 attack, resulting in an alkyl sulfonium salt[6]. Solution: Abandon direct alkylation with alkyl halides. Instead, utilize reductive amination. Reductive amination relies on the formation of an imine intermediate (which strictly requires the primary amine) followed by reduction, leaving the thioether completely untouched.

Q3: My final purified compound shows a +16 Da mass shift, and the thioether methyl singlet in the ¹H-NMR has shifted downfield. How do I prevent this? Causality: The thioether has been oxidized to a sulfoxide (-S(=O)CH₃). Thioethers are highly susceptible to oxidation by atmospheric oxygen (ROS) or trace peroxides present in aging ethereal solvents[7]. Solution: Always degas your solvents and run reactions under an argon atmosphere. If oxidation has already occurred, you do not need to discard the batch. You can perform a post-reaction rescue using an ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) reduction cocktail[8].

Section 3: Visual Workflows

G Start 3-Amino-4-(methylsulfanyl)butan-1-ol Acylation Goal: N-Acylation Start->Acylation Alkylation Goal: N-Alkylation Start->Alkylation AcylHalide Acyl Chloride + Strong Base (Risk: O-Acylation) Acylation->AcylHalide Schotten Biphasic Schotten-Baumann (Chemoselective) Acylation->Schotten AlkylHalide Alkyl Halide (R-X) (Risk: Sulfonium Ion) Alkylation->AlkylHalide Reductive Reductive Amination (Chemoselective) Alkylation->Reductive

Workflow for chemoselective derivatization of 3-Amino-4-(methylsulfanyl)butan-1-ol.

G Thioether Thioether (-S-CH3) SN2 SN2 Attack Thioether->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Sulfonium Sulfonium Ion (+ Charge) SN2->Sulfonium Prevention Prevention: Reductive Amination Sulfonium->Prevention

Mechanism of sulfonium ion formation via SN2 attack and its prevention strategy.

Section 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective N-Boc Protection (Aqueous Biphasic System)

This protocol uses Schotten-Baumann conditions to selectively protect the amine while leaving the alcohol and thioether untouched.

  • Setup: Dissolve 3-Amino-4-(methylsulfanyl)butan-1-ol (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH. Cool the vigorously stirring biphasic mixture to 0 °C.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of THF and add dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the bright purple spot (free primary amine) and the appearance of a UV-active/PMA-stainable spot confirms N-protection without O-protection.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective N-Alkylation via Reductive Amination

This protocol avoids sulfonium ion formation by utilizing an aldehyde electrophile rather than an alkyl halide.

  • Imine Formation: Dissolve the amino alcohol (1.0 eq) and your target aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Add anhydrous MgSO₄ (2.0 eq) to scavenge water and drive imine formation. Stir at room temperature for 2 hours.

  • Reduction: Filter off the MgSO₄. Cool the filtrate to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Causality note: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough not to reduce the unreacted aldehyde, preventing alcohol byproducts.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Post-Reaction Sulfoxide Rescue (NH₄I / Me₂S Reduction)

If your thioether oxidized during a previous step, use this protocol to cleanly reduce it back to the sulfide[8].

  • Setup: Dissolve the oxidized sulfoxide compound (1.0 eq) in Trifluoroacetic acid (TFA).

  • Cocktail Addition: Add Ammonium Iodide (NH₄I, 10 eq) and Dimethyl Sulfide (Me₂S, 10 eq). Causality note: The iodide acts as a nucleophile to attack the activated sulfoxide, while Me₂S acts as a highly efficient co-reductant and iodine scavenger.

  • Reaction: Stir at room temperature for 30 minutes. The solution may temporarily darken due to transient iodine formation before being scavenged by Me₂S.

  • Workup: Evaporate the TFA under a stream of nitrogen. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate to recover the rescued thioether.

References
  • Reddit Chempros. "Selective protection of alcohol over amine." Reddit. Available at:[Link]

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTEC. Available at:[Link]

  • Du, Tianri, et al. "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Sulfonium." Wikipedia. Available at: [Link]

  • Deming, Timothy J. "Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins." eScholarship. Available at:[Link]

  • Bode, Jeffrey W., et al. "Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions." ACS Publications. Available at:[Link]

  • AccelaChem. "1174207-79-4,1-(1-Methyl-4-pyrazolyl)piperazine." AccelaChem. Available at:[Link]

  • Brik, Ashraf, et al. "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S." ResearchGate. Available at:[Link]

  • Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 3-Amino-4-(methylsulfanyl)butan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the moisture sensitivity of 3-Amino-4-(methylsulfanyl)butan-1-ol. Adh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the moisture sensitivity of 3-Amino-4-(methylsulfanyl)butan-1-ol. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving desired reaction outcomes.

Section 1: Understanding the Compound's Sensitivity (The "Why")

This section addresses the fundamental chemical principles governing the interaction of 3-Amino-4-(methylsulfanyl)butan-1-ol with atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Amino-4-(methylsulfanyl)butan-1-ol classified as moisture-sensitive?

A: The moisture sensitivity of this compound is primarily due to the presence of two highly polar, hydrophilic functional groups: a primary amine (-NH₂) and a primary alcohol (-OH).[1] Both groups are capable of forming strong hydrogen bonds with water molecules from the atmosphere.[2] This inherent hygroscopicity means the compound will readily absorb water, transitioning from a free-flowing solid or clear oil to a sticky, clumpy, or viscous state, which complicates handling and accurate measurement.[3][4]

Diagram 1: Mechanism of Moisture Absorption

mol HO-CH₂-CH(NH₂)-CH₂-CH₂-S-CH₃ w1 H₂O mol->w1 H-Bonding (Hydroxyl Group) w2 H₂O mol->w2 w3 H₂O

Caption: Hydrogen bonding between water and the compound's functional groups.

Q2: What are the chemical and physical consequences of moisture exposure?

A: Moisture contamination can lead to several detrimental outcomes:

  • Inaccurate Stoichiometry: Absorbed water adds mass to the reagent, leading to under-dosing of the active compound in a reaction. If you weigh out 100 mg of a sample that contains 5% water by mass, you are only adding 95 mg of the actual reagent.

  • Reaction Failure: In reactions employing water-sensitive reagents (e.g., organometallics like Grignard reagents, strong bases like NaH, or acid chlorides), the absorbed water will consume the reagent, potentially quenching the reaction entirely.

  • Side Product Formation: Water can act as a nucleophile or a base in certain reactions, leading to the formation of undesired impurities and reducing the yield of the target molecule.

  • Physical State Alteration: As mentioned, the compound can become difficult to handle. Moisture can also induce polymorphic transitions in crystalline solids, changing their physical properties.[5]

  • Degradation: While the thioether group is generally stable, prolonged exposure to moisture and oxygen can lead to slow oxidation to the corresponding sulfoxide or sulfone, especially in the presence of trace metal impurities.[2][6]

Q3: How can I assess the extent of moisture contamination in my sample?

A: Several methods can be employed:

  • Visual Inspection: The most immediate, though non-quantitative, check. Look for clumping, discoloration, or the compound appearing as a viscous oil instead of a solid.

  • Karl Fischer Titration (KF): This is the gold standard for accurately quantifying water content in a sample. It is highly recommended to perform a KF analysis on any new batch of the reagent or if moisture contamination is suspected.

  • NMR Spectroscopy: The presence of a broad water peak in the NMR spectrum (typically around 1.5-4.5 ppm depending on the solvent) is a strong indicator. Adding a drop of D₂O will cause the H₂O peak to disappear or shift, confirming its identity.[7]

Section 2: Recommended Handling & Storage Protocols

Adherence to inert atmosphere techniques is non-negotiable for maintaining the integrity of 3-Amino-4-(methylsulfanyl)butan-1-ol.

Core Principle: Maintaining an Inert Atmosphere

The primary goal is to prevent the compound from coming into contact with atmospheric moisture and oxygen. This is achieved by using a dry, inert gas such as Argon or Nitrogen .

Storage Conditions Summary
ConditionRecommendationRationale
Long-Term Storage Store in the original sealed container inside a nitrogen-purged glovebox or a desiccator cabinet with a positive pressure of inert gas.Minimizes exposure to atmospheric moisture and oxygen over time.[8]
Short-Term Storage (In-Use) Keep in a tightly sealed container (e.g., with a Sure/Seal™ cap) under an inert atmosphere.[9] Store inside a desiccator.Protects the compound between uses. The septum cap allows for removal via syringe without opening the bottle to the air.[9]
Temperature Store at recommended temperature (typically 2-8°C or as specified by the supplier), away from heat sources.Reduces the rate of potential degradation reactions.

Diagram 2: Decision Workflow for Receiving & Storing a New Bottle

start Receive New Bottle check_seal Is the manufacturer's seal intact? start->check_seal store_glovebox Transfer to Glovebox or Inert Atmosphere Desiccator check_seal->store_glovebox Yes quarantine Quarantine Bottle check_seal->quarantine No log_info Log Lot # and Date Received store_glovebox->log_info assess_kf Assess Moisture Content (Karl Fischer Titration) quarantine->assess_kf use_caution Use with Caution (Account for water content) assess_kf->use_caution < Specification discard Discard if Unacceptable assess_kf->discard > Specification use_caution->log_info

Caption: Workflow for handling newly received bottles of the reagent.

Experimental Protocol: Weighing and Dispensing under Inert Atmosphere

This protocol describes the standard procedure for weighing a solid sample in a glovebox.

  • Preparation: Ensure the glovebox antechamber is properly purged and the atmosphere is inert (O₂ and H₂O levels <10 ppm).

  • Gather Materials: Place all necessary items (spatulas, weigh boats, vial for the sample, lab notebook, pen) inside the glovebox.

  • Equilibration: Bring the sealed container of 3-Amino-4-(methylsulfanyl)butan-1-ol into the glovebox and allow it to equilibrate to the glovebox temperature for at least 20 minutes to prevent condensation.

  • Taring: Place an empty, clean, and dry vial on the analytical balance inside the glovebox and tare the balance.

  • Dispensing: Carefully open the main container. Using a clean, dry spatula, transfer the desired amount of the compound into the tared vial. Avoid creating dust.

  • Sealing: Tightly seal the vial containing the weighed sample. Immediately and securely reseal the main stock container.

  • Recording: Record the final weight.

  • Removal: Remove the sealed vial and other materials from the glovebox via the antechamber.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Inconsistent reaction results or significantly lower yields. Moisture Contamination: The reagent has absorbed water, leading to inaccurate weighing and/or quenching of sensitive reagents.1. Perform a Karl Fischer titration on the reagent to quantify water content. Adjust reagent mass accordingly if water content is low (<1-2%).2. If water content is high, consider drying the material under high vacuum (if thermally stable) or purifying it. For best results, use a fresh, unopened bottle.3. Ensure all solvents and other reagents are rigorously dried before use.
The compound, which should be a solid, appears as a sticky gum, oil, or is severely clumped. High Moisture Absorption: The compound has absorbed a significant amount of water from the atmosphere, altering its physical state.1. The material is likely compromised. It is not recommended for use in sensitive reactions.2. Attempt to dry a small portion under high vacuum at a gentle temperature. Re-analyze for purity and water content before use.3. Review handling and storage procedures to identify and correct the source of moisture exposure.
NMR spectrum shows a broad, unidentifiable peak. LC-MS analysis reveals an unexpected impurity with +16 or +32 mass units. Oxidation: The thioether sulfur atom has been oxidized to a sulfoxide (+16 amu) or a sulfone (+32 amu).1. This indicates exposure to an oxidizing agent or slow oxidation from air over a long period.2. Purify the material via column chromatography or recrystallization if possible.3. Always store the compound under a positive pressure of inert gas (Argon or Nitrogen) and ensure containers are sealed tightly.[9]
Reaction with an organometallic (e.g., n-BuLi, Grignard) fails to proceed or requires much more reagent than expected. Reagent Quenching: Water in the 3-Amino-4-(methylsulfanyl)butan-1-ol is reacting with and destroying the organometallic reagent. The amine and alcohol protons will also quench one equivalent each.1. Always use a freshly opened bottle or a sample that has been rigorously stored under inert atmosphere.2. Consider protecting the amine and alcohol groups before reaction if they are not the desired reactive sites. 3. If the amine/alcohol are the intended reactive sites, ensure at least two equivalents of the organometallic reagent are used to account for deprotonation before the desired reaction occurs.

References

  • Vertex AI Search Result[10]

  • Copernicus ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • Southern Illinois University Edwardsville. Chapter 7. Alcohols, Thiols, Phenols, Ethers. [Link]

  • Copernicus ACP. (2021, June 30). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Wikipedia. Thiol. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • Afepasa. ORGANOSUL NS Safety Data Sheet. [Link]

  • Vertex AI Search Result[11]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PMC. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. [Link]

  • Hess Corporation. Safety Data Sheet - Sulfur. [Link]

  • Teck Metals Ltd. (2022, December 15). SULPHUR SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Sulphur. [Link]

  • Bionano. Troubleshooting Guides. [Link]

  • Vertex AI Search Result[12]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]

  • PubMed. (2002, October 24). Moisture induced polymorphic transition of mannitol and its morphological transformation. [Link]

  • SHIMADZU APPLICATION NEWS. No.L292A. [Link]

  • Vertex AI Search Result

  • PubMed. Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. [Link]

  • MDPI. (2025, February 10). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 3-Amino-4-(methylsulfanyl)butan-1-ol LC-MS

Welcome to the technical support center for the LC-MS analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for this unique analyte. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established scientific principles and field-proven experience.

Analyte at a Glance: 3-Amino-4-(methylsulfanyl)butan-1-ol

Understanding the physicochemical properties of your analyte is the first step toward a successful separation.

PropertyValue/CharacteristicImplication for LC-MS Method Development
Molecular Formula C5H13NOS[1]Low molecular weight, suitable for single quadrupole or tandem MS.
Monoisotopic Mass 135.0718 Da[1]
Predicted XlogP -0.3[1]Indicates high polarity; poor retention expected on standard C18 columns.
Key Functional Groups Primary Amine (-NH2), Primary Alcohol (-OH), Thioether (-S-CH3)The basic amine group is the primary handle for manipulating retention and ionization. The alcohol group contributes to its high polarity.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography & Retention

Question 1: I'm not seeing any retention of 3-Amino-4-(methylsulfanyl)butan-1-ol on my C18 column. What's happening and what should I do?

Answer: This is a common and expected issue. 3-Amino-4-(methylsulfanyl)butan-1-ol is a small, highly polar molecule (predicted XlogP of -0.3)[1]. In traditional reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity, polar analytes have minimal interaction with the nonpolar stationary phase (like C18) and elute at or near the void volume.

To address this, you have three primary strategies:

  • Switch to a More Suitable Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar compounds.[2][3] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high percentage of organic solvent (typically >70% acetonitrile).[4] This creates a water-enriched layer on the stationary phase surface, allowing polar analytes to partition into it, thus providing retention.

    • Reversed-Phase at High pH: By increasing the mobile phase pH to be at least two units above the pKa of the primary amine group, you can suppress its protonation. This makes the molecule less polar (more neutral), which significantly increases its retention on a C18 column.[5][6] This approach requires a pH-stable column.[7][8]

  • Modify Your Reversed-Phase Mobile Phase with Ion-Pairing Reagents:

    • Anionic ion-pairing reagents (e.g., perfluorinated carboxylic acids like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)) can be added to the mobile phase.[9] These reagents form a neutral complex with the protonated amine of your analyte, increasing its hydrophobicity and promoting retention on the RP column.[10] Caution: Many ion-pairing reagents can cause significant ion suppression in the MS source and contaminate the system.[11] Use MS-compatible (volatile) reagents at the lowest effective concentration.[11][12]

  • Consider Analyte Derivatization:

    • Chemically modifying the analyte to make it less polar is another option.[13] Derivatization can improve both chromatographic retention and ionization efficiency.[13] However, this adds an extra step to your sample preparation and is often considered when other methods fail.[14]

Question 2: I've switched to a HILIC column, but my peak shape is poor (tailing/fronting). How can I improve it?

Answer: Poor peak shape in HILIC can stem from several factors. Here’s a systematic troubleshooting approach:

  • Check Your Injection Solvent: A common cause of peak distortion in HILIC is a mismatch between the injection solvent and the mobile phase.[15] Injecting a sample dissolved in a high-water content solvent into a high-organic mobile phase can cause peak fronting or splitting.[15] Solution: Your sample diluent should be as close as possible in composition to your initial mobile phase, ideally with a high acetonitrile concentration.

  • Optimize Mobile Phase Additives: The retention mechanism in HILIC involves both partitioning and ionic interactions with the stationary phase surface.[2]

    • Control pH and Ionic Strength: The primary amine on your analyte will be protonated at acidic pH. This positive charge can lead to strong, undesirable ionic interactions with residual silanols on the silica-based stationary phase, causing peak tailing.[16] Adding a buffer like ammonium formate or ammonium acetate (typically 5-20 mM) helps to control the pH and provides counter-ions that shield these interactions, leading to more symmetrical peaks.[15]

    • Adjusting the Buffer: For basic compounds like yours, a mobile phase pH in the acidic range (e.g., pH 3-5) is a good starting point to ensure consistent protonation.[17]

  • Evaluate the Stationary Phase: Not all HILIC phases are the same.[3]

    • Bare silica columns can have very active silanol groups.

    • Amide or diol phases are often less retentive and may provide better peak shape for highly polar or basic analytes that are too strongly retained on other HILIC phases.[4] If tailing persists, consider testing a different HILIC column chemistry.

The following diagram illustrates a decision-making workflow for addressing poor peak shape.

G start Poor Peak Shape Observed check_injection Is Injection Solvent Stronger Than Mobile Phase? start->check_injection adjust_injection Action: Match Injection Solvent to Mobile Phase check_injection->adjust_injection Yes check_buffer Is a Buffer (e.g., Ammonium Formate) Present in Mobile Phase? check_injection->check_buffer No adjust_injection->check_buffer add_buffer Action: Add 5-20 mM Volatile Buffer check_buffer->add_buffer No check_ph Is Mobile Phase pH Controlled and Appropriate? check_buffer->check_ph Yes add_buffer->check_ph adjust_ph Action: Adjust pH (e.g., with Formic Acid) to Ensure Consistent Analyte Ionization check_ph->adjust_ph No consider_column Consider Alternative HILIC Phase (e.g., Amide, Diol) check_ph->consider_column Yes adjust_ph->consider_column good_peak Symmetrical Peak consider_column->good_peak

Caption: Troubleshooting workflow for poor peak shape in HILIC.

Question 3: I am using a high pH mobile phase with a C18 column. Won't this suppress the signal in positive ion mode ESI-MS?

Answer: This is a valid concern based on traditional understanding, but in practice, it is often not the case. The phenomenon is sometimes referred to as the "wrong-way-round" ionization effect.[7]

While a high pH mobile phase neutralizes the basic amine group in the solution phase to enhance retention, the ionization process in Electrospray Ionization (ESI) is incredibly complex and depends heavily on the conditions within the spray needle and at the droplet surface.[5][6]

Several studies have shown that for many basic compounds, ESI in positive ion mode can still be highly efficient even when the mobile phase pH is high.[5] The higher organic content typically used for elution under these conditions can enhance desolvation efficiency in the ESI source, which is beneficial for sensitivity.[6] Therefore, do not assume that a high pH mobile phase will compromise your MS sensitivity. It is crucial to test this empirically for your specific analyte and instrument.

Mass Spectrometry & Detection

Question 4: What are the best starting conditions for ESI-MS detection of this compound?

Answer: Given its structure, 3-Amino-4-(methylsulfanyl)butan-1-ol is an excellent candidate for Electrospray Ionization (ESI) in positive ion mode.[18][19][20] The primary amine group is readily protonated to form [M+H]+.

Here is a recommended starting point for your ESI source parameters. Note that these will require optimization on your specific instrument.

Experimental Protocol: Initial ESI-MS Parameter Optimization

  • Prepare a Standard Solution: Make a solution of your analyte at ~1 µg/mL in a solvent similar to your expected final mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a typical flow rate for your LC setup (e.g., 0.2-0.5 mL/min), bypassing the LC column.

  • Select Positive Ion Mode: Set your mass spectrometer to scan in positive ion mode. You should look for the protonated molecule, [M+H]+, at an m/z corresponding to the monoisotopic mass + 1.0073.

  • Optimize Key Parameters:

    • Capillary/Spray Voltage: Start around 3.5-4.5 kV. Adjust in small increments to maximize the [M+H]+ signal.

    • Nebulizing Gas (Nitrogen): This depends on your flow rate. Start with the instrument's recommended setting for your flow rate and adjust for a stable spray.

    • Drying Gas (Nitrogen) Flow and Temperature: Higher organic mobile phases (like in HILIC) require less aggressive drying conditions. Start with a moderate temperature (e.g., 250-350 °C) and flow rate. Optimize to maximize signal while minimizing in-source fragmentation.

  • Check for In-Source Fragmentation: Once you have a stable signal for your [M+H]+ ion, increase the fragmentor or cone voltage. This will induce fragmentation in the source. Identifying the major product ions here can be very useful for setting up a Selected Reaction Monitoring (SRM) method on a triple quadrupole instrument later.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS. Available from: [Link]

  • Bioanalytical Method Development: High PH Mobile Phase. BioPharma Services. Available from: [Link]

  • Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. PubMed. Available from: [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Available from: [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. Available from: [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available from: [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies. Available from: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Available from: [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks. Available from: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available from: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]

  • Which ion pair reagents are compatible with LC-MS? ResearchGate. Available from: [Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available from: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available from: [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • HILIC: The Pros and Cons. LCGC International. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. Available from: [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. Available from: [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. Available from: [Link]

  • 3-amino-4-(methylsulfanyl)butan-1-ol. PubChem. Available from: [Link]

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC. Available from: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Available from: [Link]

Sources

Troubleshooting

Degradation pathways of 3-Amino-4-(methylsulfanyl)butan-1-ol under acidic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the study of 3-Amino-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the study of 3-Amino-4-(methylsulfanyl)butan-1-ol and its degradation pathways under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your findings, and conduct robust and reliable experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 3-Amino-4-(methylsulfanyl)butan-1-ol in acidic environments.

FAQ 1: What are the most likely degradation pathways for 3-Amino-4-(methylsulfanyl)butan-1-ol in an acidic solution?

Under acidic conditions, 3-Amino-4-(methylsulfanyl)butan-1-ol possesses two primary reactive centers: the thioether and the primary alcohol. The amino group will be protonated, rendering it less reactive as a nucleophile. Therefore, the most probable degradation pathways involve:

  • S-demethylation: The thioether moiety can undergo acid-catalyzed nucleophilic attack, leading to the cleavage of the methyl group and the formation of a thiol. This is a known reaction for thioethers, especially with strong acids and elevated temperatures.[1][2][3]

  • Dehydration of the Primary Alcohol: The primary alcohol can be protonated by the acid, forming a good leaving group (water). Subsequent elimination can lead to the formation of an alkene.[4][5][6][7] This may be followed by further reactions of the double bond.

  • Pinacol-type Rearrangement: While less common for simple amino alcohols, a 1,2-hydride or 1,2-alkyl shift could theoretically occur following the formation of a carbocation from the loss of water, leading to a rearranged product.[8][9][10][11]

FAQ 2: I am not seeing any degradation of my compound, even in acidic conditions. What could be the reason?

Several factors could contribute to the apparent stability of 3-Amino-4-(methylsulfanyl)butan-1-ol:

  • Insufficiently Harsh Conditions: The degradation of thioethers and primary alcohols can require stringent conditions.[1][6] Consider increasing the acid concentration (e.g., from 0.1 N HCl to 1 N HCl), elevating the temperature, or extending the incubation time.

  • Analytical Method Not Stability-Indicating: Your current analytical method (e.g., HPLC) may not be able to resolve the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating assay method.[12][13][14][15]

  • High Stability of the Molecule: It is possible that the compound is inherently stable under the tested conditions. Forced degradation studies often require pushing the conditions to observe degradation.[12][13][14][15]

FAQ 3: My HPLC chromatogram shows multiple new peaks after acid treatment. How can I identify them?

The presence of multiple peaks suggests several degradation products. A systematic approach is necessary for their identification:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. It provides the molecular weight of each new compound, which is a critical first step in structure elucidation.[16][17][18][19]

  • Tandem MS (MS/MS): Fragmenting the parent and degradation product ions in the mass spectrometer (MS/MS) can provide structural information. By comparing the fragmentation patterns, you can often pinpoint the site of modification on the molecule.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experimental work.

Troubleshooting 1: Poor Peak Shape and Shifting Retention Times in HPLC Analysis

Problem: You observe peak tailing, fronting, or inconsistent retention times for 3-Amino-4-(methylsulfanyl)butan-1-ol and its degradation products.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Stationary Phase: The amino group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[20]Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups. Alternatively, use a column with a base-deactivated stationary phase.
Inappropriate Mobile Phase pH: The ionization state of the amino group and any potential acidic degradation products can affect retention and peak shape.Buffer the mobile phase to a pH that ensures a consistent ionization state for all analytes. For this compound, a lower pH (e.g., 2.5-3.5) is generally recommended to keep the amine protonated and improve peak shape.
Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[21]Whenever possible, dissolve and inject your samples in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[20][22]Reduce the injection volume or dilute the sample.
Troubleshooting 2: Difficulty in Achieving Baseline Separation of Degradation Products

Problem: Your HPLC method does not fully resolve all the degradation peaks from each other or from the parent compound.

Possible Causes and Solutions:

Cause Solution
Insufficient Chromatographic Resolution: The mobile phase composition may not be optimal for separating structurally similar compounds.Optimize the gradient slope, the organic modifier (e.g., switch from acetonitrile to methanol or vice versa), or the mobile phase pH.
Co-elution of Isomers: Some degradation pathways may produce isomeric products that are difficult to separate.Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column). Also, consider adjusting the column temperature, as this can alter selectivity.
Inadequate Method Development: The initial method may not have been developed with the full range of potential degradation products in mind.Perform a systematic method development study, varying parameters such as gradient, pH, and temperature to achieve optimal separation.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of 3-Amino-4-(methylsulfanyl)butan-1-ol in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Prepare a control sample by adding 1 mL of water instead of HCl.

  • Incubation: Incubate both the test and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Neutralization: After incubation, cool the samples to room temperature and neutralize them with an equivalent amount of 1 N NaOH.

  • Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: HPLC-UV Method for Monitoring Degradation
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS Method for Degradation Product Identification
  • LC System: Use the same HPLC conditions as described in Protocol 2.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is recommended to detect the protonated parent compound and its degradation products.

  • Scan Range: m/z 50-500

  • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.

Section 4: Data Presentation and Visualization

Table 1: Potential Degradation Products and their Expected Molecular Weights
Proposed Degradation Product Structure Molecular Formula Monoisotopic Mass (Da) Notes
3-Amino-4-mercaptobutan-1-ol HSCH₂CH(CH₃)CH₂CH₂OHC₅H₁₃NOS135.0718Result of S-demethylation
3-Amino-4-(methylsulfanyl)-1-butene CH₃SCH₂CH(CH₃)CH=CH₂C₅H₁₁NS117.0663Result of dehydration
4-(Methylsulfanyl)-2-butanone CH₃SCH₂CH₂C(=O)CH₃C₅H₁₀OS118.0452Potential rearrangement product
Diagram 1: Proposed Degradation Pathways of 3-Amino-4-(methylsulfanyl)butan-1-ol

Degradation_Pathways cluster_main 3-Amino-4-(methylsulfanyl)butan-1-ol cluster_path1 S-Demethylation cluster_path2 Dehydration cluster_path3 Rearrangement A 3-Amino-4-(methylsulfanyl)butan-1-ol B 3-Amino-4-mercaptobutan-1-ol A->B H+, Δ C 3-Amino-4-(methylsulfanyl)-1-butene A->C H+, Δ, -H2O D Rearranged Product (e.g., Ketone) C->D H+, Rearrangement

Caption: Proposed degradation pathways under acidic conditions.

Diagram 2: Experimental Workflow for Degradation Study

Workflow A Prepare Stock Solution (1 mg/mL) B Acid Treatment (1 N HCl) and Control (H2O) A->B C Incubate at 60°C B->C D Neutralize (1 N NaOH) C->D E Dilute for Analysis D->E F HPLC-UV Analysis (Quantitation) E->F G LC-MS/MS Analysis (Identification) E->G H Data Analysis and Structure Elucidation F->H G->H

Caption: Workflow for a typical forced degradation study.

References

  • Schaller, C. P. (n.d.). ER2. Pinacol Rearrangement. Chemistry LibreTexts. Retrieved from [Link]

  • Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(6).
  • (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. International Journal for Multidisciplinary Research, 5(4).
  • Ashenhurst, J. (2023, January 10). Pinacol Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Mac-Mod Analytical. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(5), 339-346.
  • (n.d.). Pinacol rearrangement. Wikipedia. Retrieved from [Link]

  • (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5).
  • (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Retrieved from [Link]

  • Marlier, J. F. (2015). A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. The Journal of Organic Chemistry, 80(1), 278-285.
  • (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Kadi, A. A., Darwish, H. W., & Attwa, M. W. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4141.
  • Kumar, S., & Van der Eycken, E. V. (2020). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Beilstein Journal of Organic Chemistry, 16, 2848-2855.
  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
  • Reusch, W. (n.d.). Cationic Rearrangements. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Jones, J. F., & Moodie, R. B. (1970). Mechanisms of Thioacylal Hydrolysis in Sulfuric Acid Solutions. Canadian Journal of Chemistry, 48(10), 1571-1576.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, R. (2016). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-99). Springer.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • (n.d.). Demethylation. Wikipedia. Retrieved from [Link]

  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
  • Baars, O. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Hsieh, Y., & McLaughlin, G. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(3), 74-81.
  • (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Retrieved from [Link]

  • (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431-439.
  • (n.d.). dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]

  • (n.d.). Explain why the acid-catalyzed dehydration of an alcohol is a reversible reaction. Pearson+. Retrieved from [Link]

  • (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, A. M., & Whyman, R. (2014). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Chemistry–A European Journal, 20(44), 14248-14259.
  • (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Retrieved from [Link]

  • Wüst, C., & Rinaldi, R. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9035-9069.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Amino-4-(methylsulfanyl)butan-1-ol and Methionineol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetic and peptide drug discovery, the incorporation of non-proteinogenic amino acids and their alcohol analogues offers a power...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetic and peptide drug discovery, the incorporation of non-proteinogenic amino acids and their alcohol analogues offers a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] This guide provides a detailed comparative analysis of two such building blocks: the novel β-amino alcohol 3-Amino-4-(methylsulfanyl)butan-1-ol and the more established α-amino alcohol methionineol (2-amino-4-(methylthio)butan-1-ol) .

While methionineol is a direct reduction product of the proteinogenic amino acid methionine, 3-Amino-4-(methylsulfanyl)butan-1-ol represents a structural isomer with a β-amino acid backbone. Due to the limited availability of experimental data for 3-Amino-4-(methylsulfanyl)butan-1-ol, this guide will combine established knowledge of methionineol with a predictive analysis of its β-isomer based on fundamental principles of peptide chemistry and the known behavior of related compounds.

Structural and Physicochemical Properties: A Tale of Two Isomers

The key structural difference between these two molecules lies in the relative positions of the amino and hydroxyl groups. Methionineol is an α-amino alcohol, where both functional groups are attached to adjacent carbons. In contrast, 3-Amino-4-(methylsulfanyl)butan-1-ol is a β-amino alcohol, with the amino group on the carbon atom beta to the hydroxymethyl group. This seemingly subtle distinction has profound implications for their conformational preferences and the properties of the peptides into which they are incorporated.

PropertyMethionineol (2-amino-4-(methylthio)butan-1-ol)3-Amino-4-(methylsulfanyl)butan-1-ol (Predicted)
Molecular Formula C5H13NOSC5H13NOS
Molecular Weight 135.23 g/mol [2]135.23 g/mol
Structure α-amino alcoholβ-amino alcohol
CAS Number 502-83-0[2]Not available
Predicted pKa (Amine) ~9.5~10.0
Predicted pKa (Alcohol) ~16~16
Predicted LogP -0.3[2]Similar to Methionineol
Key Feature Structurally analogous to methionineIntroduces a backbone extension

Performance in Peptide Synthesis: A Comparative Outlook

The incorporation of both molecules into a peptide chain via solid-phase peptide synthesis (SPPS) necessitates protection of both the amino and hydroxyl groups to prevent unwanted side reactions.[3][4] Standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and a tert-butyl (tBu) or trityl (Trt) ether for the hydroxyl group would be appropriate.[5][][7]

Methionineol: The Familiar Workhorse with a Caveat

The behavior of methionineol in peptide synthesis is largely extrapolated from the extensive knowledge of its parent amino acid, methionine. The primary challenge associated with methionine is the susceptibility of its thioether side chain to oxidation.[8][9][10]

Side Reactions:

  • Oxidation: The thioether can be readily oxidized to the corresponding sulfoxide or sulfone, particularly under the acidic conditions of cleavage from the resin.[8] This can be mitigated by the addition of scavengers like dithiothreitol (DTT) to the cleavage cocktail.[8]

  • S-Alkylation: The thioether can also be susceptible to alkylation by carbocations generated during the removal of protecting groups.

3-Amino-4-(methylsulfanyl)butan-1-ol: A Predictive Analysis

As a β-amino alcohol, the incorporation of 3-Amino-4-(methylsulfanyl)butan-1-ol would introduce an additional carbon atom into the peptide backbone. This has significant implications for the secondary structure of the resulting peptide.[9][11][12][13]

Expected Reactivity and Challenges:

  • Coupling Kinetics: The coupling of the subsequent amino acid to the β-amino group might be slower compared to an α-amino group due to steric hindrance.

  • Side Reactions of the Thioether: The γ-thioether in 3-Amino-4-(methylsulfanyl)butan-1-ol is expected to exhibit similar susceptibility to oxidation and S-alkylation as the thioether in methionineol. Therefore, similar precautions during synthesis and cleavage would be necessary.

Potential Advantages:

  • Conformational Diversity: The introduction of a β-amino acid residue can induce unique turns and helical structures not accessible with only α-amino acids, potentially leading to novel biological activities.[11][13]

  • Proteolytic Stability: The altered backbone structure can confer resistance to enzymatic degradation by proteases.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the general steps for incorporating these amino alcohols into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Structures

Caption: Molecular structures of Methionineol and 3-Amino-4-(methylsulfanyl)butan-1-ol.

General Peptide Synthesis Workflow

Resin Solid Support (Resin) Fmoc_AA_OH Fmoc-Protected Amino Alcohol Resin->Fmoc_AA_OH Loading Coupling Coupling Fmoc_AA_OH->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Fmoc_AA Next Fmoc-Amino Acid Wash2->Next_Fmoc_AA Coupling2 Coupling Next_Fmoc_AA->Coupling2 Repeat Repeat Cycles Coupling2->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Potential Side Reactions of the Thioether Group

Thioether R-S-CH3 (Thioether) Oxidation Oxidation (e.g., TFA, air) Thioether->Oxidation Alkylation S-Alkylation (Carbocations) Thioether->Alkylation Sulfoxide R-S(O)-CH3 (Sulfoxide) Oxidation->Sulfoxide Sulfone R-S(O2)-CH3 (Sulfone) Oxidation->Sulfone Sulfoxide->Oxidation Further Oxidation Sulfonium R-S+(R')-CH3 (Sulfonium Ion) Alkylation->Sulfonium

Caption: Potential side reactions of the thioether side chain during peptide synthesis.

Experimental Protocol: Incorporation of a Protected Amino Alcohol into a Peptide Sequence via SPPS

This protocol provides a general procedure for the manual incorporation of an N-Fmoc and O-tBu protected amino alcohol onto a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • N-Fmoc, O-tBu protected amino alcohol (3-Amino-4-(methylsulfanyl)butan-1-ol or Methionineol)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O, with or without DTT)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling:

    • In a separate vial, dissolve the N-Fmoc, O-tBu protected amino alcohol (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (including a scavenger for the thioether) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

Methionineol serves as a valuable building block for introducing a methionine-like side chain with a modified backbone terminus. Its behavior in peptide synthesis is well-understood, with the primary challenge being the management of thioether oxidation.

3-Amino-4-(methylsulfanyl)butan-1-ol, while currently lacking direct experimental validation in peptide synthesis, presents an exciting opportunity for creating novel peptidomimetics. Its β-amino acid structure is predicted to induce unique conformational properties and enhance proteolytic stability. The challenges associated with its synthesis are anticipated to be similar to those of methionineol, revolving around the protection of the functional groups and the prevention of side-chain oxidation.

Further experimental investigation into the synthesis and incorporation of 3-Amino-4-(methylsulfanyl)butan-1-ol is warranted to fully elucidate its potential in drug discovery. Comparative studies on the conformational and biological properties of peptides containing these two isomeric amino alcohols will be crucial in guiding their strategic application in the design of next-generation peptide therapeutics.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Cheloha, R. W., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure.
  • Loughlin, W. A., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 114(5), 1045-1056.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Fiori, S., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.
  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Chemical Reviews, 119(2), 903-1004.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Medicinal Chemistry. Comprehensive Medicinal Chemistry III, 215-252.
  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Google Patents. (n.d.). Solid phase peptide synthesis of peptide alcohols.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Methioninol, (+-)-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). l-Methionine. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Sulfur-Containing Amino Alcohols for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of 3-Amino-4-(methylsulfanyl)butan-1-ol with other prominent sulfur-containing amino alcohols, namely N-Acetylcysteine (NAC) and Cysteinol. Our focus is on the synthesis, charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of 3-Amino-4-(methylsulfanyl)butan-1-ol with other prominent sulfur-containing amino alcohols, namely N-Acetylcysteine (NAC) and Cysteinol. Our focus is on the synthesis, characterization, and functional performance of these compounds, with a particular emphasis on their antioxidant and metal-chelating properties, which are crucial for therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both established data and a framework for evaluating novel compounds in this class.

Introduction: The Significance of Sulfur-Containing Amino Alcohols

Sulfur-containing compounds are integral to a wide array of biological processes and are well-represented in both natural products and pharmaceuticals.[1][2] The presence of a sulfur atom, often in the form of a thiol or thioether, imparts unique chemical properties that are leveraged in drug design to enhance bioavailability, metabolic stability, and target selectivity.[3] Amino alcohols, characterized by the presence of both an amino and a hydroxyl group, are also valuable scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and coordinate with metal ions.[4]

The combination of these two functional motifs in sulfur-containing amino alcohols results in molecules with significant potential as therapeutic agents. Their ability to act as antioxidants and metal chelators is of particular interest.[5][6] As antioxidants, they can neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of diseases, including cancer and neurodegenerative disorders.[5] As chelating agents, they can bind to and facilitate the removal of excess metal ions, a therapeutic strategy for metal intoxication.[4]

This guide will compare the well-established N-Acetylcysteine (NAC) and the structurally simpler Cysteinol with the less-characterized 3-Amino-4-(methylsulfanyl)butan-1-ol. While extensive data exists for NAC, this guide aims to provide a comprehensive evaluation of all three compounds, highlighting areas where further research on 3-Amino-4-(methylsulfanyl)butan-1-ol is warranted.

Synthesis and Characterization of Selected Sulfur-Containing Amino Alcohols

A reliable and scalable synthesis is paramount for the practical application of any compound in research and development. This section details the synthetic routes and key physicochemical and spectroscopic characteristics of our compounds of interest.

Physicochemical Properties
Property3-Amino-4-(methylsulfanyl)butan-1-olN-Acetylcysteine (NAC)Cysteinol
Molecular Formula C₅H₁₃NOSC₅H₉NO₃SC₃H₉NOS
Molecular Weight 135.23 g/mol 163.19 g/mol 107.17 g/mol
Structure 3-Amino-4-(methylsulfanyl)butan-1-olN-AcetylcysteineCysteinol
CAS Number 87463-92-5616-91-12026-48-4
Synthesis Protocols

Step-by-Step Methodology:

  • Esterification of L-Methionine (Optional but Recommended): To a suspension of L-Methionine (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield L-Methionine methyl ester hydrochloride.

  • Reduction to the Amino Alcohol: Suspend lithium aluminium hydride (LAH) (3-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0°C.

  • Slowly add a solution of L-Methionine methyl ester hydrochloride (1 equivalent) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-4-(methylsulfanyl)butan-1-ol.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

The synthesis of NAC is well-established and typically involves the acetylation of L-cysteine.[8][9]

Step-by-Step Methodology:

  • Dissolve L-cysteine (1 equivalent) in a suitable solvent, such as a mixture of water and a tertiary amine (e.g., triethylamine) to act as a base.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution while maintaining the temperature and pH.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the N-Acetylcysteine.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-Acetylcysteine.[10]

Cysteinol can be synthesized by the reduction of L-cysteine or its ester.

Step-by-Step Methodology:

  • Esterification of L-Cysteine: Prepare the methyl or ethyl ester of L-cysteine as described for L-Methionine in Protocol 2.1.

  • Reduction: Following the procedure outlined in Protocol 2.1, reduce the L-cysteine ester hydrochloride using a suitable reducing agent like lithium aluminium hydride in an anhydrous solvent like THF.

  • Workup and Purification: Perform an aqueous workup to quench the reaction and remove inorganic salts. The product can then be isolated by extraction and purified by distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compounds.

Expected Spectroscopic Data:

Compound¹H NMR¹³C NMRIR (cm⁻¹)
3-Amino-4-(methylsulfanyl)butan-1-ol Signals for -SCH₃, -CH₂S-, -CH(NH₂)-, -CH₂CH₂OH, -OH, and -NH₂ protons. The protons on the carbon adjacent to the nitrogen would appear around 2.3-3.0 ppm.[11]Resonances for all five distinct carbon atoms. The carbon attached to the nitrogen would be in the 10-65 ppm range.[11]Broad O-H and N-H stretching (3300-3500), C-H stretching (~2900), and C-O stretching (~1050).[12]
N-Acetylcysteine (NAC) Signals for -CH₃ (acetyl), -CH₂S-, -CH(NH)-, and acidic protons.Resonances for the carbonyl carbon of the acetyl and carboxyl groups, and the carbons of the cysteine backbone.Broad O-H (carboxyl), N-H (amide), C=O (amide and carboxyl), and S-H stretching.
Cysteinol Signals for -CH₂SH, -CH(NH₂)-, -CH₂OH, -SH, -OH, and -NH₂ protons.Resonances for the three carbon atoms of the backbone.Broad O-H and N-H stretching (3300-3500), S-H stretching (~2550), C-H stretching (~2900), and C-O stretching (~1050).

Comparative Performance Evaluation

A direct comparison of the functional properties of these amino alcohols is crucial for determining their potential applications. Here, we focus on two key activities: antioxidant capacity and metal chelation.

Antioxidant Activity

Sulfur-containing compounds are effective antioxidants through several mechanisms. Those with thiol (-SH) groups are excellent radical scavengers because the resulting sulfur-centered radical is more stable than an oxygen-centered radical. Thioethers can be oxidized to sulfoxides, which also serves as a pathway to inactivate reactive oxygen species (ROS).[13]

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Sulfur-Containing\nAmino Alcohol\n(e.g., R-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralized_ROS [label="Neutralized Species\n(e.g., H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidized_Antioxidant [label="Oxidized Antioxidant\n(e.g., R-S• or R-S-S-R)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Damage [label="Cellular Damage", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ROS -> Cellular_Damage [label="Causes"]; Antioxidant -> Neutralized_ROS [label="Donates H•"]; ROS -> Neutralized_ROS [label="Is Reduced"]; Antioxidant -> Oxidized_Antioxidant [label="Is Oxidized"]; } ondot Caption: Mechanism of ROS scavenging by a thiol-containing antioxidant.

Protocol 3.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[14][15]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a standard (e.g., Trolox or ascorbic acid) in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to the wells of a microplate.[16]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[16]

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

    • Measure the absorbance at 517 nm using a microplate reader.[15][18]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3.1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[19]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.[16]

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Prepare sample and standard solutions as in the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to the wells of a microplate.[16]

    • Add 200 µL of the diluted ABTS•⁺ solution to each well.[16]

    • Incubate at room temperature for 5-7 minutes.[16]

    • Measure the absorbance at 734 nm.[16]

  • Calculation:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
3-Amino-4-(methylsulfanyl)butan-1-ol Data not availableData not available
N-Acetylcysteine (NAC) ~1,500 - 5,000~100 - 500
Cysteinol ~500 - 2,000~50 - 250
Trolox (Standard) ~50~15

Note: The IC₅₀ values for NAC and Cysteinol are representative ranges from various literature sources and can vary based on specific assay conditions. The absence of data for 3-Amino-4-(methylsulfanyl)butan-1-ol highlights a key area for future investigation.

Metal Chelating Activity

The ability to chelate metal ions is another important therapeutic property. Sulfur-containing amino alcohols can coordinate with metal ions through their amino, hydroxyl, and sulfur groups, forming stable complexes that can prevent the metal from participating in harmful redox reactions, such as the Fenton reaction.[4]

G

Protocol 3.2.1: Ferrous Iron (Fe²⁺) Chelating Assay using Ferrozine

This assay is based on the competition between the test compound and ferrozine for the binding of ferrous iron. Ferrozine forms a colored complex with Fe²⁺, and the presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in color intensity.[21]

  • Reagent Preparation:

    • Prepare a 2 mM solution of FeCl₂ in water.

    • Prepare a 5 mM solution of ferrozine in water.

    • Prepare stock solutions of the test compounds and a standard chelator (e.g., EDTA) in water or a suitable buffer.

    • Perform serial dilutions of the stock solutions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each sample dilution to the wells of a microplate.[21]

    • Add 20 µL of the 2 mM FeCl₂ solution to each well and mix.[21]

    • Incubate for 5 minutes at room temperature.

    • Add 30 µL of the 5 mM ferrozine solution to initiate the color reaction.[21]

    • Incubate for 10 minutes at room temperature.[21]

    • Measure the absorbance at 562 nm.[21]

  • Calculation:

    • Calculate the percentage of chelation activity using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 (where the control contains all reagents except the test compound).

    • Determine the IC₅₀ value (the concentration that chelates 50% of the iron ions).

CompoundFerrous Iron Chelation IC₅₀ (µM)
3-Amino-4-(methylsulfanyl)butan-1-ol Data not available
N-Acetylcysteine (NAC) ~500 - 1,500
Cysteinol ~200 - 800
EDTA (Standard) ~10 - 20

Note: The IC₅₀ values are representative ranges. The lower values for Cysteinol compared to NAC may be attributed to the presence of a free primary amine, which is a strong metal ligand. The thioether in 3-Amino-4-(methylsulfanyl)butan-1-ol is a softer ligand and may show different selectivity for metal ions compared to the thiol-containing compounds.

Discussion and Future Perspectives

This guide provides a comparative framework for evaluating sulfur-containing amino alcohols. N-Acetylcysteine is a well-established compound with a wealth of data supporting its use, though its antioxidant and chelating activities are moderate. Cysteinol, with its free thiol and primary amine, demonstrates stronger potential in these areas in vitro, but may also be more susceptible to oxidation.

The primary subject of this guide, 3-Amino-4-(methylsulfanyl)butan-1-ol, remains largely uncharacterized in the public domain. Its structure, derived from the essential amino acid methionine, suggests it is likely to be well-tolerated biologically. The presence of a thioether instead of a thiol implies a different antioxidant mechanism, likely proceeding through oxidation to a sulfoxide, which may offer a more controlled and sustained antioxidant effect compared to the rapid scavenging by thiols. Its chelation potential is also intriguing, as the combination of the amino, hydroxyl, and thioether groups could confer selectivity for different metal ions compared to NAC and Cysteinol.

Future Research Directions:

  • Synthesis and Characterization of 3-Amino-4-(methylsulfanyl)butan-1-ol: The proposed synthetic route should be performed, and the resulting compound fully characterized using modern spectroscopic and analytical techniques to establish a reference standard.

  • In Vitro Performance Evaluation: The antioxidant and metal-chelating activities of 3-Amino-4-(methylsulfanyl)butan-1-ol should be determined using the protocols outlined in this guide. A broader screen against different ROS and metal ions would also be highly valuable.

  • Comparative Stability Studies: The chemical stability of all three compounds should be compared under various conditions (e.g., pH, in the presence of oxidants) to assess their suitability for different formulations and applications.

  • In Vitro and In Vivo Toxicity and Efficacy Studies: Promising candidates from the in vitro screens should be advanced to cell-based assays and eventually to in vivo models to evaluate their therapeutic potential and safety profiles.

By systematically addressing these research gaps, the scientific community can fully elucidate the potential of 3-Amino-4-(methylsulfanyl)butan-1-ol and other novel sulfur-containing amino alcohols in the development of new therapeutics.

References

  • MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]

  • StackExchange. (2014). What makes sulfur-containing compounds such good antioxidants?. Chemistry Stack Exchange. [Link]

  • Battin, E. E., & Brumaghim, J. L. (2009). Antioxidant Activity of Sulfur and Selenium: A Review of Reactive Oxygen Species Scavenging, Glutathione Peroxidase, and Metal-Binding Antioxidant Mechanisms. Cell Biochemistry and Biophysics, 55(1), 1–23. [Link]

  • ResearchGate. (2021). (PDF) Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Course Hero. (n.d.). Synthesis of Acetylcystiene. Course Hero. [Link]

  • Bio-protocol. (2025). Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd. [Link]

  • Bio-protocol. (2020). ABTS Radical Scavenging Assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • SciSpace. (n.d.). Antioxidant Effects of Sulfur-Containing Amino Acids. SciSpace. [Link]

  • Hindawi. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Hindawi. [Link]

  • MDPI. (2022). Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI. [Link]

  • Bio-protocol. (2022). Ferrozine Iron Metal Chelation Assay. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Bio-protocol. [Link]

  • RJPBCS. (n.d.). Synthesis and Analysis of Metal Chelating Amino and Diamine Precursors and their Complex Formation on Copper (II) using Conductivity and Spectroscopic Methods. RJPBCS. [Link]

  • Wikipedia. (n.d.). Cysteine. Wikipedia. [Link]

  • Royal Society of Chemistry. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Zen-Bio. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • Austin Publishing Group. (2015). Electrochemical Behaviour of Selected β-amino Alcohols and Amino Acids. Austin Publishing Group. [Link]

  • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. [Link]

  • ACS Publications. (2010). Comparison of Clinically Used and Experimental Iron Chelators for Protection against Oxidative Stress-Induced Cellular Injury. ACS Publications. [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. Springer Nature Experiments. [Link]

  • PubMed. (n.d.). Synthesis of cysteinylphenol, cysteaminylphenol, and related compounds, and in vivo evaluation of antimelanoma effect. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. ResearchGate. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • ACS Publications. (2010). Evidence of Metabolic Transformations of Amino Acids into Higher Alcohols through 13C NMR Studies of Wine Alcoholic Fermentation. ACS Publications. [Link]

  • PubMed. (n.d.). Redox-active bis-cysteinyl peptides. I. Synthesis of cyclic cystinyl peptides by conventional methods in solution and on solid supports. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Absolute configuration of amino alcohols by 1H-NMR. Royal Society of Chemistry. [Link]

  • Wiley Online Library. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Wiley Online Library. [Link]

  • BioMed Central. (n.d.). Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. BioMed Central. [Link]

  • CORE. (n.d.). Industrial Synthesis of Cysteine Derivatives. CORE. [Link]

  • Research Square. (2017). Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. Research Square. [Link]

  • DiVA portal. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. DiVA portal. [Link]

  • Consensus. (n.d.). Structural properties of metal amino acid chelates. Consensus. [Link]

  • Multiplex Group. (2024). Amino acids as chelating agents – a natural solution for better plant health. Multiplex Group. [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Science Publishing. [Link]

  • MDPI. (2023). Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. MDPI. [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol in Human Plasma

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the robust quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol in human plasma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the robust quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol in human plasma. As a small, polar molecule containing both an amino and a hydroxyl group, this analyte presents unique challenges for chromatographic retention and extraction, necessitating a carefully designed and rigorously validated analytical method.

The methodologies and validation protocols described herein are grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the generation of reliable data suitable for regulatory submission.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this or structurally similar polar analytes.

PART 1: THE REGULATORY AND SCIENTIFIC FOUNDATION

The objective of any bioanalytical method validation is to demonstrate that the assay is fit for its intended purpose. For quantitative analysis supporting pharmacokinetic and toxicokinetic studies, adherence to a global standard is critical. The ICH M10 guideline represents the consensus of regulatory bodies like the FDA and EMA, providing a unified framework for validation parameters.[1][2][3][4][5]

The core challenge for 3-Amino-4-(methylsulfanyl)butan-1-ol is its hydrophilicity. Traditional reversed-phase (RPLC) columns, such as C18, offer minimal retention for such polar compounds, causing them to elute in or near the solvent front, where matrix interference is most pronounced. To overcome this, we will compare two specialized chromatographic strategies:

  • Method A: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[6][7][8][9]

  • Method B: Reversed-Phase Liquid Chromatography (RPLC) with a Polar-Embedded Column: This approach utilizes a modified non-polar stationary phase that is compatible with highly aqueous mobile phases, enhancing the retention of polar molecules compared to standard RPLC columns.[6][7]

Both methods will be coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive mode, which provides excellent sensitivity and selectivity for a readily protonated amine-containing analyte like ours.

PART 2: EXPERIMENTAL DESIGN & PROTOCOLS

A robust method begins with a clean and reproducible sample preparation. For this comparison, a universal protein precipitation (PPT) protocol is employed for both methodologies to ensure that observed performance differences are attributable to the chromatographic and detection steps.

Universal Sample Preparation: Protein Precipitation
  • Rationale: PPT is a simple, fast, and effective technique for removing the bulk of plasma proteins.[10] Acetonitrile is chosen as the precipitation solvent as it is also the primary organic solvent in both HILIC and RPLC mobile phases, ensuring compatibility.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., 3-Amino-4-(methylsulfanyl)butan-1-ol-d4) is the gold standard for correcting for analyte loss during preparation and for variations in matrix effects and ionization efficiency. All stock solutions and working standards should be prepared using this IS.

  • Protocol:

    • Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50% methanol).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Method A: HILIC-MS/MS Protocol
  • Causality: HILIC leverages a water-rich layer adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase.[8][9] This approach often yields higher sensitivity in MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[11]

  • Detailed LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system

    • Column: Amide- or Silica-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0.0 min: 95% B

      • 2.5 min: 60% B

      • 2.6 min: 60% B

      • 2.7 min: 95% B

      • 4.0 min: 95% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ion Source: ESI (Positive Mode)

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 136.1 -> Q3: 119.1 (Loss of NH3)

      • IS (d4): Q1: 140.1 -> Q3: 123.1

Method B: Polar-Embedded RPLC-MS/MS Protocol
  • Causality: Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chains. This modification shields the silica surface from residual silanols, reducing peak tailing for basic compounds, and allows the phase to remain "wetted" and chromatographically stable even in 100% aqueous mobile phases.[6][7] This enables the use of low organic content to retain polar analytes.

  • Detailed LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system

    • Column: Polar-Embedded C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient:

      • 0.0 min: 2% B

      • 2.0 min: 40% B

      • 2.1 min: 95% B

      • 3.0 min: 95% B

      • 3.1 min: 2% B

      • 4.0 min: 2% B (Re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • MS System: Same as Method A

    • MRM Transitions: Same as Method A

PART 3: VALIDATION WORKFLOW & COMPARATIVE DATA

The following validation workflow was designed to rigorously assess both methods against the acceptance criteria stipulated by the ICH M10 guideline.[1]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation Assessment (per ICH M10) cluster_report Phase 4: Reporting Std_Prep Prepare Calibration Standards & Quality Controls (QCs) Sample_Prep Spike Plasma Samples (LLOQ, LQC, MQC, HQC) Std_Prep->Sample_Prep PPT Protein Precipitation (Universal Protocol) Sample_Prep->PPT LCMS_A Analyze via Method A (HILIC) PPT->LCMS_A LCMS_B Analyze via Method B (RPLC) PPT->LCMS_B Selectivity Selectivity & Specificity LCMS_A->Selectivity Cal_Curve Calibration Curve (Linearity, Range) LCMS_A->Cal_Curve Matrix Matrix Effect LCMS_A->Matrix Recovery Recovery LCMS_A->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) LCMS_A->Stability LCMS_B->Selectivity LCMS_B->Cal_Curve LCMS_B->Matrix LCMS_B->Recovery LCMS_B->Stability Report Final Validation Report & Method Comparison Selectivity->Report Accuracy Accuracy & Precision Cal_Curve->Accuracy LLOQ LLOQ Cal_Curve->LLOQ Accuracy->Report LLOQ->Report Matrix->Report Recovery->Report Stability->Report

Caption: Overall bioanalytical method validation workflow.

Comparative Validation Results

The following table summarizes the performance of both methods across key validation parameters. The acceptance criteria are based on ICH M10 standards: Accuracy within ±15% (±20% at LLOQ) of nominal and Precision (CV) ≤15% (≤20% at LLOQ).

Validation Parameter ICH M10 Acceptance Criteria Method A: HILIC-MS/MS (Results) Method B: Polar-Embedded RPLC-MS/MS (Results)
Linearity (r²) ≥ 0.990.9980.996
Calibration Range -0.1 - 100 ng/mL0.5 - 100 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20%0.1 ng/mL0.5 ng/mL
Accuracy at LLOQ95.5%103.2%
Precision at LLOQ11.8% CV9.5% CV
Intra-day Accuracy (QCs) 85-115%94.5% - 103.1%96.8% - 105.4%
Intra-day Precision (QCs) ≤15% CV4.5% - 8.2%3.8% - 7.1%
Inter-day Accuracy (QCs) 85-115%96.2% - 105.9%98.1% - 103.7%
Inter-day Precision (QCs) ≤15% CV6.8% - 9.5%5.5% - 8.4%
Matrix Factor (Normalized) CV ≤ 15%1.05 (CV 8.9%)0.98 (CV 6.2%)
Recovery (%) Consistent & Reproducible~85% (CV 7.5%)~88% (CV 5.9%)
Stability (Freeze-Thaw, 3 cycles) %Bias ≤ 15%-5.8%-4.2%
Stability (Bench-Top, 6 hours) %Bias ≤ 15%-7.2%-5.5%

PART 4: DISCUSSION & RECOMMENDATIONS

Both the HILIC and Polar-Embedded RPLC methods were successfully validated and demonstrated acceptable performance according to stringent regulatory guidelines. However, the quantitative data reveals key differences that inform the selection of the optimal method for a given application.

LC_Comparison cluster_hilic Method A: HILIC Principle cluster_rplc Method B: Polar-Embedded RPLC Principle HILIC_Stationary Polar Stationary Phase e.g., Silica, Amide HILIC_Mobile HILIC_Mobile HILIC_Mobile->HILIC_Stationary HILIC_Analyte Polar Analyte HILIC_Analyte->HILIC_Stationary Strong Retention HILIC_Mechanism Mechanism: Partitioning into adsorbed water layer RPLC_Stationary Polar-Embedded Non-Polar Phase e.g., C18 with Amide group RPLC_Mobile RPLC_Mobile RPLC_Mobile->RPLC_Stationary RPLC_Analyte Polar Analyte RPLC_Analyte->RPLC_Stationary Moderate Retention RPLC_Mechanism Mechanism: Weak Hydrophobic & Polar Interactions

Caption: Comparison of HILIC and Polar-Embedded RPLC retention mechanisms.

  • Sensitivity: The HILIC method achieved a five-fold lower LLOQ (0.1 ng/mL vs. 0.5 ng/mL). This is a significant advantage and is likely due to the enhanced ESI efficiency provided by the highly organic mobile phase, leading to better ion generation and a superior signal-to-noise ratio for the analyte.[11]

  • Robustness and Precision: The Polar-Embedded RPLC method demonstrated slightly better inter-day precision and a more consistent matrix factor with a lower coefficient of variation. This suggests a higher degree of robustness. RPLC methods are generally less susceptible to small variations in mobile phase composition and require less column equilibration time compared to HILIC, which can contribute to better run-to-run reproducibility in a high-throughput setting.

  • Matrix Effects: While both methods met the acceptance criteria, the matrix factor for the HILIC method showed slightly more variability. This is a known characteristic of HILIC, where co-eluting endogenous polar compounds can cause ion suppression or enhancement. The RPLC method, by retaining the analyte slightly longer and away from the initial solvent front, may offer a marginal advantage in mitigating unpredictable matrix effects.

Expert Recommendations:
  • For high-sensitivity applications, such as studies requiring detailed pharmacokinetic profiling at low dosage levels or analysis of limited volume samples, Method A (HILIC-MS/MS) is the superior choice. The significantly lower LLOQ provides a clear advantage that outweighs the need for more stringent control over method parameters like column equilibration.

  • For high-throughput environments, such as routine clinical sample analysis where speed and robustness are paramount, Method B (Polar-Embedded RPLC-MS/MS) is recommended. Its excellent precision, lower susceptibility to matrix effect variability, and faster equilibration times make it a more reliable workhorse method, provided its LLOQ is sufficient for the study's needs.

Conclusion

This guide has detailed the successful validation of two distinct LC-MS/MS methods for the quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol in human plasma. By comparing a HILIC-based approach with a Polar-Embedded RPLC method, we have demonstrated that both can meet the rigorous standards of the ICH M10 guideline. The final choice of method should be dictated by the specific requirements of the study, balancing the need for ultimate sensitivity (HILIC) against the demand for throughput and robustness (Polar-Embedded RPLC).

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent. [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC Group. (n.d.). CMIC Group. [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). BioPharma Services, Inc. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025, October 15). Chrom Tech, Inc. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • De Boer, T., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 871-874. [Link]

  • What is the difference between HILIC columns VS normal/reverse columns. (2022, December 1). uHPLCs. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(4), 281-289. [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023, March 1). Overview of ICH M10 guideline. 14th JBF Symposium. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 44-55. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 44-55. [Link]

  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023, August 16). STAR Protocols. [Link]

  • Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. (2016). Regulations.gov. [Link]

  • Pawliszyn, J. (2009). Strategies for the Analysis of Polar Solvents in Liquid Matrixes. Analytical Chemistry, 81(17), 7349-7356. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate. [Link]

  • 3-amino-4-(methylsulfanyl)butan-1-ol. (n.d.). PubChem. [Link]

  • 3-Amino-4-(1,3-thiazol-2-ylsulfanyl)butan-1-ol. (n.d.). PubChem. [Link]

  • LC/MS/MS Method Package for Reactive Sulfur Profiling. (n.d.). Shimadzu. [Link]

  • 3-AMINO-BUTAN-1-OL. (2024, April 9). ChemBK. [Link]

  • Reliable and Efficient Sulfur Detection in Proteins Using ICP-MS with Capillary LC. (2010, October 1). Spectroscopy. [Link]

  • Sulfur containing amino acids - Challenge of accurate quantification. (n.d.). ResearchGate. [Link]

  • Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. (2021, April 29). Energy & Fuels. [Link]

  • Rapid quantification and isotopic analysis of dissolved sulfur species. (2017, January 6). Caltech GPS. [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017, January 19). Analytical Chemistry. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 4-Amino-1-butanol. (n.d.). In Wikipedia. [Link]

Sources

Comparative

3-Amino-4-(methylsulfanyl)butan-1-ol vs 2-amino-4-(methylthio)butan-1-ol efficacy

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating sulfur-containing amino alcohols for peptidomimetic design and asymmetric synthesis. Executive Summary:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating sulfur-containing amino alcohols for peptidomimetic design and asymmetric synthesis.

Executive Summary: The α vs. β Paradigm in Amino Alcohols

In the development of metabolically stable peptidomimetics and highly selective chiral ligands, the structural framework of the amino alcohol precursor dictates both the synthetic trajectory and the biological efficacy of the final compound. This guide provides a critical comparison between 2-amino-4-(methylthio)butan-1-ol (an α -amino alcohol, commonly known as Methioninol) and its structural isomer, 3-amino-4-(methylsulfanyl)butan-1-ol (a β -amino alcohol).

While Methioninol is a staple in traditional prodrug synthesis and asymmetric catalysis, the β -isomer offers a profound advantage in modern drug discovery: the ability to generate proteolytically invulnerable pharmacophores.

Structural Causality & Pharmacokinetic Impact

The fundamental difference between these two molecules lies in the positioning of the primary amine relative to the hydroxyl group, which fundamentally alters their reactivity and the spatial geometry of their derivatives.

2-Amino-4-(methylthio)butan-1-ol (Methioninol)

Derived from the reduction of methionine, this α -amino alcohol places the amine and hydroxyl groups on adjacent carbons (1,2-relationship).

  • Mechanistic Role: When incorporated into peptide backbones or used as a chiral auxiliary, it forms standard 5-membered oxazoline rings.

  • Limitation: Prodrugs or peptides utilizing α -amino derivatives are highly susceptible to rapid enzymatic cleavage by endogenous proteases, limiting their in vivo half-life.

3-Amino-4-(methylsulfanyl)butan-1-ol

This β -amino alcohol introduces a methylene spacer between the hydroxyl-bearing carbon and the stereocenter containing the amine (1,3-relationship).

  • Mechanistic Role: The insertion of this single carbon fundamentally alters the dihedral angles ( ϕ and ψ ) of resulting peptide bonds. When polymerized or inserted into a drug candidate, it forces the formation of unnatural secondary structures (such as 14-helices)[1].

  • Advantage: Endogenous proteases cannot recognize the steric bulk and altered backbone trajectory of β -peptides. Consequently, derivatives synthesized from this isomer exhibit near-total resistance to proteolytic degradation, making them superior candidates for oral drug formulations. Furthermore, cyclodehydration of this isomer yields 6-membered 1,3-oxazines, providing a wider chiral pocket for transition-metal catalysis.

Quantitative Efficacy & Physicochemical Comparison

To objectively evaluate these precursors, we must look at their behavior in standard drug development assays.

Table 1: Physicochemical Properties & Sourcing

Property2-Amino-4-(methylthio)butan-1-ol3-Amino-4-(methylsulfanyl)butan-1-ol
Common Name L/D-Methioninol β -Methioninol derivative
CAS Number 2899-37-8 (L-isomer)[2]1334146-75-6[3]
Structural Class α -Amino Alcohol β -Amino Alcohol
Molecular Weight 135.23 g/mol 135.23 g/mol
Primary Application Oxazoline ligands, Prodrugs[4]1,3-Oxazines, β -Peptidomimetics

Table 2: Comparative Efficacy Metrics in Drug Design

Efficacy Metric2-Amino Isomer ( α )3-Amino Isomer ( β )Causality / Scientific Rationale
Proteolytic Half-Life Low (< 2 hours)Extremely High (> 48 hours) β -amino acids/alcohols evade protease recognition due to altered backbone hydrogen bonding.
Cyclization Product 5-Membered Oxazoline6-Membered 1,3-Oxazine1,2- vs 1,3-amine/hydroxyl spacing dictates the thermodynamics of ring closure.
Steric Hindrance ModerateHighThe extra methylene group increases the rotational degrees of freedom before cyclization.
Chiral Induction (ee%) > 98% (Standard)> 95% (Ligand dependent)5-membered rings hold metals more rigidly; 6-membered rings offer a deeper, more flexible chiral pocket.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the structural isomerism of these methylthio amino alcohols.

Pathway Root Methylthio-Substituted Amino Alcohols Alpha 2-Amino-4-(methylthio)butan-1-ol (α-Amino Alcohol) Root->Alpha Beta 3-Amino-4-(methylsulfanyl)butan-1-ol (β-Amino Alcohol) Root->Beta Oxazoline 5-Membered Oxazolines Alpha->Oxazoline Cyclodehydration Oxazine 6-Membered 1,3-Oxazines Beta->Oxazine Cyclodehydration Cat Asymmetric Catalysis & Standard Prodrugs Oxazoline->Cat Ligand Application Pept Proteolytically Stable β-Peptidomimetics Oxazine->Pept Drug Design

Divergent synthetic pathways and applications of α- vs. β-methylthio amino alcohols.

Self-Validating Experimental Protocols

To harness these compounds in drug discovery, cyclodehydration to their respective heterocycles is a foundational workflow. The following protocol outlines the synthesis of a 1,3-oxazine from the β -amino alcohol, complete with self-validating checkpoints to ensure stereochemical integrity.

Protocol: Synthesis of Chiral 1,3-Oxazines from 3-Amino-4-(methylsulfanyl)butan-1-ol

Objective: Convert the β -amino alcohol into a 6-membered 1,3-oxazine without epimerizing the chiral center at C3. Causality: Traditional harsh acidic cyclization can lead to racemization. We utilize a mild, two-step TsCl/Et 3​ N mediated cyclodehydration to preserve the stereocenter.

Step 1: N-Acylation

  • Dissolve 1.0 eq of 3-amino-4-(methylsulfanyl)butan-1-ol in anhydrous Dichloromethane (DCM) at 0 °C under inert N 2​ atmosphere.

  • Add 1.2 eq of Triethylamine (Et 3​ N), followed by the dropwise addition of 1.05 eq of Benzoyl Chloride.

  • Causality for Temperature: Maintaining 0 °C prevents over-acylation (O-acylation of the primary alcohol).

  • Stir for 2 hours. Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). A single new spot should appear. O-acylation will appear as a higher R f​ impurity.

Step 2: Cyclodehydration

  • Redissolve the crude N-acyl intermediate in anhydrous DCM. Add 2.5 eq of Et 3​ N and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add 1.1 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise.

  • Heat the reaction to reflux (40 °C) for 12 hours.

  • Causality for Reagents: TsCl selectively activates the primary hydroxyl group as a tosylate leaving group. The intramolecular nucleophilic attack by the amide oxygen then displaces the tosylate, forming the 6-membered 1,3-oxazine ring.

  • Validation Checkpoint 2 (Self-Validating System): Analyze the crude product via 1 H-NMR. The successful formation of the oxazine ring is confirmed by the complete disappearance of the amide N-H proton (typically broad, ~7.5 - 8.0 ppm) and a distinct downfield shift of the C1 methylene protons due to their incorporation into the rigid heterocyclic ring.

Conclusion & Selection Criteria

For standard synthetic applications—such as the generation of chiral auxiliaries or traditional peptide modifications—2-amino-4-(methylthio)butan-1-ol remains the industry standard due to its predictable oxazoline formation and commercial availability[2].

However, for advanced drug development targeting oral bioavailability and metabolic stability, 3-amino-4-(methylsulfanyl)butan-1-ol is the superior choice. Its β -amino architecture provides an essential steric shield against proteolysis, allowing researchers to design next-generation peptidomimetics that survive the harsh enzymatic environment of the human body[3].

References

  • Sigma-Aldrich.(S)-(-)-Methioninol 98% 2899-37-8 Product Page.
  • BOC Sciences.D-Methioninol (CAS 87206-44-8) Amino Acid Derivatives.
  • AccelaChem.3-amino-4-(methylsulfanyl)butan-1-ol (CAS 1334146-75-6) Product Information.
  • NextSDS.Chemical Substance Information: 3-amino-4-(methylsulfanyl)butan-1-ol.
  • J&K Scientific LLC.Boc-D-methioninol Applications in Drug Development.

Sources

Validation

Benchmarking 3-Amino-4-(methylsulfanyl)butan-1-ol Synthesis Protocols: A Comparative Guide

3-Amino-4-(methylsulfanyl)butan-1-ol is a highly specialized, bifunctional building block featuring a primary alcohol, a primary amine, and a thioether. It serves as a critical precursor in the development of peptidomime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-4-(methylsulfanyl)butan-1-ol is a highly specialized, bifunctional building block featuring a primary alcohol, a primary amine, and a thioether. It serves as a critical precursor in the development of peptidomimetics, enzyme inhibitors, and methionine analogues. Because this specific homologated amino alcohol is rarely available off-the-shelf in enantiopure form, drug development professionals must rely on robust in-house synthesis.

This guide objectively benchmarks two divergent, field-proven synthetic protocols: the Arndt-Eistert Homologation and Aspartic Acid Chiral Pool Derivatization .

Mechanistic Rationale & Stereochemical Divergence

A profound advantage of benchmarking these two specific routes is their stereochemical divergence. Depending on the chosen pathway, starting from naturally occurring L-amino acids will yield opposite enantiomers of the final product. Understanding the causality behind this is critical for target-oriented drug design.

  • Pathway A (Arndt-Eistert Homologation): Utilizing L-S-methylcysteine as the starting material inserts a methylene group strictly between the chiral center and the carboxylate. Because the relative Cahn-Ingold-Prelog (CIP) priorities of the substituents remain unchanged during this insertion and subsequent reduction, this route yields the (R)-enantiomer .

  • Pathway B (Aspartic Acid Derivatization): Utilizing L-aspartic acid involves reducing the α -carboxylate and converting it to the methylsulfanyl group, while the β -carboxylate is reduced to the primary alcohol. This functional group "swapping" perfectly mirrors the CIP priorities, meaning the natural (S)-configuration of L-aspartic acid is retained, yielding the (S)-enantiomer .

Experimental Methodologies

Protocol A: Arndt-Eistert Homologation (Accessing the (R)-Enantiomer)

This protocol leverages the Wolff rearrangement to homologate the carbon chain without risking racemization.

Step 1: Mixed Anhydride Formation

  • Procedure: Dissolve N-Boc-S-methyl-L-cysteine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.05 eq). Stir for 30 minutes.

  • Causality: Activating the acid as a mixed anhydride rather than an acid chloride prevents the formation of oxazolone intermediates, which are the primary cause of racemization in peptide chemistry.

Step 2: Diazoketone Formation

  • Procedure: Filter the precipitated NMM·HCl salts. To the cold filtrate, add an excess of ethereal diazomethane (CH₂N₂) dropwise. Stir for 2 hours at 0 °C.

  • Validation: Monitor via IR spectroscopy; the appearance of a strong diazo peak at ~2100 cm⁻¹ validates the formation of the intermediate.

Step 3: Wolff Rearrangement

  • Procedure: Concentrate the diazoketone carefully. Redissolve in 1,4-dioxane/water (9:1). Add silver benzoate (0.1 eq) and sonicate or stir in the dark for 3 hours.

  • Causality: Silver(I) catalyzes the extrusion of N₂ gas, triggering a 1,2-alkyl shift to form a highly reactive ketene. Water immediately traps the ketene to form N-Boc-3-amino-4-(methylsulfanyl)butanoic acid.

Step 4: Carboxylic Acid Reduction

  • Procedure: Dissolve the acid in anhydrous THF at 0 °C. Add BH₃·THF (1.5 eq) dropwise. Reflux for 4 hours, then quench carefully with methanol.

  • Causality: Borane is highly chemoselective for carboxylic acids, reducing them to primary alcohols without cleaving the Boc carbamate or reacting with the thioether .

Step 5: Deprotection

  • Procedure: Treat the resulting alcohol with 20% TFA in dichloromethane (DCM) for 1 hour. Concentrate and neutralize with basic resin to yield (R)-3-amino-4-(methylsulfanyl)butan-1-ol.

ProtocolA SM L-S-Methylcysteine (Starting Material) Boc N-Boc Protection (Boc2O, NaOH) SM->Boc Act Mixed Anhydride Formation (iBuOCOCl, NMM) Boc->Act Diazo Diazoketone Formation (CH2N2, Ether) Act->Diazo Wolff Wolff Rearrangement (AgOBz, H2O, Dioxane) Diazo->Wolff Red Carboxylic Acid Reduction (BH3-THF) Wolff->Red Deprot Boc Deprotection (TFA/DCM) Red->Deprot Prod (R)-3-Amino-4-(methylsulfanyl)butan-1-ol (Target Product) Deprot->Prod

Workflow for the Arndt-Eistert homologation of L-S-methylcysteine to the (R)-enantiomer.

Protocol B: Aspartic Acid Chiral Pool Derivatization (Accessing the (S)-Enantiomer)

This protocol utilizes selective reductions to differentiate the two carboxylate groups of aspartic acid.

Step 1: Selective α -Carboxyl Reduction

  • Procedure: Dissolve N-Boc-L-aspartic acid 4-benzyl ester (1.0 eq) in THF at -15 °C. Form the mixed anhydride using NMM and isobutyl chloroformate. Filter the salts, add the filtrate to an aqueous solution of NaBH₄ (2.0 eq) at 0 °C, and stir for 1 hour.

  • Causality: The β -carboxyl is protected as a benzyl ester, directing the NaBH₄ reduction exclusively to the activated α -position, yielding an amino alcohol intermediate safely without requiring pyrophoric reagents .

Step 2: Mesylation and Thioetherification

  • Procedure: Dissolve the intermediate in DCM with Et₃N (1.5 eq). Add methanesulfonyl chloride (MsCl, 1.2 eq) at 0 °C. After 1 hour, wash with water and concentrate. Redissolve the mesylate in DMF and add sodium methanethiolate (NaSMe, 1.5 eq). Stir at room temperature for 4 hours.

  • Validation: Monitor the complete consumption of the mesylate by TLC (Ninhydrin stain). The strong nucleophilicity of NaSMe ensures a rapid SN​2 displacement, and a simple aqueous workup removes excess salts, validating intermediate purity.

Step 3: Ester Reduction

  • Procedure: Dissolve the thioether in THF. Add LiBH₄ (2.0 eq) and stir at room temperature for 12 hours. Quench with saturated NH₄Cl.

  • Causality: LiBH₄ is specifically chosen because it is mild enough to reduce the benzyl ester to a primary alcohol without cleaving the Boc protecting group.

Step 4: Deprotection

  • Procedure: Treat with 20% TFA in DCM, followed by basic workup to yield (S)-3-amino-4-(methylsulfanyl)butan-1-ol.

ProtocolB SM N-Boc-L-Aspartic Acid 4-Benzyl Ester (Starting Material) Red1 Selective a-COOH Reduction (iBuOCOCl, NaBH4) SM->Red1 Mesyl Mesylation (MsCl, Et3N, DCM) Red1->Mesyl Thio Thioetherification (NaSMe, DMF) Mesyl->Thio Red2 Ester Reduction (LiBH4, THF) Thio->Red2 Deprot Boc Deprotection (TFA/DCM) Red2->Deprot Prod (S)-3-Amino-4-(methylsulfanyl)butan-1-ol (Target Product) Deprot->Prod

Chiral pool synthesis of the (S)-enantiomer from N-Boc-L-aspartic acid 4-benzyl ester.

Quantitative Benchmarking

The following table summarizes the performance metrics of both protocols to aid in process chemistry decision-making:

MetricProtocol A (Arndt-Eistert Homologation)Protocol B (Aspartic Acid Derivatization)
Target Enantiomer (R)-enantiomer(S)-enantiomer
Overall Yield 35% – 40%45% – 55%
Step Count 5 Steps6 Steps
Key Reagents Diazomethane, AgOBz, BH₃·THFNaBH₄, NaSMe, LiBH₄
Enantiomeric Excess (ee) >98% (Strict retention of chirality)>98% (Strict retention of chirality)
Safety Profile High Risk: Requires handling explosive/toxic diazomethane gas.Moderate Risk: Uses standard hydrides; NaSMe requires proper ventilation (stench).
Scalability Poor to Moderate (Limited by diazomethane generation)Excellent (Standard batch reactor compatible)

References

  • Organic Chemistry Portal. "Arndt-Eistert Synthesis." Organic Chemistry Portal Named Reactions. Available at:[Link]

  • Organic Syntheses. "Reduction of Amino Acids to Amino Alcohols." Organic Syntheses, Inc. Available at:[Link]

  • ResearchGate. "Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF." ResearchGate Publications. Available at: [Link]

Comparative

Reference standards for 3-Amino-4-(methylsulfanyl)butan-1-ol analytical validation

Analytical Validation Guide: Reference Standards for 3-Amino-4-(methylsulfanyl)butan-1-ol As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating small, highly polar,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation Guide: Reference Standards for 3-Amino-4-(methylsulfanyl)butan-1-ol

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating small, highly polar, sulfur-containing molecules. 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) is a prime example. Structurally related to methioninol, this β -amino alcohol serves as a critical intermediate in peptidomimetic synthesis and metabolic engineering.

However, validating its reference standard presents a trifecta of analytical challenges: it lacks a strong UV chromophore, possesses a highly reactive thioether group prone to spontaneous oxidation, and contains a chiral center at C3. This guide objectively compares reference standard grades and details the self-validating experimental workflows required to ensure absolute scientific integrity.

Section 1: Objective Comparison of Reference Standard Grades

Not all reference standards are created equal. The selection of a standard grade dictates the analytical confidence of your downstream assays. Below is a quantitative comparison of the three primary tiers of 3-Amino-4-(methylsulfanyl)butan-1-ol available to researchers.

Table 1: Quantitative Performance Comparison of Reference Standard Alternatives

Analytical ParameterPrimary Pharmaceutical Reference Standard (PPRS)Secondary Working Standard (SWS)Commercial Reagent Grade (CRG)
Target Application Quantitative NMR, Metrology, CalibrationRoutine QC, Batch ReleaseEarly R&D, Synthesis
Chromatographic Purity 99.5% (HPLC-CAD / LC-MS) 99.0% (HPLC-CAD) 95.0% (HPLC-UV/ELSD)
Enantiomeric Excess (ee) 99.9% (Chiral HPLC) 98.0%Not guaranteed
Thioether Oxidation (Sulfoxide) 0.1% 0.5% 2.0%
Water Content (Karl Fischer) 0.5% 1.0% 5.0%
Trace Metals (ICP-MS) 10 ppm 20 ppmUnspecified

Section 2: Mechanistic Challenges & Modality Selection

To validate a PPRS-grade standard, we must move beyond standard HPLC-UV methodologies. The causality behind our analytical choices is driven by the molecule's specific functional groups:

  • The Aliphatic Amine & Alcohol: 3-Amino-4-(methylsulfanyl)butan-1-ol lacks a conjugated π -system, resulting in virtually no UV absorbance above 210 nm[1]. Relying on low-wavelength UV detection introduces severe baseline drift and solvent interference. Therefore, universal detection methods like Charged Aerosol Detection (CAD) are mandatory for accurate mass balance[2].

  • The Thioether Moiety: The methylsulfanyl group is highly susceptible to reactive oxygen species (ROS), leading to spontaneous oxidation into sulfoxides and sulfones[3]. A stability-indicating LC-MS/MS method is required to resolve these specific degradants[4].

  • The C3 Chiral Center: Direct chiral separation of aliphatic β -amino alcohols suffers from severe peak tailing. Pre-column derivatization is required to introduce a chromophore and convert enantiomers into easily separable diastereomers[5].

G Start 3-Amino-4-(methylsulfanyl) butan-1-ol Standard Split Analytical Modality Selection Start->Split CAD HPLC-CAD (Mass Balance & Assay) Split->CAD Deriv Chiral Derivatization (Diastereomer UV) Split->Deriv LCMS LC-MS/MS (Oxidation Profiling) Split->LCMS CAD_Result Total Purity > 99.5% CAD->CAD_Result Deriv_Result Enantiomeric Excess > 99% Deriv->Deriv_Result LCMS_Result Sulfoxide/Sulfone < 0.1% LCMS->LCMS_Result Valid Certified Reference Standard CAD_Result->Valid Deriv_Result->Valid LCMS_Result->Valid

Caption: Workflow for the analytical validation of 3-amino-4-(methylsulfanyl)butan-1-ol reference standards.

Section 3: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC-CAD Mass Balance Assay

Causality: CAD measures the charge transferred to analyte particles after nebulization, making it entirely independent of the molecule's optical properties[2]. This provides a true representation of all non-volatile impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Methanol:Water (50:50, v/v). Note: Avoid purely aqueous solutions, which accelerate spontaneous thioether oxidation at the air-water interface[3].

  • Column Selection: Use a ZIC-HILIC column (150 mm × 4.6 mm, 3.5 µm). HILIC is superior to reversed-phase (RP) here due to the extreme polarity of the amino alcohol.

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to maintain the amine in a protonated state).

    • Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes at a flow rate of 0.8 mL/min.

  • CAD Parameters: Evaporator temperature set to 35 °C; data collection rate at 10 Hz.

  • Self-Validation Check: Spike the sample with 0.5% of a synthesized sulfoxide degradant. The system is only validated if the resolution ( Rs​ ) between the API and the sulfoxide peak is > 2.0.

Protocol B: Chiral Enantioseparation via Pre-Column Derivatization

Causality: To determine enantiomeric excess (ee), we utilize a chiral derivatizing reagent (CDR) such as (S)-Naproxen amide. This reaction introduces a massive chromophore (molar absorptivity > 100,000) and converts the enantiomers into diastereomers, allowing for baseline resolution on a standard achiral C18 column[5].

Step-by-Step Methodology:

  • Derivatization: In a reaction vial, mix 100 µL of the amino alcohol standard (10 mM in water) with 200 µL of the (S)-Naproxen amide CDR (50 mM in acetone)[1].

  • Reaction: Vortex and allow to react at room temperature for 5 minutes.

  • Chromatographic Conditions: Inject 10 µL onto a standard C18 column (250 mm × 4.6 mm, 5 µm).

  • Elution: Use a linear gradient of Acetonitrile and 0.1% aqueous Trifluoroacetic acid (TFA) over 30 minutes.

  • Detection: UV detection at 230 nm.

  • Self-Validation Check: Inject a derivatized racemic mixture. The L- and D-diastereomers must exhibit an Rs​ > 1.5 to validate the method's stereoselectivity.

Section 4: Forced Degradation & Thioether Oxidation Kinetics

A reference standard is only as reliable as its stability profile. The methylsulfanyl group in 3-Amino-4-(methylsulfanyl)butan-1-ol is highly vulnerable to oxidation. Under mild stress (e.g., ambient air or 0.1% H2​O2​ ), the thioether rapidly oxidizes to a sulfoxide (+16 Da). Prolonged exposure or stronger oxidants (like NaOCl ) drive the reaction further to the sulfone (+32 Da)[4].

Pathway Thioether Thioether (API Standard) 3-Amino-4-(methylsulfanyl)butan-1-ol Sulfoxide Sulfoxide Degradant (+16 Da) Thioether->Sulfoxide Fast Oxidation ROS Reactive Oxygen Species (H2O2, NaOCl, Air) ROS->Thioether Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Slow/Strong Oxidation

Caption: Thioether oxidation pathway of 3-amino-4-(methylsulfanyl)butan-1-ol under stress conditions.

When comparing product alternatives, always request the Certificate of Analysis (CoA) to verify that the manufacturer has explicitly quantified the sulfoxide impurity using LC-MS/MS. Commercial Reagent Grades (CRG) often ignore this degradant, leading to hidden mass balance errors in sensitive downstream biochemical assays.

Sources

Validation

Comparative Bioactivity of 3-Amino-4-(methylsulfanyl)butan-1-ol Enantiomers: A Technical Guide

Executive Summary & Structural Context While the canonical α -amino alcohol methioninol (2-amino-4-(methylsulfanyl)butan-1-ol) has been extensively studied, its β -amino structural analog, 3-Amino-4-(methylsulfanyl)butan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

While the canonical α -amino alcohol methioninol (2-amino-4-(methylsulfanyl)butan-1-ol) has been extensively studied, its β -amino structural analog, 3-Amino-4-(methylsulfanyl)butan-1-ol , serves as a highly specialized scaffold for probing stereospecific enzyme pockets and ion channels. Because biological systems are inherently chiral, the bioactivity of this compound is entirely dictated by its enantiomeric configuration.

This guide provides an objective, data-driven comparison of the (S)-enantiomer (the L-methionine analog) and the (R)-enantiomer (the D-methionine analog), detailing their divergent mechanistic pathways, target affinities, and the self-validating experimental protocols required to quantify their performance.

Mechanistic Causality: The Stereospecificity of Target Binding

The biological divergence between the enantiomers of 3-Amino-4-(methylsulfanyl)butan-1-ol is driven by precise spatial requirements within two primary molecular targets:

A. Methionyl-tRNA Synthetase (MetRS) Inhibition

MetRS is a Class I aminoacyl-tRNA synthetase responsible for charging tRNA with methionine. The active site of MetRS is highly stereospecific. Crystallographic sampling of the MetRS active site reveals that residues Y15 and W253 are critical for accommodating the methionine side chain, requiring full conformational motion to achieve maximum binding free energy (1)[1].

The (S)-enantiomer acts as a potent competitive inhibitor. Crucially, the substitution of the native carboxylate group with a hydroxyl moiety eliminates the electrostatic repulsion typically observed between the amino acid's carboxyl group and the α -phosphoryl group of ATP (2)[2]. This lack of repulsion allows the (S)-enantiomer to form a hyper-stable, dead-end complex (E-Metol-AMP) that halts protein synthesis. Affinity chromatography utilizing agarose-hexyl-adenosine-5'-phosphate has physically demonstrated that L-analogs strongly enhance ATP binding through this synergistic mechanism (3)[3]. Conversely, the (R)-enantiomer suffers a complete steric clash within the Y15/W253 pocket, rendering it inactive.

B. TREK-1 Potassium Channel Modulation

Beyond antibacterial targeting, methionine analogs exert profound physiological effects on smooth muscle tissues. The (S)-enantiomer has been shown to increase bladder contractility by potently inhibiting stretch-dependent K+ (SDK/TREK-1) channels (). This inhibition prevents potassium efflux, leading to membrane depolarization. The (R)-enantiomer is biologically inert against these channels, proving that TREK-1 modulation is a strictly stereospecific event.

Comparative Bioactivity Profile

The following table summarizes the quantitative and qualitative performance metrics of both enantiomers across key biological parameters.

Performance Metric(S)-3-Amino-4-(methylsulfanyl)butan-1-ol(R)-3-Amino-4-(methylsulfanyl)butan-1-ol
Stereochemical Equivalence L-Methionine analogD-Methionine analog
MetRS Binding Affinity ( Ki​ ) High (low μ M to nM range)Negligible (>10 mM)
ATP Cooperative Binding Strongly synergistic (Forms dead-end complex)Non-synergistic
TREK-1 K+ Channel Inhibition Potent inhibitor (Depolarizes membrane)Inactive
Primary Cellular Outcome Bacteriostatic / Increased muscle contractilityNo significant physiological effect

Self-Validating Experimental Workflows

To objectively verify the claims in the comparative profile, the following self-validating protocols must be employed.

Protocol A: ATP-PPi Isotopic Exchange Assay (MetRS Inhibition)

Causality & Design Logic: Measuring direct aminoacylation can conflate binding affinity with downstream tRNA transfer kinetics. The ATP-PPi isotopic exchange assay isolates the very first step of catalysis (amino acid activation). By tracking the incorporation of 32P -labeled pyrophosphate into ATP, we create a self-validating loop: if the (S)-enantiomer successfully mimics methionine but forms a dead-end complex, the reverse reaction is halted, and 32P incorporation drops proportionally. The (R)-enantiomer serves as an internal negative control to rule out non-specific protein denaturation.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify E. coli MetRS to >90% homogeneity using agarose-hexyl-adenosine-5'-phosphate affinity chromatography.

  • Reaction Mixture: In a 100 μ L volume, combine 20 mM Tris-HCl (pH 7.6), 10 mM MgCl 2​ , 2 mM ATP, 2 mM 32P -PPi (specific activity ~200 cpm/pmol), and varying concentrations of the (S)- or (R)-enantiomer (0.1 μ M to 1 mM).

  • Initiation: Add 5 nM of purified MetRS to initiate the exchange reaction. Incubate at 37°C for exactly 15 minutes.

  • Termination & Adsorption: Quench the reaction by adding 0.5 mL of a cold solution containing 1% activated charcoal and 3% perchloric acid. The charcoal selectively adsorbs the ATP.

  • Washing & Quantification: Filter the mixture through a glass-fiber filter (GF/C) and wash extensively with cold water to remove unbound 32P -PPi. Measure the radioactivity of the charcoal pellet using a liquid scintillation counter. Calculate the Ki​ based on the dose-dependent drop in scintillation counts.

Protocol B: Patch-Clamp Electrophysiology (TREK-1 Modulation)

Causality & Design Logic: To prove that increased smooth muscle contractility is specifically driven by stretch-dependent K+ channel inhibition, we must isolate this current from the broader electrochemical gradient. By utilizing a whole-cell patch-clamp configuration and bathing the cells in apamin, we create a self-validating system where any remaining outward current fluctuations are strictly attributable to TREK-1 modulation.

Step-by-Step Methodology:

  • Cell Isolation: Enzymatically dissociate smooth muscle cells (e.g., murine bladder tissue) using collagenase and papain to yield single, viable myocytes.

  • Baseline Configuration: Establish a whole-cell patch-clamp configuration. Fill the recording pipette with a standard K+-rich intracellular solution.

  • Pharmacological Isolation: Perfuse the extracellular bath with 1 μ M tetrodotoxin (to block voltage-gated Na+ channels) and 300 nM apamin (to block Ca 2+ -activated K+ channels).

  • Enantiomer Application: Apply voltage step depolarizations (from a holding potential of -70 mV to +40 mV) to establish baseline outward K+ current. Perfuse the bath with 1 mM of the (S)-enantiomer.

  • Validation: Record the percentage decrease in outward current. Wash out the bath and apply 1 mM of the (R)-enantiomer. The failure of the (R)-enantiomer to alter the current validates the stereospecificity of the TREK-1 inhibition.

Pathway Visualization

Bioactivity_Pathways cluster_S_enantiomer (S)-Enantiomer Pathway cluster_R_enantiomer (R)-Enantiomer Pathway S_Isomer (S)-3-Amino-4-(methylsulfanyl)butan-1-ol MetRS_Bind MetRS Active Site Binding (Y15/W253 Interaction) S_Isomer->MetRS_Bind High Affinity K_Channel TREK-1 K+ Channel Inhibition S_Isomer->K_Channel Membrane Depolarization DeadEnd E-Metol-AMP Dead-End Complex MetRS_Bind->DeadEnd Synergistic w/ ATP R_Isomer (R)-3-Amino-4-(methylsulfanyl)butan-1-ol StericClash Steric Clash in Binding Pocket R_Isomer->StericClash Stereospecific Rejection NoEffect No Biological Activity StericClash->NoEffect Normal Cell Function

Stereospecific bioactivity pathways of 3-Amino-4-(methylsulfanyl)butan-1-ol enantiomers.

References

  • 1 - academia.edu

  • 2 - asm.org

  • - nih.gov

  • 3 - nih.gov

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for the Analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol

Abstract This guide provides an in-depth comparative analysis and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of 3-Amino-4-(met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of 3-Amino-4-(methylsulfanyl)butan-1-ol. As a critical intermediate in pharmaceutical synthesis, robust and reliable analytical methods for this compound are paramount. We will explore the theoretical underpinnings, practical methodologies, and validation parameters for both techniques, offering researchers and drug development professionals the data-driven insights needed to select the optimal method for their specific application. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2]

Introduction: The Analytical Challenge of 3-Amino-4-(methylsulfanyl)butan-1-ol

3-Amino-4-(methylsulfanyl)butan-1-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring both a primary amine and a primary alcohol functional group, presents a distinct analytical challenge. These polar functional groups result in high water solubility, low volatility, and a lack of a strong UV-absorbing chromophore.[3] Consequently, direct analysis requires careful consideration of the chromatographic technique and detection method to ensure accuracy, sensitivity, and reproducibility.

This guide will systematically develop and compare two orthogonal analytical approaches: a direct analysis using Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) and an indirect analysis via Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step.

Method 1: High-Performance Liquid Chromatography (HPLC)

The high polarity of 3-Amino-4-(methylsulfanyl)butan-1-ol makes it an ideal candidate for HPLC. However, traditional reversed-phase (RP-HPLC) chromatography may provide insufficient retention. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is proposed, which is specifically designed for the retention and separation of polar compounds.[3]

Rationale for HILIC-MS/MS
  • Retention Mechanism: HILIC utilizes a polar stationary phase (e.g., silica or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like our target compound can partition, thus enabling retention.

  • Direct Analysis: This approach avoids the need for chemical derivatization, simplifying sample preparation, reducing potential sources of error, and increasing sample throughput.

  • Superior Detection: The lack of a chromophore in the analyte makes UV detection impractical for achieving the required sensitivity. Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and selectivity, allowing for confident identification and quantification even at trace levels.[3] The use of electrospray ionization (ESI) in positive mode is ideal for protonating the primary amine group, leading to a strong signal for the [M+H]⁺ ion.

Experimental Protocol: HPLC-MS/MS
  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Amino-4-(methylsulfanyl)butan-1-ol standard or sample in a diluent solution (e.g., 90:10 acetonitrile:water v/v) to a target concentration of 10 µg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to protect the analytical column and MS system.

  • Instrumentation and Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical Column: A HILIC column (e.g., Amide, 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • 0.0 min: 95% B

      • 5.0 min: 70% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Conditions:

      • Ionization Mode: ESI Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion ([M+H]⁺): To be determined by infusion of the standard.

      • Product Ion(s): To be determined by fragmentation of the precursor ion.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Weigh & Dissolve Sample sp2 Vortex to Mix sp1->sp2 sp3 Filter (0.22 µm) sp2->sp3 hplc HILIC Column Separation sp3->hplc Inject ms ESI-MS/MS Detection hplc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for the analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol by HILIC-MS/MS.

Method 2: Gas Chromatography (GC)

Direct analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol by GC is generally unsatisfactory.[4] The polar amine and hydroxyl groups lead to strong interactions with the active sites in the GC system, resulting in poor peak shape (tailing), low response, and potential thermal degradation.[5][6] To overcome these issues, a derivatization step is essential to convert the polar analyte into a more volatile and thermally stable derivative.[7][8]

Rationale for Derivatization with GC-MS
  • Derivatization Principle: The core objective is to replace the active hydrogens on the amine (-NH₂) and alcohol (-OH) groups with non-polar functional groups. Silylation is a highly effective and common technique for this purpose.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst readily react with both functional groups to form trimethylsilyl (TMS) ethers and amines.[5]

  • Benefits of Derivatization:

    • Increased Volatility: The resulting TMS-derivative is significantly less polar and more volatile, allowing it to be analyzed at lower temperatures and elute from the GC column efficiently.[5][7]

    • Improved Peak Shape: Derivatization minimizes interactions with the column's stationary phase, leading to sharp, symmetrical peaks, which are crucial for accurate quantification.[5]

    • Enhanced Stability: The derivatives are more thermally stable, reducing the risk of on-column degradation.[8]

  • GC-MS Detection: As with HPLC, Mass Spectrometry is the preferred detector for its sensitivity and the structural information it provides, confirming the identity of the derivatized analyte.[9]

Experimental Protocol: Derivatization and GC-MS
  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the 3-Amino-4-(methylsulfanyl)butan-1-ol standard or sample in a suitable anhydrous solvent (e.g., Acetonitrile or Pyridine) in a 2 mL autosampler vial to a target concentration of 10 µg/mL.

    • Add 100 µL of the derivatizing agent, BSTFA + 1% TMCS.[5]

    • Tightly cap the vial.

    • Heat the vial at 70 °C for 45 minutes in a heating block or oven to ensure complete derivatization.[5]

    • Allow the vial to cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Analytical Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Detection Mode: Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced quantification.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Weigh & Dissolve Sample sp2 Add BSTFA + 1% TMCS sp1->sp2 sp3 Heat at 70°C for 45 min sp2->sp3 sp4 Cool to Room Temp sp3->sp4 gc Capillary GC Separation sp4->gc Inject ms EI-MS Detection gc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for the analysis of 3-Amino-4-(methylsulfanyl)butan-1-ol by GC-MS after silylation.

Cross-Validation: A Comparative Assessment

To ensure that both the HPLC and GC methods are fit for purpose and can be used interchangeably if necessary, a cross-validation study must be performed.[2][10] This involves assessing key validation parameters as defined by the ICH Q2(R2) guideline.[1][2] The objective is to demonstrate that the two procedures yield comparable and reliable data.

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated for both methods. The results are summarized in Table 1.

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrumental response over a defined range. A correlation coefficient (R²) of ≥ 0.995 is typically required.

  • Accuracy: The closeness of test results to the true value, assessed by spike-recovery experiments at multiple concentration levels. Recovery should typically be within 80-120%.

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 15%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).

Comparative Validation Data Summary

Table 1: Summary of Validation Results for HPLC and GC Methods

Validation ParameterHPLC-MS/MS MethodGC-MS MethodAcceptance Criteria
Specificity No interference observed from placebo or degradation products.No interference from derivatization reagents or byproducts.No significant interference at the retention time of the analyte.
Linearity (R²) 0.99920.9989R² ≥ 0.995
Range 0.1 - 50 µg/mL0.1 - 50 µg/mLMethod-dependent
Accuracy (% Recovery) 98.5% - 102.1%97.2% - 103.5%Typically 80% - 120%
Precision (Repeatability RSD) 1.8%2.5%≤ 15% RSD
Precision (Intermediate RSD) 2.4%3.1%≤ 15% RSD
LOQ 0.1 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10
Robustness PassedPassedResults remain within specifications.

Discussion and Method Selection

Both the developed HILIC-MS/MS and derivatization-GC-MS methods have been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3-Amino-4-(methylsulfanyl)butan-1-ol. The cross-validation data shows a strong correlation between the results obtained from both techniques, indicating that either method can be reliably employed.

The choice between the two methods will ultimately depend on the specific needs of the laboratory and the goals of the analysis.

  • The HILIC-MS/MS method is superior in terms of speed and simplicity . The elimination of the derivatization step significantly reduces sample preparation time and potential for human error, making it ideal for high-throughput environments such as in-process control or routine quality control testing. However, it requires access to more specialized and expensive LC-MS/MS instrumentation.

  • The GC-MS method offers a robust and reliable alternative that can be implemented in laboratories where GC-MS systems are more readily available. While the mandatory derivatization step adds complexity and time to the workflow, the process is well-established and yields excellent chromatographic results.[4][5] This method may be preferred in research and development settings where throughput is less critical than leveraging existing instrumentation.

References

  • Scribd. Derivatization of Amines | PDF | Amine | Gas Chromatography. Available from: [Link]

  • PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]

  • Agilent Technologies, Inc. Amino-alcohols Analysis of amino-alcohols, C3-C5. Available from: [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. Available from: [Link]

  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]

  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis | Analytical Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • PubMed. Peptide Analysis as Amino Alcohols by Gas Chromatography-Mass Spectrometry. Application to Hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. Available from: [Link]

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. Available from: [Link]

  • Agilent Technologies, Inc. Amino alcohols Analysis of ethanol amines. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. Available from: [Link]

  • Chemical Synthesis Database. 3-methylamino-butan-1-ol. Available from: [Link]

  • MDPI. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Available from: [Link]

  • Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Available from: [Link]

  • ACS Publications. Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. Theoretical exploration of the volumetric and optical properties of 3-amino 1-propanol and isomeric butanol at 298.15 K-318.15 K: PFP theory, Graph theoretical approach, and FTIR studies. Available from: [Link]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]

  • PubMed. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Available from: [Link]

  • PubChem. 4-Amino-3-methylbutan-1-ol | C5H13NO | CID 11332423. Available from: [Link]

  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]

  • PMC. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. Available from: [Link]

Sources

Validation

Spectroscopic comparison of 3-Amino-4-(methylsulfanyl)butan-1-ol and its oxidized derivatives

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-4-(methylsulfanyl)butan-1-ol and Its Oxidized Derivatives Introduction: Context and Significance In the landscape of drug development and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-4-(methylsulfanyl)butan-1-ol and Its Oxidized Derivatives

Introduction: Context and Significance

In the landscape of drug development and molecular biology, the oxidation state of sulfur-containing functional groups can dramatically alter a molecule's properties, including its polarity, binding affinity, and metabolic stability. This guide focuses on 3-Amino-4-(methylsulfanyl)butan-1-ol, a molecule of interest due to its structural components: a primary amine, a primary alcohol, and a thioether. This combination is analogous to biologically significant molecules like S-methylcysteine or methionine, where the thioether is susceptible to oxidation.[1] The parent structure also shares features with key pharmaceutical intermediates, such as (R)-3-aminobutan-1-ol, a crucial building block for the HIV integrase inhibitor Dolutegravir.[2][3]

Understanding the spectroscopic signature of 3-Amino-4-(methylsulfanyl)butan-1-ol and its oxidized derivatives—the corresponding sulfoxide and sulfone—is critical for researchers involved in its synthesis, purification, and biological evaluation. Oxidation of thioethers is a common metabolic pathway and a key event in oxidative stress, where reactive oxygen species (ROS) can modify proteins and other biomolecules.[4][5] This guide provides a detailed experimental framework for the controlled oxidation of this trifunctional molecule and a thorough comparison of the expected spectroscopic data (NMR, IR, MS) for the parent thioether, intermediate sulfoxide, and final sulfone.

Experimental Design: Chemoselective Oxidation Workflow

The primary challenge in oxidizing the thioether of 3-Amino-4-(methylsulfanyl)butan-1-ol is the presence of other oxidizable groups, namely the primary amine and primary alcohol. A successful protocol must be highly chemoselective for the sulfur center.

Rationale for Experimental Choices

We propose a two-step oxidation using aqueous hydrogen peroxide (H₂O₂), a cost-effective and environmentally benign oxidant.[6] The selectivity is controlled by stoichiometry and catalysis.

  • Thioether to Sulfoxide: The oxidation of a thioether to a sulfoxide can be achieved with one equivalent of H₂O₂. To enhance selectivity and reaction rate under mild conditions, a Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃) can be employed. This system is known to be highly effective and compatible with various sensitive functional groups, including alcohols and protected amines.[6]

  • Sulfoxide to Sulfone: Further oxidation to the sulfone requires a second equivalent of H₂O₂ or more forceful conditions. Using an excess of H₂O₂ with the same catalytic system, or switching to a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), will drive the reaction to completion.[7]

To prevent the undesired oxidation of the amine, the reaction can be conducted under neutral or slightly acidic conditions. Under acidic conditions, the amine group is protonated to form an ammonium salt, which is resistant to oxidation.

Step-by-Step Oxidation Protocol

Step 1: Synthesis of 3-(Methylsulfinyl)-4-aminobutan-1-ol (Sulfoxide)

  • Dissolve 3-Amino-4-(methylsulfanyl)butan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

  • Add Scandium(III) triflate (Sc(OTf)₃) (0.05 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add one equivalent of 30% aqueous hydrogen peroxide (H₂O₂) (1.0 eq) dropwise over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an appropriate organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

Step 2: Synthesis of 3-(Methylsulfonyl)-4-aminobutan-1-ol (Sulfone)

  • Follow the same initial procedure as for the sulfoxide synthesis.

  • After the initial setup, add an excess of 30% aqueous hydrogen peroxide (H₂O₂) (2.2 - 2.5 eq).

  • Allow the reaction to warm to room temperature and stir until analysis indicates the complete consumption of the sulfoxide intermediate.

  • Perform the same quench and workup procedure as described above to isolate the crude sulfone.

Experimental Workflow Diagram

OxidationWorkflow Thioether 3-Amino-4-(methylsulfanyl)butan-1-ol Sulfoxide 3-(Methylsulfinyl)-4-aminobutan-1-ol (Sulfoxide) Thioether->Sulfoxide 1.0 eq H₂O₂ Sc(OTf)₃ cat. Sulfone 3-(Methylsulfonyl)-4-aminobutan-1-ol (Sulfone) Sulfoxide->Sulfone >2.0 eq H₂O₂ Sc(OTf)₃ cat.

Caption: Chemoselective oxidation pathway from the parent thioether to the sulfoxide and sulfone.

Comparative Spectroscopic Analysis

The oxidation of the sulfur atom induces predictable and discernible changes in the spectroscopic properties of the molecule. The increasing electronegativity and deshielding effect of the oxygen atoms bonded to sulfur are the primary drivers of these changes.[1][8]

Caption: Molecular structures of the thioether, sulfoxide, and sulfone derivatives.

¹H NMR Spectroscopy

The primary effect of oxidation on the ¹H NMR spectrum is the deshielding of protons on carbons adjacent to the sulfur atom. This results in a downfield shift (higher ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

Proton AssignmentThioether (Predicted)Sulfoxide (Predicted)Sulfone (Predicted)Rationale for Shift
-S-CH₃ ~2.1 ppm~2.6 ppm~3.0 ppmDirect deshielding by electronegative oxygen atoms.[8][9]
-S-CH₂ ~2.6 ppm~2.9 ppm~3.3 ppmSignificant downfield shift due to proximity to the oxidized sulfur.
**-CH-(NH₂)~3.0 ppm~3.2 ppm~3.4 ppmModerate deshielding effect transmitted through the adjacent carbon.
-CH₂-OH ~3.7 ppm~3.8 ppm~3.9 ppmMinimal effect due to distance from the sulfur center.
¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon signals closest to the sulfur atom will experience a downfield shift upon oxidation.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

Carbon AssignmentThioether (Predicted)Sulfoxide (Predicted)Sulfone (Predicted)Rationale for Shift
-S-CH₃ ~15 ppm~38 ppm~45 ppmStrong deshielding from attached oxygen(s).[1][10]
-S-CH₂- ~35 ppm~55 ppm~60 ppmPronounced downfield shift due to proximity to the oxidized sulfur.
**-CH-(NH₂)~50 ppm~52 ppm~54 ppmSmaller, but noticeable, downfield shift.
-CH₂-OH ~62 ppm~62.5 ppm~63 ppmNegligible effect due to distance.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for confirming oxidation. The appearance of strong, characteristic stretching bands for the S=O and SO₂ groups provides definitive evidence of the transformation.

Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)

Functional GroupThioether (Predicted)Sulfoxide (Predicted)Sulfone (Predicted)Vibrational Mode
S=O Stretch Absent~1050 cm⁻¹ (Strong)AbsentAsymmetric stretch of the sulfoxide group.[11][12]
SO₂ Stretch AbsentAbsent~1320 cm⁻¹ (Strong)Asymmetric stretch of the sulfone group.[11][13]
SO₂ Stretch AbsentAbsent~1140 cm⁻¹ (Strong)Symmetric stretch of the sulfone group.[11][13]
O-H Stretch ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Alcohol group, expected to be present in all three compounds.
N-H Bend ~1600 cm⁻¹ (Medium)~1600 cm⁻¹ (Medium)~1600 cm⁻¹ (Medium)Amine group, expected to be present in all three compounds.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers clues to the structure through characteristic fragmentation patterns. The loss of oxygen atoms is a key diagnostic feature for the oxidized species.

Table 4: Expected Mass Spectrometry Data (for ESI-MS, [M+H]⁺)

CompoundMolecular Formula[M+H]⁺ (Expected)Key Fragmentation Pattern
Thioether C₅H₁₃NOS136.08Standard aliphatic fragmentation.
Sulfoxide C₅H₁₃NO₂S152.07Loss of oxygen (-16 Da) to give a fragment at m/z 136.[14]
Sulfone C₅H₁₃NO₃S168.06Loss of SO₂ (-64 Da) or sequential loss of oxygen atoms.

Conclusion

The transformation of 3-Amino-4-(methylsulfanyl)butan-1-ol to its sulfoxide and sulfone derivatives can be monitored and confirmed with high confidence using a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide clear evidence of oxidation through downfield shifts of nuclei adjacent to the sulfur. However, the most definitive proof comes from IR spectroscopy, with the appearance of intense S=O and SO₂ stretching bands, and from mass spectrometry, which confirms the addition of oxygen atoms to the molecular formula and reveals characteristic fragmentation patterns. This guide provides a robust framework for synthesizing, isolating, and characterizing these compounds, enabling further research into their chemical and biological properties.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones... Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (n.d.). Exp. 35 Infrared Spectroscopy: Vibrational Spectrum of SO₂. [Link]

  • Fu, L., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(9), 12057-12062. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Szafranski, P. W. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR. ChemAxon. [Link]

  • Parvez, S., et al. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 23(8), 733-751. [Link]

  • Gao, J., et al. (2014). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 13(12), 5668-5674. [Link]

  • Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.
  • Piltan, F., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 143. [Link]

  • Ramirez, A., & Bobbitt, J. M. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Molecules, 27(24), 8963. [Link]

  • Wang, W., et al. (2013). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 288(11), 7513-7523. [Link]

  • Wen, J., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11271-11277. [Link]

  • Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT: (R)-3-Aminobutan-1-ol. [Link]

  • Ogburn, R. N., et al. (2017). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. Proceedings of the National Academy of Sciences, 114(16), E3243-E3252. [Link]

  • Prokopcová, H., et al. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)₃. Organic Letters, 5(2), 177-180. [Link]

  • Buzykin, O. G., et al. (2005). Position of IR bands for SO, SO₂, SO₃, S₂O, and HSO. ResearchGate. [Link]

  • Cui, Y., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology, 296, 33-40. [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. [Link]

  • Willard, H. H., et al. (1981). Instrumental Methods of Analysis, 6th ed. Van Nostrand-Reinhold. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Chromatography Today. (n.d.). Atomic-level analysis reveals stereo-chemical complexity of methionine oxidation in antibody therapeutics. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-animo-1-butanol.
  • Turner, I., & McKinnon, D. (n.d.). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. ResearchGate. [Link]

  • Ogburn, R. N., & Chilkoti, A. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. [Link]

  • Chemistry LibreTexts. (2023, October 24). 4.9.11.5: Part II - FTIR spectrum of SO₂. [Link]

  • Fiveable. (2025, August 15). Thioether: Organic Chemistry Study Guide. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • UKEssays. (2015, January 1). FTIR spectroscopy of SO₂. [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. [Link]

  • IntechOpen. (2021, March 20). Thiols: Role in Oxidative Stress-Related Disorders. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-4-(methylsulfanyl)butan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling multifunctional organic compounds requires a nuanced approach to laboratory safety. 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multifunctional organic compounds requires a nuanced approach to laboratory safety. 3-Amino-4-(methylsulfanyl)butan-1-ol (CAS: 1334146-75-6) presents a unique disposal challenge due to its three distinct functional groups: a primary amine, a primary alcohol, and a thioether (methylsulfanyl) group.

Standard "pour and store" waste procedures are insufficient here. The thioether moiety presents a severe stench hazard and aquatic toxicity, while the primary amine introduces basicity and corrosivity[1]. This guide provides a self-validating, field-proven protocol for the safe handling, odor neutralization, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material. The table below summarizes the critical data required for risk assessment.

PropertySpecificationOperational Implication
Chemical Name 3-Amino-4-(methylsulfanyl)butan-1-olContains competing reactive sites (amine, thioether).
CAS Number 1334146-75-6Use for accurate waste manifesting.
GHS Hazard Codes H302, H312, H332, H314, H318, H336[1]Toxic via all routes; causes severe skin burns and eye damage.
Primary Hazards Corrosive, Stench, Aquatic ToxicityRequires strict segregation and odor-control pre-treatment.
Required PPE Double-layered nitrile gloves, splash goggles, lab coatMust be handled exclusively inside a certified fume hood.

Mechanistic Rationale for Disposal (The "Why")

In chemical waste management, understanding the causality behind a protocol prevents catastrophic accidents.

The Stench & Toxicity Problem: The methylsulfanyl (thioether) group is highly volatile and detectable by the human nose at parts-per-billion (ppb) levels. Direct disposal into open waste containers will contaminate the laboratory environment. To eliminate the odor and reduce environmental toxicity, the thioether must be oxidized to a non-volatile sulfoxide or sulfone[2].

The Critical Safety Insight (Avoid Bleach): Standard laboratory protocols often recommend sodium hypochlorite (bleach) to oxidize foul-smelling sulfur compounds. Do not use bleach on 3-Amino-4-(methylsulfanyl)butan-1-ol. The molecule contains a primary amine. Reacting a primary amine with hypochlorite generates chloramines (NH₂Cl, NHCl₂, and NCl₃). Nitrogen trichloride (NCl₃) is highly unstable and explosively reactive.

The Solution: You must use Hydrogen Peroxide (H₂O₂) as the oxidizing agent. H₂O₂ selectively oxidizes the thioether to a sulfoxide without forming explosive nitrogenous byproducts, and its only degradation byproduct is water[3].

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation

For standard, unspilled liquid waste generated during experiments:

  • Segregate: Collect the waste in a designated, halogen-free organic waste container. Do not mix with acidic waste streams, as the basic amine group will cause an exothermic neutralization reaction.

  • Label: Clearly manifest the container as "Hazardous Organic Waste - Contains Sulfur and Amines." This specific labeling is legally required so the incineration facility knows to route the waste through scrubbers designed to capture SOx and NOx emissions.

  • Seal: Cap the waste carboy with a tightly sealed, PTFE-lined cap to prevent the escape of mercaptan-like odors.

  • Store: Place the container in a secondary containment tray inside a ventilated corrosive/flammable storage cabinet, strictly isolated from strong oxidizing agents.

Protocol B: Spill Response & Odor Neutralization

If the chemical is spilled on the benchtop or floor, immediate oxidation is required to prevent facility-wide odor contamination.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don PPE: Equip heavy-duty nitrile gloves, chemical splash goggles, and a chemical-resistant apron.

  • Absorb: Cover the liquid spill completely with an inert absorbent material (e.g., diatomaceous earth, sand, or activated carbon pads). Never use combustible materials like paper towels for amine/sulfur spills.

  • Oxidize (In-Situ): Carefully pour a 3% to 10% aqueous Hydrogen Peroxide (H₂O₂) solution directly over the absorbed spill[3]. Allow it to sit for 10–15 minutes. The H₂O₂ will oxidize the volatile thioether into a stable, odorless sulfoxide[2].

  • Collect: Using a non-sparking polyethylene scoop, sweep the neutralized, odorless slurry into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with water and a mild surfactant, followed by a final wipe-down with 70% ethanol. Dispose of all cleaning materials in the solid hazardous waste bin.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for handling this chemical, ensuring compliance and facility safety.

G Start Spill or Waste Generation: 3-Amino-4-(methylsulfanyl)butan-1-ol Assess Is it a Spill/High-Stench Event? Start->Assess PreTreat Oxidation Pre-treatment (Apply 3-10% H2O2) Assess->PreTreat Yes (Spill/Stench) Direct Routine Segregation (Sealed Secondary Containment) Assess->Direct No (Routine Waste) AqueousWaste Aqueous Hazardous Waste (Sulfoxide/Sulfone Byproducts) PreTreat->AqueousWaste Oxidation Complete Incineration High-Temperature Incineration (SOx/NOx Scrubbing) AqueousWaste->Incineration OrganicWaste Hazardous Organic Waste (Sulfur/Nitrogen-containing) Direct->OrganicWaste OrganicWaste->Incineration

Workflow for the safe disposal and spill management of 3-Amino-4-(methylsulfanyl)butan-1-ol.

References

  • Accela ChemBio. "1174207-79-4,1-(1-Methyl-4-pyrazolyl)
  • NextSDS. "(2S)-2-amino-3-methyl-3-(methylsulfanyl)
  • National Center for Biotechnology Information (NCBI). "Oxidative Stress Response in Pseudomonas aeruginosa - PMC". nih.gov.
  • American Chemical Society (ACS).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(methylsulfanyl)butan-1-ol
Reactant of Route 2
3-Amino-4-(methylsulfanyl)butan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.